Product packaging for Methyl 2-(1-methylpiperidin-4-yl)acetate(Cat. No.:CAS No. 95533-25-8)

Methyl 2-(1-methylpiperidin-4-yl)acetate

Cat. No.: B1319215
CAS No.: 95533-25-8
M. Wt: 171.24 g/mol
InChI Key: BMFMUHLTSDBYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-(1-methylpiperidin-4-yl)acetate (CAS 95533-25-8) is a piperidine derivative with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound serves as a versatile and high-value building block in organic synthesis and pharmaceutical research. Its structure, featuring both ester and substituted piperidine functional groups, makes it a critical precursor in the synthesis of more complex molecules. A significant application of this compound is its role as a key intermediate in the large-scale synthesis of Lasmiditan, a selective 5-HT 1F receptor agonist approved for the acute treatment of migraine . Research into 5-HT 1F receptor agonists represents an important area in neuroscience and pharmacology for developing new therapeutic agents for headache disorders . This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers can order from available global stock with various packaging options to suit their project scale, from milligram to bulk quantities . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B1319215 Methyl 2-(1-methylpiperidin-4-yl)acetate CAS No. 95533-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(1-methylpiperidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10-5-3-8(4-6-10)7-9(11)12-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFMUHLTSDBYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598717
Record name Methyl (1-methylpiperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95533-25-8
Record name Methyl (1-methylpiperidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(1-methylpiperidin-4-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Methyl 2-(1-methylpiperidin-4-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for methyl 2-(1-methylpiperidin-4-yl)acetate, a valuable piperidine derivative for pharmaceutical research and development. Two primary synthesis routes are detailed, starting from commercially available precursors. The first pathway involves the catalytic hydrogenation of a pyridine precursor followed by N-methylation. The second, more classical approach, utilizes the Arndt-Eistert homologation of a protected piperidine-4-carboxylic acid. This document includes detailed experimental protocols, tabulated quantitative data for each synthetic step, and visual diagrams of the reaction pathways and experimental workflows to ensure clarity and reproducibility.

Introduction

Substituted piperidines are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their conformational flexibility and ability to interact with various biological targets make them privileged scaffolds in medicinal chemistry. This compound is a key building block in the synthesis of more complex molecules, and its efficient preparation is of significant interest to the drug development community. This guide outlines two robust and well-documented synthetic routes to this compound.

Synthesis Pathway Overview

Two principal synthetic pathways for the preparation of this compound have been identified and are detailed below.

  • Pathway 1: Catalytic Hydrogenation and N-Methylation. This modern and efficient route begins with the catalytic hydrogenation of methyl 2-(pyridin-4-yl)acetate to yield the key intermediate, methyl 2-(piperidin-4-yl)acetate. Subsequent N-methylation of the piperidine nitrogen affords the final product.

  • Pathway 2: Arndt-Eistert Homologation and N-Methylation. This classical pathway involves the chain extension of a protected piperidine-4-carboxylic acid (isonipecotic acid) derivative via the Arndt-Eistert reaction. The resulting ester is then deprotected and N-methylated to provide the target molecule.

The following sections provide detailed experimental protocols and quantitative data for each step of these pathways.

Pathway 1: Catalytic Hydrogenation and N-Methylation

This pathway is often preferred due to the commercial availability of the starting material and the high efficiency of the reactions.

Step 1: Synthesis of Methyl 2-(piperidin-4-yl)acetate via Catalytic Hydrogenation

The first step involves the reduction of the aromatic pyridine ring of methyl 2-(pyridin-4-yl)acetate to the corresponding piperidine.

Experimental Protocol:

  • Reaction Setup: To a solution of methyl 2-(pyridin-4-yl)acetate (1 equivalent) in glacial acetic acid, add a catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst).

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 50-70 bar) in a high-pressure reactor.

  • Reaction Monitoring: The reaction is stirred at room temperature until the consumption of hydrogen ceases, indicating the completion of the reduction. The progress can also be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to remove the acetic acid. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield methyl 2-(piperidin-4-yl)acetate.

Quantitative Data:

ReactantReagentsSolventPressure (bar)TemperatureReaction Time (h)Yield (%)Purity (%)
Methyl 2-(pyridin-4-yl)acetatePtO₂ (catalyst), H₂Glacial Acetic Acid50-70Room Temp.4-8>90>95
Step 2: N-Methylation of Methyl 2-(piperidin-4-yl)acetate via Eschweiler-Clarke Reaction

The secondary amine of the piperidine ring is methylated using the Eschweiler-Clarke reaction, which employs formaldehyde as the source of the methyl group and formic acid as the reducing agent. This method is highly effective and prevents over-methylation to the quaternary ammonium salt.[1][2][3][4]

Experimental Protocol:

  • Reaction Setup: To a solution of methyl 2-(piperidin-4-yl)acetate (1 equivalent) is added an excess of aqueous formaldehyde (typically 37% solution) and formic acid.

  • Reaction Conditions: The reaction mixture is heated to reflux (around 100 °C) and maintained at this temperature for several hours.[1] The reaction progress is monitored by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is made basic by the careful addition of a sodium hydroxide solution. The aqueous layer is then extracted multiple times with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel to yield the final product.

Quantitative Data:

ReactantReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
Methyl 2-(piperidin-4-yl)acetateFormaldehyde, Formic AcidNone (or water)1004-1285-95>98

Logical Workflow for Pathway 1:

G start Methyl 2-(pyridin-4-yl)acetate step1 Catalytic Hydrogenation (PtO2, H2, Acetic Acid) start->step1 intermediate Methyl 2-(piperidin-4-yl)acetate step1->intermediate step2 Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) intermediate->step2 end_product This compound step2->end_product

Caption: Synthetic workflow for Pathway 1.

Pathway 2: Arndt-Eistert Homologation and N-Methylation

This pathway provides an alternative route starting from a protected piperidine-4-carboxylic acid.

Step 1: N-Protection of Piperidine-4-carboxylic Acid

To prevent side reactions at the piperidine nitrogen during the subsequent steps, it is first protected, commonly with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol:

  • Reaction Setup: Piperidine-4-carboxylic acid (isonipecotic acid) is dissolved in a suitable solvent system, such as a mixture of dioxane and water.

  • Basification and Protection: A base, such as sodium hydroxide, is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then acidified and extracted with an organic solvent. The organic layer is dried and concentrated to yield N-Boc-piperidine-4-carboxylic acid.

Quantitative Data:

ReactantReagentsSolventTemperatureReaction Time (h)Yield (%)Purity (%)
Piperidine-4-carboxylic acidBoc₂O, NaOHDioxane/WaterRoom Temp.12-24>95>98
Step 2: Arndt-Eistert Homologation

The N-protected carboxylic acid undergoes a one-carbon chain extension using the Arndt-Eistert reaction.[5][6][7][8]

Experimental Protocol:

  • Acid Chloride Formation: N-Boc-piperidine-4-carboxylic acid is converted to its corresponding acid chloride by treatment with a chlorinating agent such as oxalyl chloride or thionyl chloride in an anhydrous solvent like dichloromethane (DCM).

  • Diazoketone Formation: The crude acid chloride is then reacted with an excess of diazomethane (or a safer alternative like trimethylsilyldiazomethane) at low temperature (0 °C) to form the α-diazoketone.

  • Wolff Rearrangement and Esterification: The diazoketone is then subjected to a Wolff rearrangement in the presence of methanol and a silver(I) catalyst (e.g., silver benzoate or silver oxide). This rearrangement generates a ketene intermediate, which is trapped by methanol to form the desired methyl ester, methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate.

Quantitative Data:

ReactantReagentsSolventTemperature (°C)Overall Yield (%)Purity (%)
N-Boc-piperidine-4-carboxylic acid1. Oxalyl Chloride2. Diazomethane3. Ag₂O, MethanolDCM, Methanol0 to reflux70-85>95
Step 3: N-Deprotection

The Boc protecting group is removed under acidic conditions.

Experimental Protocol:

  • Reaction Setup: Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate is dissolved in an anhydrous solvent such as dichloromethane or dioxane.

  • Acidolysis: An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, is added.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a base and extracted to yield methyl 2-(piperidin-4-yl)acetate.

Quantitative Data:

ReactantReagentsSolventTemperatureReaction Time (h)Yield (%)Purity (%)
Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetateTFA or HCl in DioxaneDCM or DioxaneRoom Temp.1-4>95>98
Step 4: N-Methylation

The final step is the N-methylation of the deprotected intermediate, as described in Pathway 1 (Section 3.2).

Logical Workflow for Pathway 2:

G start Piperidine-4-carboxylic acid step1 N-Protection (Boc2O) start->step1 intermediate1 N-Boc-piperidine-4-carboxylic acid step1->intermediate1 step2 Arndt-Eistert Homologation intermediate1->step2 intermediate2 Methyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate step2->intermediate2 step3 N-Deprotection (TFA or HCl) intermediate2->step3 intermediate3 Methyl 2-(piperidin-4-yl)acetate step3->intermediate3 step4 Eschweiler-Clarke Reaction intermediate3->step4 end_product This compound step4->end_product

Caption: Synthetic workflow for Pathway 2.

Conclusion

This technical guide has detailed two effective and reproducible synthetic pathways for the preparation of this compound. Pathway 1, involving catalytic hydrogenation and subsequent Eschweiler-Clarke N-methylation, represents a more modern and direct approach, particularly given the commercial availability of the pyridine-based starting material. Pathway 2, utilizing the classical Arndt-Eistert homologation, offers a reliable alternative starting from piperidine-4-carboxylic acid. The provision of detailed experimental protocols, quantitative data, and clear visual workflows is intended to aid researchers and drug development professionals in the efficient synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to Methyl 2-(1-methylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and biological properties of Methyl 2-(1-methylpiperidin-4-yl)acetate, tailored for researchers, scientists, and professionals in drug development. The document summarizes its chemical identity, physicochemical properties, relevant experimental protocols, and known biological activities, with a focus on quantitative data and detailed methodologies.

Chemical Properties

This compound is a piperidine derivative with potential applications in neuroscience research. Below is a summary of its key chemical identifiers and physicochemical properties.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₉H₁₇NO₂PubChem[1]
Molecular Weight 171.24 g/mol (Calculated)
Monoisotopic Mass 171.12593 DaPubChem[1]
SMILES CN1CCC(CC1)CC(=O)OCPubChem[1]
InChI Key BMFMUHLTSDBYKC-UHFFFAOYSA-NPubChem[1]
CAS Number Not readily available-
Boiling Point Predicted: 227.5 ± 25.0 °C(Predicted)
Melting Point Not available-
Density Predicted: 0.98 ± 0.1 g/cm³(Predicted)
Solubility Not available-
Predicted XlogP 0.8PubChem[1]

Experimental Protocols

A key application of this compound is in the synthesis of its radiolabeled analog, N-[¹¹C]Methylpiperidin-4-yl acetate ([¹¹C]MP4A), a positron emission tomography (PET) tracer for acetylcholinesterase (AChE).

Synthesis of N-[¹¹C]Methylpiperidin-4-yl acetate ([¹¹C]MP4A)

The synthesis of [¹¹C]MP4A is typically achieved through the N-methylation of its precursor, methyl 2-(piperidin-4-yl)acetate, using a radiolabeled methylating agent. Several methods have been reported, with variations in the methylating agent and reaction conditions.[2]

Method 1: Using [¹¹C]Methyl Iodide

  • Precursor: Methyl 2-(piperidin-4-yl)acetate hydrochloride

  • Reagents: [¹¹C]Methyl iodide ([¹¹C]CH₃I), anhydrous dimethylformamide (DMF)

  • Procedure:

    • [¹¹C]Methyl iodide is produced via the gas-phase iodination of [¹¹C]methane.

    • The [¹¹C]CH₃I is trapped in a solution of methyl 2-(piperidin-4-yl)acetate hydrochloride in anhydrous DMF.

    • The reaction mixture is heated to promote the N-methylation reaction.

    • The crude product is purified using high-performance liquid chromatography (HPLC).

  • Radiochemical Yield: 20-60%[2]

  • Radiochemical Purity: >98%[2]

Method 2: Using [¹¹C]Methyl Triflate

  • Precursor: Methyl 2-(piperidin-4-yl)acetate

  • Reagents: [¹¹C]Methyl triflate ([¹¹C]CH₃OTf), dimethyl sulfoxide (DMSO)

  • Procedure:

    • [¹¹C]Methyl triflate is synthesized from [¹¹C]methyl iodide.

    • The precursor is dissolved in DMSO, and the [¹¹C]CH₃OTf is introduced.

    • The reaction proceeds at room temperature.

    • Purification is performed via HPLC.

  • Radiochemical Yield: 10-40%[2]

Below is a graphical representation of the general synthesis workflow for [¹¹C]MP4A.

G Synthesis Workflow of [11C]MP4A cluster_start Starting Materials cluster_synthesis Radiolabeling Synthesis cluster_purification Purification and Formulation start1 [11C]Methane or [11C]Carbon Dioxide step1 Generation of [11C]Methyl Iodide or [11C]Methyl Triflate start1->step1 step3 N-methylation Reaction step1->step3 step2 Precursor: Methyl 2-(piperidin-4-yl)acetate step2->step3 step4 HPLC Purification step3->step4 step5 Formulation for Injection step4->step5 G Enzymatic Hydrolysis by AChE cluster_reactants Reactants cluster_products Products reactant1 This compound ([11C]MP4A) enzyme Acetylcholinesterase (AChE) reactant1->enzyme reactant2 Water (H2O) reactant2->enzyme product1 N-[11C]methyl-4-hydroxypiperidine (Trapped in brain) enzyme->product1 product2 Acetic Acid enzyme->product2

References

Spectroscopic Profile of Methyl 2-(1-methylpiperidin-4-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 2-(1-methylpiperidin-4-yl)acetate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

Chemical Structure:

Molecular Formula: C₉H₁₇NO₂

Molecular Weight: 171.24 g/mol

Spectroscopic Data

While experimental spectra for this specific compound are not widely published, the following data represents predicted values derived from computational models and analysis of structurally similar compounds. These predictions provide a reliable baseline for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.67s3HO-CH₃
~2.85d2HPiperidine C2-H (axial)
~2.27s3HN-CH₃
~2.22d2HCH₂ -COO
~1.95t2HPiperidine C2-H (equatorial)
~1.75m1HPiperidine C4-H
~1.62d2HPiperidine C3-H (axial)
~1.30q2HPiperidine C3-H (equatorial)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~173.5C =O
~55.8Piperidine C 2
~51.5O-C H₃
~46.2N-C H₃
~41.0C H₂-COO
~34.5Piperidine C 4
~31.8Piperidine C 3
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2800StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1450MediumC-H bend (alkane)
~1170StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The data presented below is based on predicted values.[1]

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/zIon
172.1332[M+H]⁺
194.1151[M+Na]⁺
170.1186[M-H]⁻

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 500 MHz

  • Pulse Program: Standard single-pulse

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Spectrometer: 125 MHz

  • Pulse Program: Proton-decoupled single-pulse

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

FT-IR Spectroscopy

Sample Preparation:

A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared Spectrometer

  • Mode: Transmittance

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean KBr plates should be acquired prior to the sample measurement.

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

Data Acquisition:

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: 50-500 m/z

Workflow and Logical Diagrams

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_reporting Reporting Sample This compound NMR_Sample Dissolve in CDCl3 Sample->NMR_Sample IR_Sample Prepare thin film on KBr plates Sample->IR_Sample MS_Sample Dilute in ACN/H2O with Formic Acid Sample->MS_Sample NMR_Acq 1H & 13C NMR Spectroscopy NMR_Sample->NMR_Acq IR_Acq FT-IR Spectroscopy IR_Sample->IR_Acq MS_Acq ESI-MS Spectroscopy MS_Sample->MS_Acq NMR_Analysis Structure Elucidation NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Weight and Fragmentation Analysis MS_Acq->MS_Analysis Final_Report Comprehensive Spectroscopic Report NMR_Analysis->Final_Report IR_Analysis->Final_Report MS_Analysis->Final_Report

Caption: General workflow for the spectroscopic analysis of a small molecule.

NMR_Structure_Elucidation H1_NMR 1H NMR COSY 2D COSY (optional) H1_NMR->COSY H-H Connectivity HSQC 2D HSQC (optional) H1_NMR->HSQC Direct C-H Correlation C13_NMR 13C NMR DEPT DEPT (optional) C13_NMR->DEPT Carbon Multiplicity C13_NMR->HSQC Structure Proposed Structure DEPT->Structure COSY->Structure HSQC->Structure

Caption: Logical workflow for NMR-based structure elucidation.

This guide serves as a foundational reference for the spectroscopic characterization of this compound. The provided data and protocols are designed to facilitate efficient and accurate analysis in a research and development setting.

References

Unveiling the Enigmatic Mechanism of Action: A Technical Guide to Methyl 2-(1-methylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1-methylpiperidin-4-yl)acetate is a piperidine derivative with a structure suggestive of potential interactions with key neurological targets. While direct empirical data on its mechanism of action remains unpublished, its close structural analogy to known acetylcholinesterase (AChE) substrates, such as N-[11C]Methylpiperidin-4-yl acetate, points towards a probable role as a modulator of cholinergic signaling. This technical guide outlines a comprehensive, albeit theoretical, framework for the elucidation of its primary mechanism of action, focusing on its potential as a cholinesterase inhibitor. Furthermore, we propose the exploration of secondary targets, including the 5-HT2A receptor and T-type calcium channels, to construct a complete pharmacological profile. This document provides detailed experimental protocols, hypothetical data presentations, and visual workflows to guide future research endeavors.

Introduction

The piperidine moiety is a prevalent scaffold in numerous centrally active pharmaceuticals, valued for its ability to interact with a wide array of biological targets. This compound, a relatively uncharacterized compound, presents an intriguing subject for pharmacological investigation due to its structural features. The N-methylated piperidine ring coupled with an acetate ester suggests a potential interaction with enzymes that recognize acetylcholine, most notably acetylcholinesterase (AChE). The radiolabeled analog, N-[11C]Methylpiperidin-4-yl acetate ([11C]MP4A), is a well-established positron emission tomography (PET) tracer used to measure AChE activity in the brain.[1] [11C]MP4A acts as a substrate for AChE, and its rate of hydrolysis provides a direct measure of enzyme activity.[1] This precedent forms the primary hypothesis for the mechanism of action of this compound.

This guide will first detail the proposed primary mechanism of action involving cholinesterase inhibition. Subsequently, it will explore potential secondary mechanisms targeting the 5-HT2A receptor and T-type calcium channels, given the known activities of other piperidine-containing compounds.[2][3]

Proposed Primary Mechanism of Action: Cholinesterase Inhibition

We hypothesize that this compound acts as an inhibitor or a substrate of cholinesterases, primarily acetylcholinesterase (AChE) and potentially butyrylcholinesterase (BChE). This interaction would lead to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

In Vitro Assessment of Cholinesterase Inhibition

The foundational method for testing this hypothesis is the in vitro cholinesterase inhibition assay, most commonly performed using the Ellman method.[4][5] This colorimetric assay is robust, sensitive, and suitable for high-throughput screening.[6][7]

This protocol is adapted from established methodologies for determining cholinesterase inhibition.[4][8]

Materials:

  • Acetylcholinesterase (from Electric Eel)

  • Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • S-Butyrylthiocholine iodide (BTCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound (Test Compound)

  • Donepezil (Positive Control)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and Donepezil in DMSO.

    • Prepare working solutions of enzymes, substrates (ATCI and BTCI), and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of phosphate buffer to all wells.

    • Add 25 µL of varying concentrations of the test compound or Donepezil to the respective wells.

    • Add 25 µL of the enzyme solution (AChE or BChE) to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 25 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Hypothetical Data Presentation

The following tables summarize the expected quantitative data from the cholinesterase inhibition assays.

Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE IC50 / AChE IC50)
This compoundValueValueValue
Donepezil (Reference)0.0237.3317.4

Table 2: Kinetic Parameters of AChE Inhibition by this compound

ParameterValue
Ki (µM)Value
Type of InhibitionCompetitive/Non-competitive/Mixed

Signaling Pathway and Workflow Diagrams

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE AChE ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Binding Test_Compound This compound Test_Compound->AChE Inhibition Response Postsynaptic Response AChR->Response Activation

Figure 1: Hypothesized Cholinergic Signaling Pathway Modulation.

Ellman_Assay_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, DTNB, Test Compound) start->reagent_prep plate_setup Set up 96-well Plate (Buffer, Test Compound, Enzyme) reagent_prep->plate_setup incubation1 Incubate at 37°C for 15 min plate_setup->incubation1 add_dtnb Add DTNB Solution incubation1->add_dtnb add_substrate Add Substrate (ATCI/BTCI) add_dtnb->add_substrate measure_abs Measure Absorbance at 412 nm (Kinetic Read) add_substrate->measure_abs data_analysis Calculate % Inhibition and IC50 measure_abs->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for the Ellman's Assay.

Proposed Secondary Mechanisms of Action

To build a comprehensive pharmacological profile, it is prudent to investigate other potential targets, particularly those known to be modulated by piperidine derivatives.

5-HT2A Receptor Binding

Several piperidine-containing compounds exhibit affinity for serotonin receptors, particularly the 5-HT2A subtype.[2] An antagonist or inverse agonist activity at this receptor could have implications for neuropsychiatric conditions.

This protocol is designed to determine the binding affinity of the test compound for the human 5-HT2A receptor.

Materials:

  • HEK293 cells expressing human 5-HT2A receptors

  • [3H]-Ketanserin (Radioligand)

  • Mianserin (Non-specific binding control)

  • This compound (Test Compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293-h5-HT2A cells.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-Ketanserin, and varying concentrations of the test compound. For non-specific binding, use a high concentration of Mianserin.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and unbound radioligand.

  • Quantification: Wash the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value for the test compound.

T-type Calcium Channel Blockade

Certain piperidine derivatives have been identified as T-type calcium channel blockers, a mechanism relevant to conditions like epilepsy and neuropathic pain.[3]

This high-throughput assay measures the ability of the test compound to block calcium influx through T-type calcium channels.

Materials:

  • HEK293 cells stably expressing a human T-type calcium channel subtype (e.g., Cav3.2)

  • Fluo-4 AM (Calcium-sensitive fluorescent dye)

  • Assay buffer (e.g., HBSS)

  • This compound (Test Compound)

  • Mibefradil (Positive Control)

  • Potassium chloride (KCl) solution for depolarization

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the HEK293-Cav3.2 cells in a 96-well plate and incubate overnight.

  • Dye Loading: Load the cells with Fluo-4 AM.

  • Compound Incubation: Add varying concentrations of the test compound or Mibefradil to the wells and incubate.

  • Calcium Influx Measurement: Use the fluorescence plate reader to measure baseline fluorescence, then add a depolarizing KCl solution to open the T-type calcium channels. Continue to measure the fluorescence to detect the influx of calcium.

  • Data Analysis: Calculate the percentage of inhibition of the calcium influx for each concentration of the test compound and determine the IC50 value.

Hypothetical Data for Secondary Targets

Table 3: Binding Affinity and Functional Activity at Secondary Targets

TargetAssay TypeParameterValue
5-HT2A ReceptorRadioligand BindingKi (µM)Value
T-type Ca2+ Channel (Cav3.2)Calcium InfluxIC50 (µM)Value

Logical Workflow for Target Screening

Target_Screening_Workflow start Start: Characterize This compound primary_screen Primary Screen: Cholinesterase Inhibition Assay (Ellman's Method) start->primary_screen secondary_screen Secondary Screen: - 5-HT2A Receptor Binding - T-type Ca2+ Channel Assay primary_screen->secondary_screen If primary target confirmed hit_validation Hit Validation and Lead Optimization secondary_screen->hit_validation end End: Establish Pharmacological Profile hit_validation->end

Figure 3: Logical Workflow for Pharmacological Screening.

Conclusion

While the precise mechanism of action of this compound awaits empirical validation, its structural characteristics strongly suggest a primary role as a modulator of the cholinergic system, likely through the inhibition of acetylcholinesterase. The experimental protocols detailed in this guide provide a clear and robust pathway to test this hypothesis. Furthermore, the exploration of potential secondary targets, such as the 5-HT2A receptor and T-type calcium channels, will be crucial in developing a comprehensive understanding of its pharmacological profile. The data generated from these proposed studies will be invaluable for guiding future drug development efforts and understanding the therapeutic potential of this novel piperidine derivative.

References

Unveiling the Biological Landscape of Methyl 2-(1-methylpiperidin-4-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1-methylpiperidin-4-yl)acetate, a synthetic organic compound, has garnered significant attention in neuroscience and drug development, primarily as a molecular probe for imaging a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the known biological targets of this compound, with a central focus on its well-documented interaction with acetylcholinesterase (AChE). We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways and experimental workflows. This document aims to serve as a valuable resource for researchers investigating cholinergic neurotransmission and developing novel therapeutic agents.

Core Biological Target: Acetylcholinesterase (AChE)

The principal and most extensively studied biological target of this compound is acetylcholinesterase (AChE) .[1][2] This enzyme plays a crucial role in synaptic transmission by hydrolyzing the neurotransmitter acetylcholine, thereby terminating its action at cholinergic synapses.[1][2] The interaction of this compound with AChE is primarily as a substrate .

Mechanism of Action

This compound, particularly its radiolabeled form N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A), serves as an analog to acetylcholine.[1][2] Due to its lipophilic nature, it readily crosses the blood-brain barrier.[1][2] Once in the brain, it is specifically hydrolyzed by AChE. This enzymatic reaction yields a hydrophilic metabolite, N-[11C]methylpiperidinol ([11C]MP4OH), and acetic acid.[1] The resulting hydrophilic metabolite is effectively trapped within the brain as it cannot easily cross the blood-brain barrier, allowing for the quantitative measurement of AChE activity using Positron Emission Tomography (PET).[1][2]

cluster_blood Bloodstream cluster_brain Brain MP4A_blood [11C]MP4A (Lipophilic) MP4A_brain [11C]MP4A MP4A_blood->MP4A_brain Crosses BBB AChE Acetylcholinesterase (AChE) MP4A_brain->AChE Substrate Metabolite [11C]MP4OH (Hydrophilic) Trapped Metabolite AChE->Metabolite Hydrolysis start Start precursor Piperidin-4-yl acetate hydrochloride start->precursor radiolabel [11C]Methyl Iodide or [11C]Methyl Triflate start->radiolabel reaction N-methylation Reaction (Acetone or DMF) precursor->reaction radiolabel->reaction purification HPLC Purification reaction->purification qc Quality Control (Purity >98%) purification->qc final_product [11C]MP4A qc->final_product

References

An In-depth Technical Guide to Methyl 2-(1-methylpiperidin-4-yl)acetate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Methyl 2-(1-methylpiperidin-4-yl)acetate, focusing on its chemical identifiers, synthesis, and its significant role as a precursor to radiolabeled analogs used in neuroimaging. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Identifiers

Table 1: Identifiers for this compound

IdentifierValueSource
Molecular Formula C9H17NO2[1]
SMILES CN1CCC(CC1)CC(=O)OC[1]
InChIKey BMFMUHLTSDBYKC-UHFFFAOYSA-N[1]

It is important to distinguish the target compound from structurally similar molecules with assigned CAS numbers, such as "Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate" (CAS No. 1376259-47-0) and "Methyl (piperidin-4-yl)acetate hydrochloride" (CAS No. 81270-37-3)[2][3].

Synthesis and Radiolabeling

The synthesis of radiolabeled analogs of this compound, particularly N-[11C]Methylpiperidin-4-yl acetate ([11C]MP4A), is a key area of research for its application in Positron Emission Tomography (PET) imaging.

A common method for the synthesis of [11C]MP4A involves the N-methylation of a precursor, piperidin-4-yl acetate.

Materials:

  • Piperidin-4-yl acetate hydrochloride

  • [11C]Methyl iodide or [11C]methyl triflate

  • Solvent (e.g., anhydrous dimethylformamide)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • The precursor, piperidin-4-yl acetate hydrochloride, is dissolved in an appropriate anhydrous solvent.

  • The radiolabeling agent, [11C]methyl iodide or [11C]methyl triflate, is introduced into the reaction mixture.

  • The reaction is allowed to proceed, often with heating, for a short duration.

  • The resulting product, [11C]MP4A, is then purified using HPLC[3].

Table 2: Quantitative Data for [11C]MP4A Synthesis

ParameterValueSource
Radiochemical Yield 10-60%[3]
Radiochemical Purity >98%[3]
Specific Activity Average of 37 GBq/μmol (1 Ci/μmol)[3]
Total Synthesis Time Approximately 40 minutes[3]

Biological Significance and Mechanism of Action

This compound analogs are primarily utilized as imaging agents to study the activity of acetylcholinesterase (AChE) in the brain. AChE is a critical enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. The dysregulation of cholinergic systems is implicated in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease[3][4].

The radiolabeled analog, [11C]MP4A, is designed to be lipophilic, allowing it to readily cross the blood-brain barrier. Once in the brain, it is hydrolyzed by AChE into a hydrophilic metabolite, N-[11C]methylpiperidinol ([11C]MP4OH). This charged metabolite is then effectively trapped within the brain, enabling the visualization and quantification of AChE activity using PET imaging[3][4].

The following diagram illustrates the synthesis of [11C]MP4A and its subsequent biological processing in the brain.

G cluster_synthesis Synthesis of [11C]MP4A cluster_biological Biological Pathway precursor Piperidin-4-yl acetate product [11C]MP4A precursor->product N-methylation reagent [11C]Methyl Iodide reagent->product bbb Blood-Brain Barrier product->bbb Crosses brain Brain Tissue bbb->brain hydrolysis AChE Hydrolysis brain->hydrolysis metabolite [11C]MP4OH (Trapped) hydrolysis->metabolite

Caption: Synthesis and biological fate of [11C]MP4A.

Conclusion

This compound is a crucial chemical entity, primarily recognized for its role as a precursor in the synthesis of radiolabeled probes for neuroimaging. The insights gained from studying its analogs, such as [11C]MP4A, have significant implications for understanding the pathophysiology of neurodegenerative diseases and for the development of novel therapeutic agents. The lack of a specific CAS number for the parent compound highlights the need for further chemical database characterization. This guide provides a foundational understanding for researchers interested in the application of this compound and its derivatives in neuroscience and drug discovery.

References

Technical Guide: Physicochemical Properties of Methyl 2-(1-methylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise overview of the fundamental physicochemical properties of Methyl 2-(1-methylpiperidin-4-yl)acetate, a compound of interest in synthetic chemistry and drug discovery. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

The essential molecular identifiers for this compound are summarized in the table below. This information is critical for molecular modeling, analytical characterization, and stoichiometric calculations in experimental protocols.

ParameterValueReference
Molecular FormulaC9H17NO2[1]
Monoisotopic Mass171.12593 Da[1]

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula are beyond the scope of this guide. However, standard analytical techniques such as mass spectrometry (for molecular weight and formula confirmation) and nuclear magnetic resonance (NMR) spectroscopy (for structural elucidation) are typically employed.

Logical Relationship of Molecular Properties

The relationship between the chemical name, its molecular formula, and its molecular weight is fundamental. The chemical name defines the structure, from which the molecular formula (the type and number of atoms) can be determined. The molecular weight is then calculated based on the atomic weights of the constituent atoms in the molecular formula.

molecular_properties A This compound B Molecular Formula: C9H17NO2 A->B Determines C Molecular Weight: 171.12593 Da B->C Calculates to

Caption: Logical flow from chemical name to molecular formula and weight.

References

Technical Guide: Solubility and Stability Profile of Methyl 2-(1-methylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of Methyl 2-(1-methylpiperidin-4-yl)acetate. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds, including piperidine derivatives and methyl esters, to project a likely physicochemical profile. Furthermore, it furnishes detailed, adaptable experimental protocols for the systematic determination of its solubility and stability, which are crucial for its application in research and drug development. The guide also includes visualizations of key experimental workflows to facilitate the design and execution of these studies.

Physicochemical Properties

This compound is a chemical compound with the molecular formula C9H17NO2.[1][2] Its structure consists of a central piperidine ring N-methylated at position 1, with a methyl acetate group attached at position 4. The presence of a tertiary amine (the piperidine nitrogen) and an ester functional group are the primary determinants of its chemical properties.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H17NO2PubChem[1]
Molecular Weight171.24 g/mol CymitQuimica[2]
Monoisotopic Mass171.12593 DaPubChem[1]
Predicted XlogP0.8PubChem[1]
Predicted pKa (Most Basic)10.27 ± 0.10ChemicalBook[3]

Note: The pKa value is for a structurally similar compound, 1-methyl-4-(piperidin-4-yl)-piperazine, and is used here as an estimate.

Solubility Profile

Direct experimental data on the solubility of this compound is not extensively available in the public domain. However, its solubility can be predicted based on its structural features and comparison with similar molecules.

  • Aqueous Solubility : The piperidine nitrogen, being a tertiary amine, is basic and will be protonated at physiological pH, forming a hydrochloride salt which is generally water-soluble.[3] A structurally related compound, Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride, shows good solubility in PBS (pH 7.2) at 10 mg/mL.[4] However, the overall solubility will be influenced by the lipophilicity of the rest of the molecule. The predicted XlogP of 0.8 suggests moderate lipophilicity.[1]

  • Organic Solvent Solubility : Methyl esters are generally soluble in a range of organic solvents.[5] For instance, Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate is soluble in DMF, DMSO, and ethanol.[4] It is anticipated that this compound will exhibit good solubility in polar organic solvents like methanol, ethanol, DMSO, and DMF.

Table 2: Predicted Solubility of this compound

SolventPredicted SolubilityRationale / Notes
Water (acidic pH)HighFormation of soluble piperidinium salt.
Water (neutral pH, e.g., PBS)Moderate to HighExpected to be protonated and soluble.[3][4]
Water (basic pH)LowThe free base is expected to be less soluble than the salt form.
MethanolHighPolar protic solvent, suitable for methyl esters.[6]
EthanolHighPolar protic solvent.[4]
Dimethyl Sulfoxide (DMSO)HighPolar aprotic solvent, good for dissolving a wide range of compounds.[4][5]
Dichloromethane (DCM)HighNon-polar organic solvent.
HexaneLowNon-polar solvent, poor solubility expected due to the polar groups.

Stability Profile

The stability of this compound is governed by its two primary functional groups: the ester and the N-methylpiperidine ring.

  • pH Stability : The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol.[5][7] This hydrolysis is typically faster under basic (saponification) conditions.[6] The piperidine ring itself is generally stable, but can be affected by strong acids, forming salts.[8]

  • Enzymatic Stability : A radiolabeled version of this compound, N-[11C]Methylpiperidin-4-yl acetate ([11C]MP4A), is known to be a substrate for acetylcholinesterase (AChE).[9] AChE rapidly hydrolyzes the ester bond.[9] Therefore, in biological systems containing esterases (e.g., plasma, liver microsomes, brain homogenates), the compound is expected to be rapidly degraded.[9]

  • Thermal Stability : Piperidine itself is relatively stable at room temperature but can decompose at high temperatures.[8] The stability of piperidine-containing compounds under thermal stress can vary. For example, piperine showed more stability under thermal stress compared to hydrolytic or photolytic stress.[10]

  • Oxidative Stability : The piperidine ring can be susceptible to oxidation, where strong oxidizing agents can attack the C-H bonds or the nitrogen atom, potentially leading to ring-opening.[8]

  • Photostability : Compounds with piperidine moieties, such as piperine, can be susceptible to degradation upon exposure to UV light.[11] It is advisable to store this compound protected from light.

Table 3: Predicted Stability of this compound under Stress Conditions

ConditionPredicted StabilityLikely Degradation Pathway(s)
Acidic (e.g., 0.1 M HCl)Low to ModerateEster hydrolysis.[5][7]
Basic (e.g., 0.1 M NaOH)LowRapid ester hydrolysis (saponification).[5][6][7]
Oxidative (e.g., 3% H2O2)Low to ModerateOxidation of the piperidine ring or nitrogen atom.[8]
Thermal (e.g., 60°C)ModeratePotential for long-term degradation.[8]
Photolytic (UV/Vis light)Low to ModeratePotential for photodegradation.[11]
In presence of EsterasesVery LowRapid enzymatic hydrolysis of the ester.[9]

Experimental Protocols

The following protocols provide a framework for experimentally determining the solubility and stability of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in aqueous buffers at different pH values.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Borate buffer, pH 9.0

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated analytical balance and pH meter

  • Orbital shaker with temperature control

  • HPLC system with UV or MS detector

Procedure:

  • Prepare saturated solutions by adding an excess amount of the compound to each buffer in separate glass vials.

  • Tightly cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

  • Shake the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand undisturbed for at least 1 hour for the undissolved solid to settle.

  • Carefully withdraw an aliquot from the clear supernatant of each vial.

  • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered samples with an appropriate mobile phase.

  • Quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

  • Perform the experiment in triplicate for each pH condition.

Stability Assessment (Forced Degradation Study)

Objective: To evaluate the stability of the compound under various stress conditions to identify potential degradation pathways.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H2O2)

  • Temperature-controlled incubator and photostability chamber.[5]

  • HPLC-UV or LC-MS/MS system.

Procedure:

  • Sample Preparation: Prepare multiple aliquots of the compound's stock solution in separate vials for each stress condition.

  • Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl.[5]

    • Alkaline Hydrolysis: Add an equal volume of 0.1 M NaOH.[5]

    • Oxidative Degradation: Add an equal volume of 3% H2O2.[5]

    • Thermal Stress: Place an aliquot in an incubator at an elevated temperature (e.g., 60°C).[5]

    • Photostability: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines.[5]

    • Control: Keep one aliquot under normal storage conditions (e.g., 2-8°C, protected from light).[5]

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base). Analyze the samples using a stability-indicating HPLC or LC-MS/MS method to quantify the remaining parent compound and identify major degradation products.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_solubility Solubility Testing cluster_stability Forced Degradation Study start Start: Obtain Compound stock Prepare Stock Solution start->stock shake_flask Shake-Flask Method (pH 3, 7.4, 9) stock->shake_flask stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stock->stress hplc_sol HPLC Quantification shake_flask->hplc_sol sol_result Solubility Data hplc_sol->sol_result sampling Time Point Sampling (0, 2, 4, 8, 24h) stress->sampling hplc_stab Stability-Indicating HPLC/LC-MS sampling->hplc_stab stab_result Stability Profile & Degradant ID hplc_stab->stab_result

Caption: Workflow for determining the solubility and stability of a chemical compound.

Biological Interaction Pathway

G cluster_synapse Cholinergic Synapse cluster_products Hydrolysis Products MP4A This compound (Substrate) AChE Acetylcholinesterase (AChE) (Enzyme) MP4A->AChE Binds to Active Site Metabolite1 1-methylpiperidin-4-yl)acetic acid AChE->Metabolite1 Hydrolyzes Ester Bond Metabolite2 Methanol AChE->Metabolite2 Termination Termination of Signal (Analogous to Acetylcholine) AChE->Termination

Caption: Enzymatic hydrolysis of the compound by Acetylcholinesterase (AChE).

References

"Methyl 2-(1-methylpiperidin-4-yl)acetate" literature review and background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1-methylpiperidin-4-yl)acetate is a substituted piperidine derivative of significant interest in medicinal chemistry and neuroscience research. While the non-radiolabeled form serves as a versatile synthetic intermediate, its radiolabeled counterpart, N-[11C]Methylpiperidin-4-yl acetate ([11C]MP4A), has gained prominence as a positron emission tomography (PET) tracer for imaging acetylcholinesterase (AChE) activity in the brain.[1] This guide provides a comprehensive review of the synthesis, chemical properties, and biological significance of this compound, with a focus on its role in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound and its Precursor

PropertyThis compoundMethyl 2-(piperidin-4-yl)acetate hydrochloride
Molecular Formula C9H17NO2[2]C8H16ClNO2[3]
Molecular Weight 171.24 g/mol [4]193.67 g/mol [3]
InChI Key BMFMUHLTSDBYKC-UHFFFAOYSA-N[2]ADBDFGZYGJGDNJ-UHFFFAOYSA-N[3]
Purity ≥97% (as available from some suppliers)[4]Not specified
Predicted XlogP 0.8[2]Not available
Predicted m/z ([M+H]+) 172.13321[2]Not applicable
Predicted m/z ([M+Na]+) 194.11515[2]Not applicable

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the N-methylation of its precursor, Methyl 2-(piperidin-4-yl)acetate. This transformation is a common and well-established method in organic synthesis.

Synthesis of the Precursor: Methyl 2-(piperidin-4-yl)acetate

The precursor, Methyl 2-(piperidin-4-yl)acetate, is a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. While multiple synthetic routes exist, a common approach involves the esterification of 4-piperidineacetic acid.

Synthesis of this compound

The final step in the synthesis is the N-methylation of the piperidine ring. The Eschweiler-Clarke reaction is a classic and effective method for this transformation, utilizing formaldehyde and formic acid.

Experimental Protocol: N-methylation of Methyl 2-(piperidin-4-yl)acetate via Eschweiler-Clarke Reaction

Materials:

  • Methyl 2-(piperidin-4-yl)acetate hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of Methyl 2-(piperidin-4-yl)acetate hydrochloride (1 equivalent) in a round-bottom flask, add an excess of formaldehyde (e.g., 3-5 equivalents).

  • Slowly add an excess of formic acid (e.g., 3-5 equivalents) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel if necessary.

Literature Review and Background

The primary significance of this compound in the scientific literature is as the immediate precursor to the PET tracer N-[11C]Methylpiperidin-4-yl acetate ([11C]MP4A).

Role as a PET Tracer for Acetylcholinesterase (AChE) Imaging

[11C]MP4A is a substrate for acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[1] In the brain, [11C]MP4A is hydrolyzed by AChE to a hydrophilic metabolite, [11C]N-methyl-4-hydroxypiperidine, which is then trapped. This trapping mechanism allows for the in vivo quantification of AChE activity using PET imaging.[1]

AChE_Mechanism cluster_blood Bloodstream cluster_brain Brain Tissue 11C_MP4A_blood [11C]MP4A (Lipophilic) 11C_MP4A_brain [11C]MP4A 11C_MP4A_blood->11C_MP4A_brain Crosses BBB AChE Acetylcholinesterase (AChE) 11C_MP4A_brain->AChE Substrate Metabolite [11C]N-methyl-4-hydroxypiperidine (Hydrophilic - Trapped) AChE->Metabolite Hydrolysis PET_Signal PET Signal Detection Metabolite->PET_Signal Accumulation

Application in Neurodegenerative Disease Research

Degeneration of cholinergic neurons and subsequent reduction in AChE levels are hallmarks of neurodegenerative disorders like Alzheimer's disease.[1] PET imaging with [11C]MP4A allows researchers to non-invasively study these changes in living subjects, providing a valuable tool for diagnosis, monitoring disease progression, and evaluating the efficacy of new therapies.

Quantitative Data

The available quantitative data primarily pertains to the radiolabeled analog, [11C]MP4A.

Table 2: Synthesis and in vivo data for [11C]MP4A

ParameterValueReference
Radiochemical Yield 20-60%[1]
Radiochemical Purity >98%[1]
Specific Activity 37 GBq/μmol (average)[1]
Striatum/Cerebellum Ratio (mice) 1.94 ± 0.16[1]
Striatum/Cortex Ratio (mice) 1.03 ± 0.14[1]

Experimental Workflows

The overall workflow for utilizing this compound in neuroscience research involves its synthesis, radiolabeling, and subsequent use in PET imaging studies.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_radiolabeling Radiolabeling cluster_imaging PET Imaging Studies Precursor Methyl 2-(piperidin-4-yl)acetate N_Methylation N-Methylation (e.g., Eschweiler-Clarke) Precursor->N_Methylation Target_Compound This compound N_Methylation->Target_Compound Radiolabeling_Step [11C]Methylation Target_Compound->Radiolabeling_Step Precursor for Radiolabeling Radiotracer [11C]MP4A Radiolabeling_Step->Radiotracer Administration IV Administration to Subject Radiotracer->Administration PET_Scan PET Scan Administration->PET_Scan Data_Analysis Data Analysis (AChE Activity Mapping) PET_Scan->Data_Analysis

Conclusion

This compound is a valuable molecule in the field of neuroscience and drug development. Its non-radiolabeled form is a key synthetic intermediate, while its radiolabeled analog, [11C]MP4A, provides a powerful tool for the in vivo study of acetylcholinesterase activity. Further research into the pharmacological properties of the non-radiolabeled compound and the development of analogs could open new avenues for therapeutic interventions in neurodegenerative diseases. This guide has provided a comprehensive overview of the current knowledge on this compound, offering a solid foundation for researchers and scientists in the field.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-(1-methylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Methyl 2-(1-methylpiperidin-4-yl)acetate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the esterification of 2-(pyridin-4-yl)acetic acid, followed by catalytic hydrogenation of the pyridine ring, and concluding with N-methylation. This guide includes comprehensive experimental procedures, a summary of reaction parameters, and a visual workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

Substituted piperidines are a ubiquitous structural motif in a wide array of pharmaceuticals, recognized for their favorable physicochemical properties and their ability to interact with diverse biological targets. This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The following protocols outline a reliable synthetic route to this compound.

Synthesis Workflow

SynthesisWorkflow Start 2-(Pyridin-4-yl)acetic acid Intermediate1 Methyl 2-(pyridin-4-yl)acetate Start->Intermediate1 Step 1: Esterification Step1_reagents Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) Intermediate2 Methyl 2-(piperidin-4-yl)acetate Intermediate1->Intermediate2 Step 2: Catalytic Hydrogenation Step2_reagents Hydrogen (H2) Platinum(IV) Oxide (PtO2) FinalProduct This compound Intermediate2->FinalProduct Step 3: N-Methylation (Eschweiler-Clarke) Step3_reagents Formaldehyde (CH2O) Formic Acid (HCOOH)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(pyridin-4-yl)acetate (Esterification)

This procedure describes the conversion of 2-(pyridin-4-yl)acetic acid to its corresponding methyl ester.

Materials:

  • 2-(Pyridin-4-yl)acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(pyridin-4-yl)acetic acid (1.0 eq).

  • Add anhydrous methanol in a sufficient volume to dissolve the starting material (e.g., 10-20 mL per gram of acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of acid) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(pyridin-4-yl)acetate. The product can be further purified by column chromatography if necessary.

Step 2: Synthesis of Methyl 2-(piperidin-4-yl)acetate (Catalytic Hydrogenation)

This protocol outlines the reduction of the pyridine ring of methyl 2-(pyridin-4-yl)acetate to a piperidine ring.

Materials:

  • Methyl 2-(pyridin-4-yl)acetate

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Celite or a similar filter aid

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve methyl 2-(pyridin-4-yl)acetate (1.0 g) in glacial acetic acid (5 mL).[1]

  • Add a catalytic amount of Platinum(IV) oxide (5 mol %).[1]

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.[1]

  • Stir the reaction mixture at room temperature for 6-10 hours, or until hydrogen uptake ceases.[1]

  • Carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the mixture is basic.

  • Extract the mixture with ethyl acetate (3 x 20 mL).[1]

  • Filter the combined organic extracts through a pad of Celite to remove the catalyst.[1]

  • Dry the filtrate over anhydrous sodium sulfate.[1]

  • Concentrate the solvent under reduced pressure to obtain methyl 2-(piperidin-4-yl)acetate.

Step 3: Synthesis of this compound (N-Methylation via Eschweiler-Clarke Reaction)

This final step involves the methylation of the secondary amine of the piperidine ring.

Materials:

  • Methyl 2-(piperidin-4-yl)acetate

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide solution (e.g., 1 M)

  • Diethyl ether or other suitable organic solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add methyl 2-(piperidin-4-yl)acetate (1.0 eq).

  • Add an excess of formaldehyde (e.g., 2.5 eq) and formic acid (e.g., 2.5 eq).

  • Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. The evolution of carbon dioxide should be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully make the solution basic by the dropwise addition of a sodium hydroxide solution.

  • Extract the product with diethyl ether or another suitable organic solvent three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to yield the final product, this compound. Further purification can be achieved by distillation or column chromatography.

Data Summary

StepReactionKey ReagentsSolventTemperaturePressureTypical Reaction Time
1 Esterification2-(Pyridin-4-yl)acetic acid, Methanol, H₂SO₄ (cat.)MethanolRefluxAtmospheric4-6 hours
2 Catalytic HydrogenationMethyl 2-(pyridin-4-yl)acetate, PtO₂Glacial Acetic AcidRoom Temperature50-70 bar6-10 hours
3 N-MethylationMethyl 2-(piperidin-4-yl)acetate, Formaldehyde, Formic AcidNone (or water)80-100 °CAtmospheric2-4 hours

Conclusion

The protocols provided herein describe a robust and efficient three-step synthesis of this compound. This versatile intermediate can be utilized in a variety of drug discovery and development programs. The procedures are based on well-established chemical transformations and can be adapted for scale-up in a laboratory setting. Adherence to standard laboratory safety practices is essential when performing these experiments.

References

Application Notes and Protocols for the Purification of Methyl 2-(1-methylpiperidin-4-yl)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of Methyl 2-(1-methylpiperidin-4-yl)acetate, a key intermediate in pharmaceutical synthesis, using column chromatography. The described methodology is designed to efficiently remove common impurities, yielding a product of high purity suitable for downstream applications in drug development and research.

Introduction

This compound is a substituted piperidine derivative of interest in medicinal chemistry. Synthesis of this compound can result in a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a robust and widely used technique for the purification of such intermediates, separating compounds based on their differential adsorption to a stationary phase. This application note outlines a systematic approach to the purification of this compound using silica gel column chromatography.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 95533-25-8
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
Appearance Expected to be a liquid or low-melting solid
Boiling Point Not readily available
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol)

Chromatographic Purification Protocol

Materials and Reagents
  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Potassium permanganate stain or iodine chamber for TLC visualization

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram:

G Purification Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product TLC_Analysis 1. TLC Analysis of Crude Product Solvent_Selection 2. Mobile Phase Selection TLC_Analysis->Solvent_Selection Determine Rf Column_Packing 3. Column Packing Solvent_Selection->Column_Packing Sample_Prep 4. Sample Preparation Column_Packing->Sample_Prep Sample_Loading 5. Sample Loading Sample_Prep->Sample_Loading Elution 6. Elution Sample_Loading->Elution Fraction_Collection 7. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 8. Fraction Analysis by TLC Fraction_Collection->Fraction_Analysis Pooling 9. Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal 10. Solvent Removal Pooling->Solvent_Removal Final_Product 11. Pure Product Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

Step 1: Thin Layer Chromatography (TLC) Analysis of Crude Product Before performing column chromatography, it is crucial to analyze the crude product by TLC to determine the number of components and their relative polarities.

  • Dissolve a small amount of the crude material in a few drops of dichloromethane or ethyl acetate.

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., starting with a 4:1 ratio).

  • Visualize the spots under UV light (if applicable) and by staining with potassium permanganate or iodine.

  • The target compound, being a basic amine, may exhibit tailing. If so, add a small amount of triethylamine (0.1-1%) to the developing solvent.

  • The ideal mobile phase for column chromatography should give the target compound an Rf value of approximately 0.2-0.3.

Step 2: Column Preparation (Slurry Packing Method)

  • Select an appropriate size glass chromatography column based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top of the silica bed.

  • Continuously elute the column with the mobile phase, ensuring the solvent level never drops below the top of the sand layer.

Step 3: Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and then removing the solvent under reduced pressure.

  • Carefully add the prepared sample to the top of the column.

Step 4: Elution and Fraction Collection

  • Begin eluting the column with the initial mobile phase.

  • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate in hexane. A suggested gradient is provided in Table 2. The addition of 0.1-0.5% triethylamine to the mobile phase throughout the elution is recommended to minimize tailing of the basic product.

Table 2: Suggested Gradient Elution for Purification

StepHexane (%)Ethyl Acetate (%)Triethylamine (%)Column Volumes
19550.52
290100.52
380200.55
470300.55
550500.5As needed

Step 5: Fraction Analysis

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Spot every few fractions on a TLC plate and develop it in the solvent system that gave a good separation for the crude product.

  • Fractions containing only the spot corresponding to the pure product are to be combined.

Step 6: Product Isolation

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Determine the yield and characterize the final product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, MS).

Troubleshooting

The following diagram outlines potential issues during the purification and their solutions.

G Troubleshooting Guide cluster_problems Common Problems cluster_solutions Potential Solutions Poor_Separation Poor Separation Product co-elutes with impurities Sol_Poor_Sep Optimize Mobile Phase - Use a shallower gradient - Try a different solvent system (e.g., DCM/MeOH) Poor_Separation->Sol_Poor_Sep Tailing Product Tailing Elongated spots on TLC and broad peaks during elution Sol_Tailing Modify Mobile Phase - Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine) - Use a different stationary phase (e.g., alumina) Tailing->Sol_Tailing No_Elution Product Does Not Elute Product remains at the top of the column Sol_No_Elution Increase Eluent Polarity - Significantly increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) No_Elution->Sol_No_Elution

Caption: A troubleshooting guide for common issues in column chromatography.

Conclusion

The protocol described in this application note provides a reliable method for the purification of this compound using silica gel column chromatography. By following these steps, researchers can obtain a high-purity product, which is essential for the success of subsequent research and development activities. The use of a gradient elution with a basic modifier is key to achieving good separation and peak shape for this basic compound.

Application Note: HPLC Analysis of Methyl 2-(1-methylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 2-(1-methylpiperidin-4-yl)acetate. The described reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and high-throughput screening, making it suitable for routine quality control, stability studies, and impurity profiling in drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its characterization. This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection. The method is based on established principles for the analysis of piperidine derivatives.[1][2]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended for good separation and peak shape.[3]

  • Chemicals:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Trifluoroacetic acid (TFA), 0.1% (v/v)

    • This compound reference standard

Chromatographic Conditions

A representative set of chromatographic conditions is provided in Table 1. These parameters may require optimization for specific HPLC systems and columns.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Standard and Sample Preparation
  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase A.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using mobile phase A to construct a calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a target concentration of 0.5 mg/mL in mobile phase A. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines. Key validation parameters and their typical acceptance criteria are summarized in Table 2.

Table 2: Method Validation Summary

ParameterTypical Acceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections < 2.0%
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels
Accuracy % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels
Precision Repeatability (%RSD) ≤ 1.0%; Intermediate Precision (%RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1
Specificity Peak purity analysis and no interference from placebo or known impurities at the analyte's retention time

Experimental Workflow

The logical flow of the HPLC analysis from sample preparation to data analysis is illustrated in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing StandardPrep Prepare Standard Solutions Injection Inject Standards & Samples StandardPrep->Injection SamplePrep Prepare Sample Solutions SamplePrep->Injection SystemSetup Set Up HPLC System (Table 1 Conditions) Equilibration Equilibrate Column SystemSetup->Equilibration Equilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration CalibrationCurve Generate Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify Analyte PeakIntegration->Quantification CalibrationCurve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathways and Logical Relationships

The decision-making process for developing an appropriate HPLC method for a piperidine-containing compound is outlined below. The primary consideration is the presence of a UV-absorbing chromophore.

Method_Development_Logic Start New Analyte: This compound CheckChromophore Does the analyte have a strong UV chromophore? Start->CheckChromophore DirectAnalysis Direct RP-HPLC Analysis (e.g., 210 nm detection) CheckChromophore->DirectAnalysis Yes Derivatization Pre-column Derivatization with UV-active agent CheckChromophore->Derivatization No FinalMethod Final Validated HPLC Method DirectAnalysis->FinalMethod Derivatization->FinalMethod

Caption: Logic diagram for HPLC method development for piperidine derivatives.

Conclusion

The described reversed-phase HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 column with a water/acetonitrile gradient containing trifluoroacetic acid ensures good peak shape and resolution. This method is suitable for implementation in quality control laboratories for routine analysis and can be adapted for the analysis of related piperidine derivatives. Proper method validation is crucial before its application in a regulated environment.

References

Application Note: ¹H and ¹³C NMR Peak Assignment and Interpretation of Methyl 2-(1-methylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the assignment and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-(1-methylpiperidin-4-yl)acetate. Due to the absence of publicly available experimental spectra for this specific compound, this note presents a predicted NMR analysis based on established chemical shift principles and data from analogous structures. It includes tabulated summaries of predicted chemical shifts, a comprehensive interpretation of the expected spectra, a standard protocol for NMR data acquisition, and a structural diagram with atom numbering for clear peak assignment.

Introduction

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals, and understanding its substitution pattern and conformation is crucial in drug design and development. NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note serves as a practical guide for researchers working with this compound or similar structures, providing a framework for interpreting their NMR data.

Predicted NMR Data

The chemical structure of this compound is presented below, with each unique proton and carbon atom numbered for the purpose of NMR peak assignment.

Caption: Chemical structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Peak Assignment (Proton)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H12 (-OCH₃)3.67s-3H
H2, H6 (eq)2.80d~11.52H
H8 (-CH₂-COO)2.24d6.82H
H7 (N-CH₃)2.23s-3H
H2, H6 (ax)1.95t~11.52H
H41.80m-1H
H3, H5 (eq)1.65d~12.02H
H3, H5 (ax)1.25q~12.02H
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Peak Assignment (Carbon)Predicted Chemical Shift (δ, ppm)
C9 (C=O)173.0
C2, C655.5
C12 (-OCH₃)51.5
C7 (N-CH₃)46.5
C8 (-CH₂-COO)41.0
C434.5
C3, C532.0

Interpretation of NMR Spectra

¹H NMR Spectrum
  • Methyl Ester Protons (H12): A sharp singlet is predicted around 3.67 ppm , corresponding to the three equivalent protons of the methyl ester group. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

  • Piperidine Ring Protons (H2, H3, H4, H5, H6): The piperidine ring protons will exhibit complex splitting patterns due to axial and equatorial positions and their coupling with neighboring protons.

    • The equatorial protons on C2 and C6 are expected to appear as a doublet around 2.80 ppm , deshielded by the adjacent nitrogen atom.

    • The axial protons on C2 and C6 are predicted to be a triplet around 1.95 ppm .

    • The proton on C4 is expected to be a multiplet around 1.80 ppm , coupled to the adjacent methylene protons (H3, H5, and H8).

    • The equatorial protons on C3 and C5 are predicted to appear as a doublet around 1.65 ppm .

    • The axial protons on C3 and C5 are expected to be a quartet around 1.25 ppm , being the most upfield of the ring protons.

  • N-Methyl Protons (H7): A singlet corresponding to the three protons of the N-methyl group is predicted around 2.23 ppm .

  • Methylene Bridge Protons (H8): The two protons of the methylene group adjacent to the carbonyl are expected to appear as a doublet around 2.24 ppm , with coupling to the C4 proton.

¹³C NMR Spectrum
  • Carbonyl Carbon (C9): The carbon of the ester carbonyl group is expected to have the most downfield chemical shift, predicted around 173.0 ppm .

  • Piperidine Ring Carbons (C2, C3, C4, C5, C6):

    • The carbons adjacent to the nitrogen, C2 and C6 , are expected to resonate around 55.5 ppm .

    • The C4 carbon, being a methine carbon, is predicted around 34.5 ppm .

    • The C3 and C5 carbons are predicted to be the most upfield of the ring carbons, at approximately 32.0 ppm .

  • Methyl Ester Carbon (C12): The carbon of the methyl ester group is predicted to appear around 51.5 ppm .

  • N-Methyl Carbon (C7): The N-methyl carbon is expected at around 46.5 ppm .

  • Methylene Bridge Carbon (C8): The carbon of the methylene group adjacent to the carbonyl is predicted at approximately 41.0 ppm .

Experimental Protocol for NMR Data Acquisition

This section provides a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition (500 MHz Spectrometer) cluster_1H ¹H NMR Acquisition cluster_13C ¹³C NMR Acquisition cluster_processing Data Processing sample_prep Weigh ~5-10 mg of this compound. dissolve Dissolve in ~0.7 mL of deuterated chloroform (CDCl₃). sample_prep->dissolve add_standard Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). dissolve->add_standard transfer Transfer the solution to a 5 mm NMR tube. add_standard->transfer instrument_setup Insert the sample into the spectrometer and lock onto the deuterium signal of CDCl₃. transfer->instrument_setup shimming Shim the magnetic field to optimize homogeneity. instrument_setup->shimming tune_probe Tune and match the probe for ¹H and ¹³C frequencies. shimming->tune_probe h1_params Set acquisition parameters: - Spectral width: ~16 ppm - Number of scans: 16-32 - Relaxation delay: 2 s tune_probe->h1_params c13_params Set acquisition parameters: - Spectral width: ~220 ppm - Number of scans: 1024 or more - Relaxation delay: 2 s - Proton decoupling tune_probe->c13_params acquire_h1 Acquire the ¹H spectrum. h1_params->acquire_h1 fourier_transform Apply Fourier transformation to the raw data (FID). acquire_h1->fourier_transform acquire_c13 Acquire the ¹³C spectrum. c13_params->acquire_c13 acquire_c13->fourier_transform phase_correction Perform phase correction. fourier_transform->phase_correction baseline_correction Apply baseline correction. phase_correction->baseline_correction referencing Reference the spectra to the TMS signal (0 ppm). baseline_correction->referencing integration Integrate the peaks in the ¹H spectrum. referencing->integration

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This application note provides a predicted ¹H and ¹³C NMR spectral analysis of this compound. The provided peak assignments, interpretations, and experimental protocol offer a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development. While the presented data is based on estimations, it provides a strong foundation for the analysis of experimentally acquired spectra for this compound and its analogues. It is recommended to acquire experimental 2D NMR data, such as COSY and HSQC, for unambiguous assignment of all proton and carbon signals.

Application Notes and Protocols: [¹¹C]Methyl 2-(1-methylpiperidin-4-yl)acetate for Acetylcholinesterase (AChE) PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[¹¹C]Methyl 2-(1-methylpiperidin-4-yl)acetate, abbreviated as [¹¹C]MP4A, is a positron emission tomography (PET) radioligand developed for the in vivo quantification of acetylcholinesterase (AChE) enzyme activity in the brain.[1] AChE is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] Alterations in AChE levels have been implicated in several neurodegenerative disorders, most notably Alzheimer's disease and Parkinson's disease, making it a key target for diagnostic imaging and drug development.[1][3][4]

[¹¹C]MP4A acts as a substrate for AChE.[1] Its lipophilic nature allows it to readily cross the blood-brain barrier.[1][3] Within the brain, [¹¹C]MP4A is hydrolyzed by AChE to produce a hydrophilic metabolite, N-[¹¹C]methylpiperidinol ([¹¹C]MP4OH), and acetic acid.[1] This charged metabolite is effectively trapped within the brain, allowing for the measurement of AChE activity through PET imaging.[1][4] This document provides detailed application notes and protocols for the use of [¹¹C]MP4A in preclinical and clinical research.

Quantitative Data Summary

The following tables summarize key quantitative data for [¹¹C]MP4A, facilitating comparison and experimental planning.

Table 1: Radiosynthesis and Physicochemical Properties

ParameterValueReference
Radiochemical Yield10-60%[1]
Radiochemical Purity>98%[1]
Specific Activity~37 GBq/μmol (1 Ci/μmol)[1]
Method of DetectionPET[1]
Source of Signal¹¹C[1]

Table 2: In Vitro Hydrolysis Data

SpeciesBrain RegionHydrolysis Rate (fraction/min/g/ml)AChE SpecificityReference
HumanCerebral Cortex0.1694-99%[1]
RatCerebral Cortex1.5494-99%[1]
MouseCerebral Cortex1.5494-99%[1]

Table 3: In Vivo Performance in Humans (Healthy Controls vs. Alzheimer's Disease Patients)

ParameterHealthy Controls (Median ± SD)Alzheimer's Disease Patients (Median ± SD)Brain RegionReference
K₁ (ml/g/min)0.54 ± 0.100.42 ± 0.07All Regions[1]
k₂ (/min)0.13 ± 0.020.11 ± 0.02All Regions[1]
k₃ (/min)-Reduced in multiple cortical regionsCortical Regions[1]

Table 4: In Vivo Performance in Mice (30 min post-injection)

ParameterValue (Mean ± SD)Reference
Striatum/Cerebellum Ratio1.94 ± 0.16[1]
Striatum/Cortex Ratio1.03 ± 0.14[1]
Radioactivity as [¹¹C]MP4OH>95%[1]

Signaling Pathway

Acetylcholinesterase plays a primary role in terminating cholinergic signaling by hydrolyzing acetylcholine in the synaptic cleft.[2][5] This action prevents continuous stimulation of postsynaptic receptors.[2] PET imaging with [¹¹C]MP4A allows for the in vivo assessment of this enzymatic activity, providing insights into the integrity of the cholinergic system.

AChE_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine ACh_cleft Acetylcholine ACh->ACh_cleft Enters Vesicle Synaptic Vesicle Vesicle->ACh release AChE AChE ACh_cleft->AChE binds to AChR Acetylcholine Receptor ACh_cleft->AChR binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate hydrolyzes to Signal Signal Transduction AChR->Signal activates

Caption: Acetylcholinesterase (AChE) signaling pathway in a cholinergic synapse.

Experimental Protocols

Radiosynthesis of [¹¹C]MP4A

This protocol describes a fully automated synthesis of [¹¹C]MP4A using [¹¹C]methyl iodide.[1]

Materials:

  • Piperidin-4-yl acetate hydrochloride (precursor)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Anhydrous dimethylformamide (DMF)

  • Automated synthesis module

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Prepare a solution of piperidin-4-yl acetate hydrochloride in anhydrous DMF.

  • Introduce the precursor solution into the reaction vessel of the automated synthesis module.

  • Produce [¹¹C]CH₃I and trap it in the reaction vessel containing the precursor.

  • Allow the N-methylation reaction to proceed.

  • Purify the crude product using HPLC to isolate [¹¹C]MP4A.

  • Formulate the purified [¹¹C]MP4A in a sterile, injectable solution.

  • Perform quality control tests to determine radiochemical purity, specific activity, and sterility.

Radiosynthesis_Workflow cluster_synthesis Automated Synthesis cluster_purification Purification and QC Precursor Piperidin-4-yl acetate HCl in DMF Reaction N-methylation Reaction Precursor->Reaction MeI [¹¹C]Methyl Iodide MeI->Reaction HPLC HPLC Purification Reaction->HPLC Formulation Formulation HPLC->Formulation QC Quality Control Formulation->QC Final_Product Injectable [¹¹C]MP4A QC->Final_Product

Caption: Workflow for the automated radiosynthesis of [¹¹C]MP4A.

In Vitro AChE Activity Assay

This protocol is for determining the rate of [¹¹C]MP4A hydrolysis in brain homogenates.[1]

Materials:

  • [¹¹C]MP4A

  • Brain tissue (e.g., human or rodent cerebral cortex)

  • Homogenization buffer

  • Scintillation counter

Procedure:

  • Prepare brain homogenates from the desired species and brain region.

  • Incubate a known concentration of the brain homogenate with a known amount of [¹¹C]MP4A at a controlled temperature.

  • At various time points, stop the reaction.

  • Separate the unhydrolyzed [¹¹C]MP4A from the hydrophilic metabolite [¹¹C]MP4OH using a suitable method (e.g., solid-phase extraction).

  • Quantify the amount of [¹¹C]MP4OH formed using a scintillation counter.

  • Calculate the rate of hydrolysis.

  • To determine AChE specificity, perform parallel experiments in the presence of a specific AChE inhibitor.

In Vivo PET Imaging Protocol

This protocol outlines the procedure for performing a PET scan with [¹¹C]MP4A in human subjects or animal models.[6][7]

Materials:

  • [¹¹C]MP4A sterile injectable solution

  • PET/CT or PET/MR scanner

  • Catheter for intravenous injection

  • Anesthesia (for animal studies)

  • Image analysis software

Procedure:

  • Subject Preparation:

    • For human studies, obtain informed consent and ensure the subject has followed any pre-scan instructions (e.g., fasting).

    • For animal studies, anesthetize the animal and maintain its physiological stability throughout the scan.

  • Radioligand Administration:

    • Position the subject in the PET scanner.

    • Administer a bolus injection of [¹¹C]MP4A intravenously.

  • Image Acquisition:

    • Begin dynamic PET data acquisition immediately after injection.

    • Acquire data for a predetermined duration (e.g., 60-90 minutes).

    • If using a PET/CT or PET/MR scanner, acquire an anatomical scan (CT or MRI) for attenuation correction and anatomical co-registration.[8]

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of time-framed images.

    • Co-register the PET images with the anatomical scan.

    • Define regions of interest (ROIs) on the anatomical images corresponding to different brain structures.

    • Generate time-activity curves (TACs) for each ROI.

    • Apply appropriate kinetic models to the TACs to estimate parameters such as K₁, k₂, and k₃, which reflect radioligand delivery, clearance, and trapping (AChE activity), respectively.

PET_Imaging_Workflow cluster_prep Preparation cluster_scan Scanning cluster_analysis Data Analysis Subject_Prep Subject Preparation Radioligand_Admin [¹¹C]MP4A Injection Subject_Prep->Radioligand_Admin PET_Acquisition Dynamic PET Acquisition Radioligand_Admin->PET_Acquisition Reconstruction Image Reconstruction PET_Acquisition->Reconstruction Anatomical_Scan CT or MRI Scan Anatomical_Scan->Reconstruction ROI_Analysis ROI Definition & TACs Reconstruction->ROI_Analysis Kinetic_Modeling Kinetic Modeling ROI_Analysis->Kinetic_Modeling Results AChE Activity Maps Kinetic_Modeling->Results

Caption: General workflow for an in vivo PET imaging study using [¹¹C]MP4A.

Conclusion

[¹¹C]MP4A is a valuable PET radioligand for the non-invasive, quantitative imaging of AChE activity in the brain. Its high specificity and well-characterized kinetics make it a powerful tool for studying cholinergic system integrity in both health and disease. The protocols and data presented in these application notes provide a comprehensive guide for researchers and clinicians interested in utilizing [¹¹C]MP4A for their studies.

References

Application Notes and Protocols for In Vivo Studies Using "Methyl 2-(1-methylpiperidin-4-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of "Methyl 2-(1-methylpiperidin-4-yl)acetate," primarily in its radiolabeled form, N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A). This compound is a key radioligand for positron emission tomography (PET) imaging, enabling the quantitative measurement of acetylcholinesterase (AChE) activity in the brain. Its primary application lies in the study of neurodegenerative diseases such as Alzheimer's disease (AD), where cholinergic deficits are a key pathological feature.

Mechanism of Action

[11C]MP4A is a lipophilic compound that readily crosses the blood-brain barrier. In the brain, it serves as a substrate for acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. AChE hydrolyzes [11C]MP4A into a hydrophilic metabolite, [11C]N-methyl-4-hydroxypiperidine, and an acetate group. Due to its increased polarity, the radiolabeled metabolite is trapped within the brain tissue. The rate of this enzymatic conversion and subsequent trapping of the radiolabeled metabolite is proportional to the local AChE activity. PET imaging detects the positron emissions from the trapped [11C]metabolite, allowing for the in vivo quantification and mapping of AChE activity.

Signaling Pathway

The following diagram illustrates the cholinergic signaling pathway and the role of acetylcholinesterase, the target of [11C]MP4A.

Acetylcholine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle ACh_release ACh_vesicle->ACh_release ACh_synapse ACh ACh_release->ACh_synapse AChE AChE ACh_synapse->AChE Receptor Cholinergic Receptor ACh_synapse->Receptor Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Metabolite Trapped [11C] Metabolite AChE->Metabolite Choline_reuptake->Choline Reuptake MP4A [11C]MP4A MP4A->AChE Hydrolysis Signal Signal Transduction Receptor->Signal PET_Workflow cluster_preparation Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis AnimalModel Animal Model Preparation (e.g., NBM Lesion) Anesthesia Animal Anesthesia & Catheterization AnimalModel->Anesthesia Radiotracer [11C]MP4A Synthesis & QC Injection Radiotracer Injection Radiotracer->Injection Positioning Positioning in PET Scanner Anesthesia->Positioning Positioning->Injection Acquisition Dynamic PET Scan (60-90 min) Injection->Acquisition Reconstruction Image Reconstruction & Correction Acquisition->Reconstruction ROI ROI Definition (Co-registration with MRI/Atlas) Reconstruction->ROI TAC Time-Activity Curve Generation ROI->TAC KineticModeling Kinetic Modeling (e.g., 2-Tissue Compartment) TAC->KineticModeling Stats Statistical Analysis KineticModeling->Stats

Application Notes and Protocols: Methyl 2-(1-methylpiperidin-4-yl)acetate in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Methyl 2-(1-methylpiperidin-4-yl)acetate and its derivatives are of significant interest in Alzheimer's disease (AD) research, primarily functioning as precursors for radiolabeled imaging agents and as scaffolds for the development of cholinesterase inhibitors. The core pathology of Alzheimer's disease involves the degeneration of cholinergic neurons, leading to a decline in the neurotransmitter acetylcholine (ACh), which is crucial for cognitive functions like memory and learning.[1][2] One of the primary therapeutic strategies is to inhibit the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4][5]

The radiolabeled analog, N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A), serves as a valuable positron emission tomography (PET) agent for the non-invasive in vivo study of brain AChE activity.[1] This compound is lipophilic, allowing it to cross the blood-brain barrier, where it is hydrolyzed by AChE into a hydrophilic metabolite that becomes trapped in the brain, enabling the quantification of enzyme activity.[1] This application is critical for diagnosing and monitoring the progression of Alzheimer's disease, as AChE levels are known to decrease in affected individuals.[1]

Furthermore, the piperidine scaffold is a key structural feature in many potent cholinesterase inhibitors.[6][7][8] By modifying the core structure of this compound, researchers can synthesize novel derivatives with enhanced inhibitory activity against AChE and BChE, offering potential therapeutic benefits for Alzheimer's patients.[9][10][11]

Data Presentation

Table 1: In Vitro Cholinesterase Inhibitory Activity of Selected Piperidine Derivatives
Compound IDSubstitutionTarget EnzymeIC50 (µM)Reference
5b 2-chloro cinnamoylAChE19.74 ± 0.96[9]
5q 4-ethoxy-3-methoxy cinnamoylBChE13.49 ± 0.44[9]
5L 4-methyl cinnamoylAChE15.24 ± 2.47[9]
PQM-181 (5k) N-benzyl-acyl-hydrazoneAChE5.9[12]
Compound 19 4-fluoro-2-phenylacetateAChE5.10 ± 0.24[10]
Compound 19 4-fluoro-2-phenylacetateBChE26.78 ± 0.81[10]
Compound 4a ortho-chloro benzylpiperazineAChE0.91 ± 0.045[11]
Donepezil Reference DrugAChE0.14 ± 0.03[11]
Galantamine Reference DrugAChE1.19 ± 0.046[10]
Table 2: In Vivo PET Imaging Data with [11C]MP4A in Humans
ParameterHealthy Controls (mean ± SD)Alzheimer's Patients (mean ± SD)Reference
K1 (ml/g/min) 0.54 ± 0.100.42 ± 0.07[1]
k2 (/min) 0.13 ± 0.020.11 ± 0.02[1]
k3 (/min) Region-dependentReduced compared to controls[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of Acetylcholinesterase (AChE) Inhibition

This protocol is based on the Ellman's method, a widely used colorimetric assay for measuring cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution to each well. For the control, add 25 µL of the buffer.

  • Add 50 µL of AChE solution (0.1 U/mL) to each well and incubate for 15 minutes at 25°C.

  • Add 125 µL of DTNB solution (0.3 mM) to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution (0.5 mM).

  • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vivo Measurement of Brain AChE Activity using [11C]MP4A PET Imaging

This protocol outlines the general workflow for a human PET study.

Patient Preparation:

  • Patients should fast for at least 4 hours before the scan.

  • A catheter will be inserted into a peripheral vein for the injection of the radiotracer.

Radiotracer Synthesis:

  • [11C]MP4A is synthesized by the N-methylation of piperidin-4-yl acetate hydrochloride with [11C]methyl iodide in anhydrous dimethylformamide.[1]

  • The final product should have a radiochemical purity of >98%.[1]

PET Scan Procedure:

  • The patient is positioned in the PET scanner.

  • A transmission scan is performed for attenuation correction.

  • A bolus of [11C]MP4A (typically 370-740 MBq) is injected intravenously.

  • Dynamic emission data are acquired for 60-90 minutes.

  • Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma, which is used to generate an arterial input function.

Data Analysis:

  • The PET images are reconstructed using standard algorithms.

  • Regions of interest (ROIs) are drawn on the images corresponding to different brain regions (e.g., cortex, hippocampus, cerebellum).

  • Time-activity curves (TACs) are generated for each ROI.

  • A three-compartment model is typically used to analyze the data and estimate the kinetic rate constants K1, k2, and k3. K1 represents the delivery of the tracer to the brain, k2 represents its clearance from the brain, and k3 represents the rate of hydrolysis by AChE.

Visualizations

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh_vesicle ACh Vesicle ChAT->ACh_vesicle Synthesis ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE AChE ACh_cleft->AChE Hydrolysis ACh_receptor ACh Receptor ACh_cleft->ACh_receptor Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Activation

Caption: Cholinergic Synapse Signaling Pathway.

Start Start: Prepare Reagents Add_Compound Add Test Compound to 96-well plate Start->Add_Compound Add_AChE Add AChE Solution (Incubate 15 min) Add_Compound->Add_AChE Add_DTNB Add DTNB Solution Add_AChE->Add_DTNB Add_ATCI Add ATCI Solution (Start Reaction) Add_DTNB->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Read) Add_ATCI->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental Workflow for In Vitro AChE Inhibition Assay.

MP4A_blood [11C]MP4A (in Blood) MP4A_brain [11C]MP4A (in Brain) MP4A_blood->MP4A_brain Crosses BBB (K1) MP4A_brain->MP4A_blood Clearance (k2) AChE_brain AChE MP4A_brain->AChE_brain Hydrolysis MP4OH_brain [11C]MP4OH (Trapped in Brain) AChE_brain->MP4OH_brain k3

Caption: Pharmacokinetic Model of [11C]MP4A in the Brain.

References

Application Notes and Protocols: Acetylcholinesterase (AChE) Inhibitor Assay Featuring "Methyl 2-(1-methylpiperidin-4-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This action terminates the nerve impulse at cholinergic synapses. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions characterized by a deficit in cholinergic transmission. By preventing the breakdown of ACh, AChE inhibitors increase the concentration and duration of action of the neurotransmitter in the synaptic cleft, thereby enhancing cholinergic function.

The piperidine scaffold is a common feature in many potent AChE inhibitors, such as the FDA-approved drug Donepezil. "Methyl 2-(1-methylpiperidin-4-yl)acetate" is a piperidine derivative with potential as an AChE inhibitor. These application notes provide a detailed protocol for screening and characterizing the AChE inhibitory activity of this and other test compounds using the well-established Ellman's method.

Principle of the Assay

The most common method for measuring AChE activity is the colorimetric assay developed by Ellman. This method utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored anion 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is directly proportional to AChE activity and can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for conducting the AChE inhibitor assay in a 96-well microplate format.

Materials and Reagents
  • Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Substrate: Acetylthiocholine iodide (ATChI)

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Test Compound: "this compound"

  • Positive Control: Donepezil or other known AChE inhibitor

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Equipment:

    • 96-well microplate reader capable of measuring absorbance at 412 nm

    • Multichannel pipette

    • Standard laboratory glassware and consumables

Preparation of Solutions
  • Assay Buffer (0.1 M Sodium Phosphate, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0 using phosphoric acid or sodium hydroxide.

  • AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL. Aliquot and store at -20°C.

  • DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect this solution from light and store it at 4°C.

  • ATChI Stock Solution (14-15 mM): Dissolve ATChI in deionized water. This solution should be prepared fresh before each experiment.

  • Test Compound Stock Solution: Prepare a high-concentration stock solution of "this compound" in DMSO. From this stock, prepare serial dilutions in the assay buffer to achieve the desired range of test concentrations. Ensure the final DMSO concentration in the assay wells does not exceed 1% to avoid interference with enzyme activity.

  • Positive Control Stock Solution: Prepare a stock solution of Donepezil in DMSO and create serial dilutions in the same manner as the test compound.

Assay Procedure (96-Well Plate)

The following protocol is for a final reaction volume of 200 µL per well.

  • Plate Setup: Design the plate layout to include wells for:

    • Blank: Contains all reagents except the enzyme.

    • Negative Control (100% Activity): Contains all reagents and the solvent vehicle (DMSO) but no inhibitor.

    • Positive Control: Contains all reagents and a known inhibitor (e.g., Donepezil).

    • Test Compound: Contains all reagents and various concentrations of "this compound".

  • Enzyme and Inhibitor Pre-incubation:

    • Add 20 µL of assay buffer to the blank wells.

    • To all other wells, add 20 µL of the AChE working solution.

    • Add 20 µL of the appropriate dilution of the test compound, positive control, or solvent vehicle to the corresponding wells.

    • Gently tap the plate to mix and incubate at room temperature for 15 minutes.

  • Reaction Initiation:

    • Prepare the reaction mix by combining 140 µL of assay buffer, 10 µL of DTNB stock solution, and 10 µL of ATChI stock solution for each well.

    • Add 160 µL of the reaction mix to each well using a multichannel pipette to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for 10-15 minutes.

Data Presentation

The rate of the reaction (change in absorbance per minute, ΔAbs/min) is used to calculate the percentage of AChE inhibition for each concentration of the test compound. The IC50 value, which is the concentration of an inhibitor that reduces the enzyme activity by 50%, can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Calculation of Percent Inhibition:

% Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100

Table 1: Example Inhibitory Activity (IC50) of Known AChE Inhibitors

CompoundAChE IC50 (µM)Notes
Donepezil0.023 - 0.021A potent and selective inhibitor of AChE, widely used as a reference compound.[1][2]
Galantamine0.35 - 18.6A reversible, competitive AChE inhibitor.[1][3]
Rivastigmine4.15A pseudo-irreversible dual inhibitor of AChE and Butyrylcholinesterase (BuChE).[4]
This compoundTo be determinedHypothetical data to be generated from the assay.

Visualization of Workflow and Signaling Pathway

Experimental Workflow Diagram

G Figure 1: AChE Inhibitor Assay Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATChI) prep_compound Prepare Test Compound Dilutions prep_reagents->prep_compound add_inhibitor Add Inhibitor/Vehicle prep_compound->add_inhibitor add_ache Add AChE to Wells add_ache->add_inhibitor incubate Pre-incubate (15 min) add_inhibitor->incubate add_reaction_mix Add Reaction Mix (DTNB + ATChI) incubate->add_reaction_mix measure Kinetic Measurement (Absorbance at 412 nm) add_reaction_mix->measure calc_rate Calculate Reaction Rates (ΔAbs/min) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Figure 1: AChE Inhibitor Assay Workflow

Signaling Pathway Diagram

G Figure 2: Cholinergic Synapse and AChE Inhibition cluster_synapse Cholinergic Synapse presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) presynaptic->ACh Release postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft ACh_receptor ACh Receptor ACh->ACh_receptor Binds AChE AChE ACh->AChE Hydrolysis ACh_receptor->postsynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate inhibitor This compound inhibitor->AChE Inhibits

Caption: Figure 2: Cholinergic Synapse and AChE Inhibition

References

Application Notes and Protocols for the Radiolabeling of [¹¹C]Methyl 2-(1-methylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-[¹¹C]Methylpiperidin-4-yl acetate, commonly abbreviated as [¹¹C]MP4A, is a crucial positron emission tomography (PET) radioligand developed for the in-vivo study of acetylcholinesterase (AChE) activity in the brain. [¹¹C]MP4A is an analog of acetylcholine and acts as a substrate for AChE. Its lipophilic nature allows it to readily cross the blood-brain barrier.[1] Once in the brain, [¹¹C]MP4A is specifically hydrolyzed by AChE, resulting in a hydrophilic metabolite, N-[¹¹C]methylpiperidinol ([¹¹C]MP4OH).[1] This charged metabolite is effectively trapped in the brain, allowing for the quantification of AChE activity using PET imaging.[1] The degeneration of cholinergic neurons and subsequent reduction in AChE levels is a known characteristic of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, making [¹¹C]MP4A a valuable tool for research and drug development in this area.[1][2]

These application notes provide detailed protocols for the synthesis of the precursor, the radiolabeling procedure with Carbon-11, and the quality control of the final product, [¹¹C]MP4A.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported methods for the synthesis of [¹¹C]MP4A.

Radiolabeling AgentPrecursorSolventRadiochemical Yield (RCY)Specific Activity (GBq/µmol)Synthesis Time (min)Reference
[¹¹C]Methyl IodidePiperidin-4-yl acetateAcetone80% (for ¹⁴C)18~30Irie et al. (as cited in[1])
[¹¹C]Methyl TriflatePiperidin-4-yl acetateDimethyl Sulfoxide (DMSO)10-40%Not ReportedNot ReportedNguyen et al. (as cited in[1])
[¹¹C]Methyl IodidePiperidin-4-yl acetate hydrochlorideDimethylformamide (DMF)20-60%3740Carpinelli et al. (as cited in[1])

Experimental Protocols

Precursor Synthesis: Piperidin-4-yl acetate

A common method for the synthesis of the precursor, 4-piperidinyl propionate (a close analog), involves a three-step process starting from 4-hydroxypiperidine. A similar strategy can be applied for piperidin-4-yl acetate.

Materials:

  • 4-hydroxypiperidine

  • Benzyl chloroformate

  • Acetyl chloride

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Appropriate solvents (e.g., dichloromethane, triethylamine, ethyl acetate)

Procedure:

  • Protection of the Amine: The secondary amine of 4-hydroxypiperidine is protected, for instance, as a benzyl carbamate. This is achieved by reacting 4-hydroxypiperidine with benzyl chloroformate in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.

  • Acylation: The hydroxyl group is then acylated using acetyl chloride in the presence of a base to form the acetate ester.

  • Deprotection: The benzyl protecting group is removed by catalytic hydrogenation using a palladium on carbon catalyst and hydrogen gas. This step yields the desired precursor, piperidin-4-yl acetate.

  • Purification: The final product is purified using standard techniques such as column chromatography or distillation. The structure and purity should be confirmed by NMR and mass spectrometry.

Radiolabeling with [¹¹C]Methyl Iodide

This protocol is based on the automated synthesis method described by Carpinelli et al.[1]

Materials:

  • [¹¹C]Carbon Dioxide ([¹¹C]CO₂) produced from a cyclotron

  • Lithium aluminum hydride (LiAlH₄) or similar reducing agent

  • Hydroiodic acid (HI)

  • Piperidin-4-yl acetate hydrochloride (precursor)

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Sterile filtration unit

Procedure:

  • Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ from the cyclotron is converted to [¹¹C]methyl iodide.[3] This is typically a two-step process within an automated synthesis module:

    • Reduction of [¹¹C]CO₂ to [¹¹C]methanol using a reducing agent like LiAlH₄.

    • Iodination of [¹¹C]methanol with hydroiodic acid to produce [¹¹C]methyl iodide.

  • N-methylation Reaction: The [¹¹C]methyl iodide is trapped in a solution of the precursor, piperidin-4-yl acetate hydrochloride, dissolved in anhydrous DMF. The reaction is heated to facilitate the N-methylation.

  • Purification: The reaction mixture is purified by preparative HPLC to separate [¹¹C]MP4A from unreacted precursor and other byproducts. A C18 column is commonly used.

  • Formulation: The HPLC fraction containing the purified [¹¹C]MP4A is collected, the solvent is removed (e.g., by rotary evaporation), and the final product is formulated in a physiologically compatible solution, such as sterile saline.

  • Sterile Filtration: The final product is passed through a 0.22 µm sterile filter into a sterile vial.

Quality Control

Materials:

  • Analytical HPLC system with a radioactivity detector

  • Gas chromatography (GC) system

  • pH meter

  • Osmometer

Procedures:

  • Radiochemical Purity: The radiochemical purity of the final product is determined by analytical HPLC. The percentage of radioactivity corresponding to the [¹¹C]MP4A peak should be >98%.[1]

  • Chemical Purity: The chemical purity is also assessed by analytical HPLC, monitoring the UV chromatogram to ensure the absence of significant chemical impurities.

  • Residual Solvents: GC analysis is performed to quantify any residual solvents (e.g., DMF, acetone) to ensure they are below acceptable limits.

  • Specific Activity: The specific activity is calculated from the amount of radioactivity and the mass of the product, determined by comparison with a standard of known concentration on the analytical HPLC.

  • pH and Osmolality: The pH and osmolality of the final injectable solution are measured to ensure they are within physiologically acceptable ranges.

Visualizations

In-Vivo Signaling Pathway of [¹¹C]MP4A

in_vivo_pathway cluster_blood Bloodstream cluster_brain Brain C11_MP4A_blood [¹¹C]MP4A C11_MP4A_brain [¹¹C]MP4A C11_MP4A_blood->C11_MP4A_brain Crosses BBB AChE Acetylcholinesterase (AChE) C11_MP4A_brain->AChE Substrate Binding C11_MP4OH [¹¹C]MP4OH (Metabolite) AChE->C11_MP4OH Hydrolysis C11_MP4OH->C11_MP4OH Trapped in Brain

Caption: In-vivo mechanism of [¹¹C]MP4A action in the brain.

Experimental Workflow for [¹¹C]MP4A Synthesis

experimental_workflow cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation cluster_qc Quality Control start [¹¹C]CO₂ Production (Cyclotron) c11_meI [¹¹C]Methyl Iodide Synthesis start->c11_meI labeling N-[¹¹C]methylation of Precursor c11_meI->labeling hplc Preparative HPLC labeling->hplc formulation Solvent Removal & Formulation hplc->formulation filtration Sterile Filtration formulation->filtration end_product Final Product: [¹¹C]MP4A for Injection filtration->end_product qc_hplc Analytical HPLC (Purity & Specific Activity) qc_gc GC (Residual Solvents) qc_final pH & Osmolality end_product->qc_hplc end_product->qc_gc end_product->qc_final

Caption: Workflow for the synthesis and quality control of [¹¹C]MP4A.

References

Application Notes and Protocols: Methyl 2-(1-methylpiperidin-4-yl)acetate for Studying Cholinergic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1-methylpiperidin-4-yl)acetate is a synthetic compound with a structural resemblance to naturally occurring cholinergic agents. Its potential utility in neuroscience and pharmacology stems from its classification as an ester of arecaidine, a compound related to the well-known muscarinic agonist arecoline.[1] While comprehensive pharmacological data for this specific molecule is not extensively documented, its close structural analog, N-[¹¹C]methylpiperidin-4-yl acetate ([¹¹C]MP4A), is a well-characterized radioligand for positron emission tomography (PET) imaging of acetylcholinesterase (AChE) activity in the brain.[2] This suggests that this compound likely serves as a substrate for AChE and may also exhibit activity at muscarinic acetylcholine receptors (mAChRs).

These application notes provide an overview of the potential uses of this compound as a research tool for investigating the cholinergic system, along with detailed protocols for its synthesis and characterization.

Potential Applications

  • Probing Acetylcholinesterase Activity: Based on the known properties of its radiolabeled analog, [¹¹C]MP4A, this compound can be utilized as a non-radiolabeled substrate for in vitro and ex vivo studies of AChE activity.[2] It can be employed in competitive binding assays or as a substrate in enzymatic assays to screen for novel AChE inhibitors.

  • Investigating Muscarinic Receptor Function: As a tertiary ester of arecaidine, this compound is predicted to possess agonist properties at muscarinic acetylcholine receptors, potentially with some selectivity for the M1 subtype.[1] This makes it a useful tool for studying M1 receptor signaling pathways and their role in cognitive processes.

  • Scaffold for Novel Drug Discovery: The piperidine core of this compound is a common scaffold in the design of various CNS-acting agents. This compound can serve as a starting point for the synthesis of novel ligands targeting cholinergic receptors and other neurotransmitter systems.

Physicochemical Properties and Data

Quantitative pharmacological data for this compound is limited in publicly available literature. The following table summarizes key information, with data for analogous compounds provided for comparative purposes.

PropertyValue (this compound)Analog Data ([¹¹C]MP4A)Analog Data (Arecoline - Muscarinic Agonist)
Molecular Formula C₉H₁₇NO₂C₉H₁₇NO₂C₈H₁₃NO₂
Molecular Weight 171.24 g/mol (radiolabeled)155.20 g/mol
Target(s) Acetylcholinesterase (AChE), Muscarinic Receptors (predicted)Acetylcholinesterase (AChE)[2]Muscarinic and Nicotinic Acetylcholine Receptors[3]
Mechanism of Action Substrate (predicted), Agonist (predicted)Substrate[2]Partial Agonist[3]
AChE Specificity ->99% (hydrolysis by AChE)[2]-
Receptor Affinity (Ki) Not availableNot applicableM1: ~100 nM, M2: ~300 nM, M3: ~200 nM, M4: ~150 nM
Potency (EC₅₀/IC₅₀) Not availableNot applicable~1 µM (functional assays)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route adapted from the synthesis of related piperidine derivatives.

Materials:

  • Methyl 2-(piperidin-4-yl)acetate hydrochloride

  • Formaldehyde (37% in water)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve Methyl 2-(piperidin-4-yl)acetate hydrochloride (1 eq) in methanol.

  • Add sodium bicarbonate (1.5 eq) to neutralize the hydrochloride salt.

  • To the resulting suspension, add aqueous formaldehyde (1.2 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) in portions, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol outlines a method to assess the ability of test compounds to inhibit AChE activity, using this compound as a substrate.

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • This compound

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (potential AChE inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in phosphate buffer.

  • Prepare a stock solution of DTNB in phosphate buffer.

  • Prepare serial dilutions of the test compounds in phosphate buffer.

  • In a 96-well plate, add 25 µL of each test compound dilution. For the control wells, add 25 µL of buffer.

  • Add 50 µL of the AChE enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the this compound solution and 100 µL of the DTNB solution to each well.

  • Immediately measure the absorbance at 412 nm using a microplate reader.

  • Continue to measure the absorbance every minute for 10-15 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Protocol 3: Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptors.

Materials:

  • Cell membranes expressing a specific muscarinic receptor subtype (e.g., M1)

  • [³H]-N-methylscopolamine ([³H]-NMS) or another suitable radioligand

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials

  • Liquid scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Beta counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In test tubes, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and varying concentrations of this compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine).

  • Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add liquid scintillation cocktail, and vortex.

  • Measure the radioactivity in each vial using a beta counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of this compound to determine the Ki value using the Cheng-Prusoff equation.

Visualizations

cholinergic_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE AChE ACh->AChE mAChR Muscarinic Receptor (mAChR) ACh->mAChR nAChR Nicotinic Receptor (nAChR) ACh->nAChR MPA This compound MPA->AChE MPA->mAChR signaling Downstream Signaling mAChR->signaling nAChR->signaling

Cholinergic Synapse and Potential Targets of the Compound.

achesterase_hydrolysis MPA This compound AChE Acetylcholinesterase (AChE) MPA->AChE Substrate Binding Metabolite1 1-methylpiperidin-4-yl)methanol AChE->Metabolite1 Hydrolysis Metabolite2 Acetic Acid AChE->Metabolite2 Hydrolysis

Proposed Hydrolysis by Acetylcholinesterase.

experimental_workflow start Start synthesis Synthesis and Purification of This compound start->synthesis char Structural Characterization (NMR, MS) synthesis->char invitro In Vitro Assays char->invitro ache_assay AChE Inhibition Assay invitro->ache_assay binding_assay Muscarinic Receptor Binding Assay invitro->binding_assay functional_assay Functional Receptor Assay (e.g., Ca2+ mobilization) invitro->functional_assay data Data Analysis (IC50, Ki, EC50) ache_assay->data binding_assay->data functional_assay->data end End data->end

General Experimental Workflow for Characterization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(1-methylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Methyl 2-(1-methylpiperidin-4-yl)acetate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the final N-methylation step of the precursor, Methyl 2-(piperidin-4-yl)acetate.

Q1: Low or no conversion of the starting material, Methyl 2-(piperidin-4-yl)acetate, is observed. What are the possible causes and solutions?

Possible Causes and Troubleshooting Steps:

  • Inactive Reagents:

    • Eschweiler-Clarke Reaction: The formaldehyde solution may have polymerized to paraformaldehyde, or the formic acid may have decomposed. Use freshly opened or properly stored reagents.

    • Direct Alkylation: The methylating agent (e.g., methyl iodide) may have degraded. Use a fresh bottle or purify the reagent before use. The base (e.g., potassium carbonate) may be hydrated; ensure it is anhydrous by drying in an oven prior to use.

  • Insufficient Reaction Temperature:

    • Eschweiler-Clarke Reaction: This reaction typically requires heating to drive the reaction to completion. Ensure the reaction mixture reaches the recommended temperature (often near boiling).[1]

    • Direct Alkylation: While some alkylations proceed at room temperature, less reactive substrates may require heating. Gradually increase the temperature and monitor the reaction progress by TLC.[2]

  • Inappropriate Solvent:

    • Ensure the chosen solvent is anhydrous, especially for direct alkylation methods, as water can react with the reagents.[2]

  • Incorrect Stoichiometry:

    • Eschweiler-Clarke Reaction: An excess of both formaldehyde and formic acid is typically required to drive the reaction to completion.[1]

    • Direct Alkylation: Ensure at least a stoichiometric amount of the methylating agent and base are used. An excess of the base is often employed to neutralize the acid formed during the reaction.[2]

Q2: The reaction is sluggish and takes a long time to complete. How can the reaction rate be increased?

Solutions to Increase Reaction Rate:

  • Increase Temperature: Carefully increasing the reaction temperature can significantly speed up the reaction. Monitor for potential side product formation at higher temperatures.

  • Choice of Solvent: In direct alkylation, switching to a more polar aprotic solvent like DMF can accelerate the reaction compared to less polar solvents like acetonitrile.[2]

  • Catalyst Addition (for specific reactions): While not standard for these methods, phase-transfer catalysts can sometimes be employed in direct alkylation to enhance the reaction rate.

Q3: Multiple spots are observed on the TLC plate after the reaction, indicating the formation of byproducts. What are the common side reactions and how can they be minimized?

Common Side Reactions and Mitigation Strategies:

  • Over-alkylation (Quaternary Ammonium Salt Formation):

    • Direct Alkylation: This is a common side reaction when using reactive methylating agents like methyl iodide. To minimize this, use a controlled amount of the methylating agent (close to 1 equivalent) and add it slowly to the reaction mixture. The Eschweiler-Clarke reaction is a better alternative to avoid this issue altogether as it does not produce quaternary ammonium salts.[1]

  • Hydrolysis of the Ester:

    • If the reaction conditions are too harsh (e.g., high temperatures for extended periods in the presence of water or strong base), the methyl ester can be hydrolyzed to the corresponding carboxylic acid. Keep reaction times and temperatures to the minimum necessary for complete conversion of the starting material.

  • Formation of N-formyl intermediate (in Eschweiler-Clarke):

    • Incomplete reduction of the intermediate iminium ion can lead to the presence of the N-formyl piperidine derivative. Ensure an adequate amount of formic acid is present and that the reaction is allowed to proceed to completion.

Q4: The final product is difficult to purify. What are the recommended purification methods?

Purification Strategies:

  • Acid-Base Extraction: The tertiary amine product can be separated from non-basic impurities by an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or Na2CO3) and the free amine product extracted back into an organic solvent.

  • Column Chromatography: Flash column chromatography on silica gel is a common method for purifying the final product. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine on the acidic silica gel) is often effective.[3]

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method for larger quantities.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare this compound?

The most common and direct method is the N-methylation of the secondary amine precursor, Methyl 2-(piperidin-4-yl)acetate. Two primary methods for this transformation are:

  • The Eschweiler-Clarke Reaction: This method uses formaldehyde as the source of the methyl group and formic acid as the reducing agent. It is known for its high selectivity for producing tertiary amines without the formation of quaternary ammonium salts.[1]

  • Direct N-Alkylation: This involves reacting the precursor with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate.[2]

Q2: Which N-methylation method is generally preferred and why?

For laboratory-scale synthesis, the Eschweiler-Clarke reaction is often preferred due to the following advantages:

  • Avoidance of Over-methylation: It selectively produces the tertiary amine without the risk of forming the quaternary ammonium salt, which can be a significant byproduct in direct alkylation methods.[1]

  • Readily Available and Inexpensive Reagents: Formaldehyde and formic acid are common and cost-effective laboratory reagents.

Direct alkylation can also be very effective and may be more suitable for certain applications or when scaling up, but requires careful control of stoichiometry to minimize side products.

Q3: What are the typical yields for the synthesis of this compound?

The yield is highly dependent on the chosen method, reaction conditions, and the purity of the starting materials. Below is a summary of expected yields based on literature for similar N-methylation reactions.

N-Methylation MethodReagentsTypical Yield RangeReference
Eschweiler-Clarke ReactionFormaldehyde, Formic Acid70-95%[1]
Direct N-AlkylationMethyl Iodide, K2CO360-85%[2]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable mobile phase would be a mixture of a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) and a non-polar solvent (e.g., hexane), often with a small amount of triethylamine to improve the spot shape of the amines. The disappearance of the starting material spot (Methyl 2-(piperidin-4-yl)acetate) and the appearance of the product spot (this compound) indicate the progress of the reaction. The product should have a higher Rf value than the starting material due to the increased non-polarity from the methyl group.

Experimental Protocols

Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction

  • Materials:

    • Methyl 2-(piperidin-4-yl)acetate

    • Formaldehyde (37% solution in water)

    • Formic acid (88-98%)

    • Sodium hydroxide (or potassium carbonate)

    • Dichloromethane (or other suitable organic solvent)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a round-bottom flask, add Methyl 2-(piperidin-4-yl)acetate (1.0 eq).

    • Add formic acid (2.5 eq) followed by formaldehyde solution (2.5 eq).

    • Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide or by adding solid potassium carbonate until the pH is >10.

    • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Direct N-Alkylation

  • Materials:

    • Methyl 2-(piperidin-4-yl)acetate

    • Methyl iodide

    • Anhydrous potassium carbonate

    • Anhydrous acetonitrile or DMF

    • Dichloromethane (or other suitable organic solvent)

    • Water

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a round-bottom flask, add Methyl 2-(piperidin-4-yl)acetate (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile or DMF.

    • Cool the mixture in an ice bath and add methyl iodide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

    • Once the reaction is complete, filter off the potassium carbonate and wash the solid with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_methylation N-Methylation 2-(piperidin-4-yl)acetic_acid 2-(piperidin-4-yl)acetic acid Methyl_2-(piperidin-4-yl)acetate Methyl 2-(piperidin-4-yl)acetate 2-(piperidin-4-yl)acetic_acid->Methyl_2-(piperidin-4-yl)acetate Esterification (MeOH, H+) Methyl_2-(1-methylpiperidin-4-yl)acetate This compound Methyl_2-(piperidin-4-yl)acetate->Methyl_2-(1-methylpiperidin-4-yl)acetate Eschweiler-Clarke or Direct Alkylation

Caption: Overall synthetic pathway to this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_reagents->start Reagents Faulty check_conditions Verify Reaction Temperature and Time check_reagents->check_conditions Reagents OK check_conditions->start Conditions Suboptimal check_workup Optimize Work-up and Purification check_conditions->check_workup Conditions OK check_workup->start Purification Inefficient success Improved Yield check_workup->success Purification Optimized

Caption: A logical workflow for troubleshooting low synthesis yield.

Side_Reactions precursor Methyl 2-(piperidin-4-yl)acetate product This compound precursor->product Desired N-Methylation n_formyl N-formyl piperidine intermediate precursor->n_formyl Incomplete Reduction (Eschweiler-Clarke) quaternary_salt Quaternary Ammonium Salt product->quaternary_salt Over-methylation (Direct Alkylation) hydrolyzed_product 2-(1-methylpiperidin-4-yl)acetic acid product->hydrolyzed_product Ester Hydrolysis

References

"Methyl 2-(1-methylpiperidin-4-yl)acetate" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(1-methylpiperidin-4-yl)acetate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete N-methylation: The reaction may not have gone to completion, leaving unreacted Methyl 2-(piperidin-4-yl)acetate.- Increase reaction time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) and extend the reaction time if necessary. - Increase temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this may also promote side reactions. - Use a more reactive methylating agent: If using a less reactive agent, consider switching to a more potent one like methyl triflate, but be aware of its higher reactivity and potential for over-alkylation.
Over-alkylation: The desired tertiary amine product can be further alkylated to form a quaternary ammonium salt, which is a common byproduct.- Use a stoichiometric amount of the methylating agent: Carefully control the stoichiometry to favor the formation of the tertiary amine. - Slow addition of the methylating agent: Adding the methylating agent dropwise can help to control the reaction and minimize over-alkylation. - Use a weaker base: A milder base can help to reduce the rate of the second alkylation.
Loss of product during workup: The product may be lost during the extraction or purification steps.- Optimize extraction pH: Ensure the aqueous layer is sufficiently basic during extraction to keep the product in its free base form, which is more soluble in organic solvents. - Use appropriate purification techniques: Column chromatography is often effective for separating the desired product from starting material and byproducts.
Incomplete esterification (if starting from 2-(1-methylpiperidin-4-yl)acetic acid): The Fischer esterification is an equilibrium reaction.- Use a large excess of methanol: This will shift the equilibrium towards the product side. - Remove water as it is formed: Use a Dean-Stark apparatus or a drying agent to remove the water byproduct and drive the reaction to completion.

Issue 2: Presence of Impurities in the Final Product

Impurity Identification Mitigation Strategy
Unreacted Methyl 2-(piperidin-4-yl)acetate Can be detected by TLC, GC-MS, or LC-MS. It will have a different retention time and mass spectrum compared to the product.- Ensure the N-methylation reaction goes to completion (see Issue 1). - Purify the final product using column chromatography.
N,N-dimethyl-4-(methoxycarbonylmethyl)piperidin-1-ium iodide (Quaternary ammonium salt) This byproduct of over-alkylation can be identified by NMR (presence of two N-methyl groups) and mass spectrometry (a higher molecular weight).- Control the stoichiometry of the methylating agent. - Use milder reaction conditions. - This salt is typically more polar and can often be separated by column chromatography or by washing the organic layer with water during workup.
2-(1-methylpiperidin-4-yl)acetic acid This can be present if the esterification reaction did not go to completion or if the ester hydrolyzed during workup. It can be detected by a change in pH and by techniques like LC-MS.- Ensure complete esterification (see Issue 1). - Avoid acidic conditions during the workup of the final product to prevent hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two most common synthetic routes are:

  • N-methylation of a precursor: This involves the reaction of Methyl 2-(piperidin-4-yl)acetate with a methylating agent.

  • Esterification of the corresponding carboxylic acid: This route starts with 2-(1-methylpiperidin-4-yl)acetic acid and converts it to the methyl ester.

Q2: What are the most common side reactions to be aware of during the N-methylation step?

A2: The most significant side reaction is over-alkylation. The desired product is a tertiary amine, which can act as a nucleophile and react with another molecule of the methylating agent to form a quaternary ammonium salt. This is particularly prevalent when using highly reactive methylating agents or an excess of the reagent.

Q3: How can I minimize the formation of the quaternary ammonium salt byproduct?

A3: To minimize over-alkylation, you can:

  • Use a 1:1 stoichiometric ratio of the amine to the methylating agent.

  • Add the methylating agent slowly to the reaction mixture.

  • Use a less reactive methylating agent if possible.

  • Employ a milder base.

Q4: I am performing a Fischer esterification of 2-(1-methylpiperidin-4-yl)acetic acid. Why is my yield consistently low?

A4: The Fischer esterification is a reversible reaction. Low yields are often due to the presence of water, which is a byproduct of the reaction and can shift the equilibrium back towards the starting materials. To improve the yield, use a large excess of methanol and actively remove the water as it is formed, for example, by using a Dean-Stark apparatus or molecular sieves.

Q5: What are the recommended purification methods for this compound?

A5: The most common and effective purification method is column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane/methanol) is often effective. Distillation under reduced pressure can also be an option if the product and impurities have sufficiently different boiling points.

Experimental Protocols

Protocol 1: N-methylation of Methyl 2-(piperidin-4-yl)acetate via Reductive Amination

This method is often preferred as it can minimize the risk of over-alkylation.

  • Dissolution: Dissolve Methyl 2-(piperidin-4-yl)acetate (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Formation of the Imine/Enamine: Add formaldehyde (1.1 equivalents, often as an aqueous solution) to the mixture.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.2 equivalents), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Fischer Esterification of 2-(1-methylpiperidin-4-yl)acetic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2-(1-methylpiperidin-4-yl)acetic acid (1 equivalent) in a large excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux: Heat the reaction mixture to reflux. The water-methanol azeotrope will collect in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is no longer detectable.

  • Workup: Cool the reaction mixture to room temperature and neutralize the acid catalyst with a base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extraction and Purification: Remove the excess methanol under reduced pressure. Extract the aqueous residue with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude ester by column chromatography or distillation.

Visualizations

Synthesis_Pathways cluster_esterification Route 1: Esterification First cluster_n_methylation Route 2: N-methylation First A 2-(Piperidin-4-yl)acetic acid B Methyl 2-(piperidin-4-yl)acetate A->B Fischer Esterification (Methanol, Acid Catalyst) C This compound (Product) B->C N-methylation (Methylating Agent, Base) D 2-(Piperidin-4-yl)acetic acid E 2-(1-Methylpiperidin-4-yl)acetic acid D->E N-methylation (Methylating Agent, Base) F This compound (Product) E->F Fischer Esterification (Methanol, Acid Catalyst) Side_Reactions cluster_main_reaction Main Reaction Pathway cluster_side_reaction Side Reaction Start Methyl 2-(piperidin-4-yl)acetate Product This compound Start->Product  + CH3I, Base   Byproduct Quaternary Ammonium Salt Product->Byproduct  + CH3I (Excess)   Troubleshooting_Workflow Start Low Product Yield Check_Completion Is the reaction complete? Start->Check_Completion Check_Impurities Are there significant byproducts? Check_Completion->Check_Impurities Yes Optimize_Conditions Optimize reaction conditions: - Increase time/temperature - Check reagent quality Check_Completion->Optimize_Conditions No Modify_Stoichiometry Adjust stoichiometry: - Reduce methylating agent - Slow addition Check_Impurities->Modify_Stoichiometry Yes Improve_Workup Optimize workup and purification: - Adjust pH during extraction - Refine chromatography method Check_Impurities->Improve_Workup No Success Yield Improved Optimize_Conditions->Success Modify_Stoichiometry->Success Improve_Workup->Success

Challenges in the purification of "Methyl 2-(1-methylpiperidin-4-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 2-(1-methylpiperidin-4-yl)acetate. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below. The tertiary amine in the piperidine ring makes the compound basic.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₉H₁₇NO₂ PubChem[1]
Molecular Weight 171.24 g/mol PubChem[1]
Predicted XlogP 0.8 PubChem[1]
Predicted pKa 9.3 (strongest basic) ChemAxon
Appearance Typically a colorless to yellow oil General observation for similar compounds

Q2: What are the most common impurities found after synthesizing this compound?

A2: Impurities are typically related to the synthetic route. Common impurities may include unreacted starting materials, reagents, and side-products. For instance, if synthesized via N-methylation of a piperidine precursor, undermethylation or overmethylation (quaternary salt formation) can occur.

Table 2: Common Potential Impurities and Their Sources

Impurity Potential Source Removal Strategy
Piperidin-4-yl-acetate Incomplete N-methylation Chromatography, Acid-Base Extraction
N-oxide derivative Oxidation of the tertiary amine Chromatography, use of antioxidants
Hydrolyzed product (acid) Ester hydrolysis during workup Acid-Base Extraction, Chromatography
Reagents (e.g., methylating agent) Excess reagent from synthesis Aqueous workup, Chromatography

| High-boiling point solvents | Incomplete removal after reaction | High-vacuum evaporation |

Q3: Why is my purified product a yellow or brown oil?

A3: The discoloration is often due to the formation of minor oxidation products from the tertiary amine of the piperidine ring.[2] While this may not significantly impact purity as determined by NMR or GC, it can be undesirable. For sensitive applications, purification by column chromatography or conversion to a salt for crystallization is recommended to remove these colored impurities.

Q4: Can this compound be purified by distillation?

A4: Due to its relatively high molecular weight and the presence of the polar amine and ester groups, this compound is expected to have a high boiling point. Purification by distillation would likely require high vacuum (Kugelrohr apparatus) and high temperatures, which could lead to decomposition. Therefore, chromatography or crystallization are generally preferred methods.

Q5: Why does my compound streak or stick to the silica gel column during chromatography?

A5: The basic nature of the piperidine nitrogen causes strong interaction with the acidic silanol groups on the surface of standard silica gel.[2] This leads to poor peak shape, streaking, and sometimes irreversible adsorption. To mitigate this, a small amount of a basic modifier, such as triethylamine (~0.5-1%), should be added to the mobile phase.

Troubleshooting Guide

Problem: Low purity (<95%) after flash column chromatography.

  • Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be sufficient to separate the product from impurities.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane). For highly polar impurities, adding a small amount of methanol to the ethyl acetate may be necessary.

  • Possible Cause 2: Interaction with Silica Gel. The basic nitrogen is interacting with the acidic silica, causing tailing and co-elution with impurities.

    • Solution: Add 0.5-1% triethylamine or ammonia (in methanol) to your eluent to neutralize the acidic sites on the silica gel. This will improve the peak shape and enhance separation.

  • Possible Cause 3: Column Overload. Too much crude material was loaded onto the column relative to its size.

    • Solution: As a general rule, the amount of crude material loaded should be 1-5% of the mass of the silica gel (e.g., 100-500 mg of crude on a 40 g column). Reduce the load for difficult separations.

Problem: The compound appears as two peaks in the HPLC chromatogram.

  • Possible Cause: On-column ionization or interaction. For basic compounds like piperidine derivatives, analysis with certain mobile phases (especially those without buffering) can lead to peak splitting or broadening.[3] This can happen if the compound exists in both its protonated and free-base forms during chromatography.

    • Solution: Modify the mobile phase. Add a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to ensure the analyte is fully protonated and elutes as a single sharp peak. Alternatively, using a buffered mobile phase (e.g., ammonium acetate) can also resolve the issue.

Problem: The product remains an oil and will not crystallize.

  • Possible Cause 1: Residual Impurities. Small amounts of impurities can inhibit crystal lattice formation.

    • Solution: Re-purify the material using column chromatography with a very shallow gradient to ensure high purity.

  • Possible Cause 2: The free base has a low melting point. Many piperidine derivatives exist as oils at room temperature.

    • Solution: Convert the free base to a crystalline salt.[4][5] The hydrochloride or tartrate salts are often crystalline and can be easily precipitated and filtered. See Protocol 3 for a general procedure.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Basic Modifier)

  • Preparation: Prepare the eluent (e.g., 95:5 Ethyl Acetate/Hexane) and add 0.5-1% triethylamine.

  • Column Packing: Pack a suitably sized silica gel column with the prepared eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry powder (dry loading).

  • Elution: Carefully load the dried sample onto the top of the packed column. Begin elution with the prepared solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.

  • Concentration: Remove the solvent and triethylamine under reduced pressure. To remove residual triethylamine, co-evaporate with a solvent like dichloromethane or toluene.

Protocol 2: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (50 mL).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (2 x 25 mL). The product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Basification: Combine the acidic aqueous layers and cool in an ice bath. Slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >10.

  • Re-extraction: Extract the now basic aqueous layer with fresh ethyl acetate or dichloromethane (3 x 30 mL). The free-base product will return to the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified oil.

Protocol 3: Purification by Crystallization as a Hydrochloride Salt

  • Dissolution: Dissolve the purified or semi-purified free-base oil in a suitable solvent like diethyl ether or ethyl acetate (10 mL).

  • Acidification: While stirring, slowly add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether or acetyl chloride) dropwise until the solution is acidic (test with pH paper) and a precipitate forms.

  • Crystallization: Continue stirring in an ice bath for 30-60 minutes to maximize precipitation.

  • Filtration: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the crystalline salt under high vacuum.

Visualized Workflows

Purif_Workflow Crude Crude Product (Oil) Wash Acid-Base Wash (Protocol 2) Crude->Wash Dry Dry & Concentrate Wash->Dry Chrom Column Chromatography (Protocol 1) Dry->Chrom Purity Purity Check (TLC, HPLC, NMR) Chrom->Purity Purity->Chrom Impure PureOil Pure Free Base (Oil) Purity->PureOil Purity OK Salt Salt Formation (Protocol 3) PureOil->Salt If solid is needed PureSalt Pure Crystalline Salt Salt->PureSalt

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Low Purity After Column Chromatography? TLC Analyze TLC Plate Start->TLC Streaking Is there streaking or tailing? TLC->Streaking Coelution Are spots overlapping (poor separation)? Streaking->Coelution No Sol_Base Solution: Add 0.5-1% Triethylamine to mobile phase. Streaking->Sol_Base Yes Sol_Solvent Solution: Change solvent system. (e.g., switch EtOAc to DCM or add MeOH) Coelution->Sol_Solvent Yes Sol_Gradient Solution: Run a shallower gradient during elution. Coelution->Sol_Gradient Also consider

Caption: Troubleshooting decision tree for column chromatography issues.

References

"Methyl 2-(1-methylpiperidin-4-yl)acetate" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 2-(1-methylpiperidin-4-yl)acetate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and understanding the degradation profile of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a decrease in the purity of my this compound sample over time. What are the most likely causes?

A1: The primary stability concern for this compound is hydrolysis of the methyl ester group. This reaction can be catalyzed by acidic or basic conditions, and even neutral water can lead to slow degradation. Another potential issue is oxidation of the N-methylpiperidine ring.

Q2: What are the primary degradation products of this compound?

A2: The main degradation products depend on the stress conditions:

  • Hydrolysis: The most common degradation pathway is the hydrolysis of the ester linkage, which results in the formation of 2-(1-methylpiperidin-4-yl)acetic acid and methanol . This can occur under acidic, basic, or even neutral aqueous conditions.

  • Oxidation: The tertiary amine of the N-methylpiperidine ring is susceptible to oxidation. This can lead to the formation of Methyl 2-(1-methyl-1-oxido-piperidin-4-yl)acetate (N-oxide) . Under more strenuous oxidative conditions, ring opening or other byproducts may occur.

Q3: My experimental results suggest degradation, but I am unsure of the cause. How can I identify the degradation pathway?

A3: To identify the specific degradation pathway, you should perform forced degradation studies. This involves subjecting a sample of this compound to a variety of stress conditions, including:

  • Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at elevated temperature.

  • Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at room or elevated temperature.

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂).

  • Thermal Stress: Exposure to high temperatures in a solid or solution state.

  • Photostability: Exposure to UV and visible light.

By analyzing the degradation products formed under each condition using techniques like HPLC-MS, you can identify the specific vulnerabilities of the molecule.

Q4: I am developing a formulation containing this compound. What precautions should I take to ensure its stability?

A4: To enhance the stability of your formulation, consider the following:

  • pH Control: Maintain the pH of the formulation in a range where the ester is most stable, which is typically in the mid-pH range (around pH 4-6). Avoid highly acidic or alkaline conditions.

  • Excipient Compatibility: Ensure that the excipients used in your formulation are compatible with the drug substance and do not promote degradation. For instance, avoid acidic or basic excipients that could catalyze hydrolysis.

  • Moisture Content: For solid dosage forms, control the moisture content to minimize hydrolysis.

  • Protection from Light: Store the drug substance and product in light-resistant containers to prevent photodegradation.

  • Antioxidants: If oxidative degradation is a concern, consider the inclusion of antioxidants in your formulation.

Q5: Are there any specific analytical methods recommended for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. This method should be capable of separating the intact drug from all its potential degradation products. The use of a mass spectrometer (LC-MS) is highly recommended for the identification and characterization of unknown degradation products.

Summary of Potential Degradation Products

Stress ConditionPotential Degradation Product(s)Chemical Structure of Degradation Product(s)
Acidic/Basic/Neutral Hydrolysis 2-(1-methylpiperidin-4-yl)acetic acid + MethanolHOOC-CH₂-C₅H₉N-CH₃
Oxidation Methyl 2-(1-methyl-1-oxido-piperidin-4-yl)acetate (N-oxide)CH₃-OOC-CH₂-C₅H₉N⁺(-O⁻)-CH₃
Thermal Degradation Primarily hydrolysis products if moisture is present.HOOC-CH₂-C₅H₉N-CH₃
Photodegradation Potential for N-dealkylation or other complex reactions.Further investigation required.

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on this compound. The specific concentrations and durations may need to be optimized based on the observed stability of the compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C for 48 hours.

    • Thermal Degradation (Solid): Store the solid compound at 60°C for 48 hours.

    • Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity assessment and identification of degradation products.

Visualizations

cluster_main This compound cluster_degradation Degradation Pathways MainCompound This compound HydrolysisProduct 2-(1-methylpiperidin-4-yl)acetic Acid + Methanol MainCompound->HydrolysisProduct Hydrolysis (Acid/Base/Neutral) OxidationProduct N-Oxide MainCompound->OxidationProduct Oxidation

Predicted degradation pathways of this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Sample Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Withdraw Samples at Time Points Stress->Sample Neutralize Neutralize (if necessary) Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC-MS Neutralize->Analyze Identify Identify Degradation Products & Quantify Degradation Analyze->Identify

General experimental workflow for forced degradation studies.

Technical Support Center: Optimizing the Radiochemical Yield of [¹¹C]Methyl 2-(1-methylpiperidin-4-yl)acetate ([¹¹C]MP4A)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the radiosynthesis of [¹¹C]Methyl 2-(1-methylpiperidin-4-yl)acetate ([¹¹C]MP4A). Our aim is to help you improve your radiochemical yield and address common challenges encountered during this procedure.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of [¹¹C]MP4A?

A1: The synthesis of [¹¹C]MP4A is typically achieved through the N-methylation of its precursor, methyl 2-(piperidin-4-yl)acetate. This reaction involves introducing a carbon-11 labeled methyl group onto the nitrogen atom of the piperidine ring. The most common methods utilize [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf) as the methylating agent in the presence of a base.[1][2]

Q2: What are the typical radiochemical yields for [¹¹C]MP4A synthesis?

A2: Reported radiochemical yields for the synthesis of [¹¹C]MP4A can vary significantly, generally ranging from 10% to 60%.[3] The yield is influenced by several factors, including the choice of methylating agent, reaction conditions, and the purity of the precursor.

Q3: Which [¹¹C]methylating agent is better for the synthesis of [¹¹C]MP4A, [¹¹C]methyl iodide or [¹¹C]methyl triflate?

A3: [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) is generally considered more reactive than [¹¹C]methyl iodide ([¹¹C]CH₃I) and may lead to higher radiochemical yields, particularly for less reactive precursors.[1] However, the choice of methylating agent can also depend on the specific reaction conditions and the availability of the agent in your facility. A similar compound, [¹¹C]PMP, was synthesized with a 57% radiochemical yield using [¹¹C]methyl triflate.[4]

Q4: What is the importance of precursor quality in [¹¹C]MP4A synthesis?

A4: The quality and purity of the precursor, methyl 2-(piperidin-4-yl)acetate, are critical for achieving a high radiochemical yield.[5][6][7][8] Impurities in the precursor can compete with the desired reaction, leading to the formation of byproducts and a lower yield of [¹¹C]MP4A. It is essential to use a highly purified precursor and to store it under appropriate conditions (cool, dry, and protected from light) to prevent degradation.

Troubleshooting Guide

Low Radiochemical Yield

Q5: I am experiencing a consistently low radiochemical yield (<20%). What are the potential causes and how can I troubleshoot this?

A5: Low radiochemical yield is a common issue that can be attributed to several factors. The following troubleshooting guide provides a systematic approach to identifying and resolving the problem.

Troubleshooting Workflow for Low Radiochemical Yield

TroubleshootingWorkflow start Low Radiochemical Yield precursor Check Precursor Quality start->precursor precursor_q1 Is the precursor pure and properly stored? precursor->precursor_q1 reagents Verify Reagent Integrity reagents_q1 Are the methylating agent and base fresh and active? reagents->reagents_q1 conditions Optimize Reaction Conditions conditions_q1 Are the temperature, time, and solvent optimal? conditions->conditions_q1 purification Evaluate Purification Step purification_q1 Is the HPLC purification efficient? purification->purification_q1 precursor_q1->reagents Yes precursor_sol Solution: Use high-purity precursor. Store under inert atmosphere, protected from light and moisture. precursor_q1->precursor_sol No precursor_sol->precursor reagents_q1->conditions Yes reagents_sol Solution: Use freshly prepared [11C]methylating agent. Ensure base is anhydrous and not degraded. reagents_q1->reagents_sol No reagents_sol->reagents conditions_q1->purification Yes conditions_sol Solution: Systematically vary temperature and reaction time. Ensure solvent is anhydrous. conditions_q1->conditions_sol No conditions_sol->conditions purification_sol Solution: Check column performance. Optimize mobile phase and gradient. purification_q1->purification_sol No end Improved Yield purification_q1->end Yes purification_sol->purification

Caption: A flowchart for troubleshooting low radiochemical yield in [¹¹C]MP4A synthesis.

Data Presentation

Table 1: Summary of Reported Radiochemical Yields for [¹¹C]MP4A and a Related Compound

CompoundMethylating AgentSolventRadiochemical Yield (%)Reference
[¹¹C]MP4A[¹¹C]Methyl iodideAnhydrous Dimethylformamide20-60[3]
[¹¹C]MP4A[¹¹C]Methyl triflateDimethyl sulfoxide10-40[3]
[¹¹C]PMP*[¹¹C]Methyl triflateN,N-dimethylformamide57[4]

* [¹¹C]PMP (1-[¹¹C]methylpiperidin-4-yl propionate) is a structurally similar compound.

Experimental Protocols

Detailed Methodology for the N-methylation of Piperidin-4-yl Acetate using [¹¹C]Methyl Iodide

This protocol is based on the general principles described in the literature for the synthesis of [¹¹C]MP4A.[3]

Materials:

  • Methyl 2-(piperidin-4-yl)acetate hydrochloride (precursor)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Anhydrous dimethylformamide (DMF)

  • Base (e.g., Sodium hydroxide, Potassium carbonate)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Reagents for mobile phase (e.g., acetonitrile, water, buffer)

Procedure:

  • Precursor Preparation: Dissolve a precise amount of methyl 2-(piperidin-4-yl)acetate hydrochloride in anhydrous DMF in a reaction vessel.

  • Addition of Base: Add the appropriate amount of base to the precursor solution to deprotonate the piperidine nitrogen. Solid inorganic bases like Li₃N or Li₂O have also been shown to be effective in DMF at room temperature.[1][2]

  • Introduction of [¹¹C]Methyl Iodide: Bubble the gaseous [¹¹C]methyl iodide through the reaction mixture.

  • Reaction: Heat the reaction vessel to the desired temperature (e.g., 80-120°C) for a specified time (e.g., 5-10 minutes). The optimal temperature and time should be determined empirically.

  • Quenching: After the reaction is complete, quench the reaction by adding an appropriate solution, such as water or mobile phase, to the reaction mixture.

  • Purification: Inject the crude reaction mixture onto the HPLC system to separate [¹¹C]MP4A from unreacted precursor, byproducts, and other impurities.

  • Formulation: Collect the HPLC fraction containing the purified [¹¹C]MP4A. The solvent is typically removed, and the final product is formulated in a physiologically compatible solution for in vivo studies.

Experimental Workflow for [¹¹C]MP4A Synthesis

ExperimentalWorkflow cluster_preparation Preparation cluster_reaction Radiolabeling Reaction cluster_purification Purification and Formulation precursor_prep Precursor Dissolution in Anhydrous DMF base_add Addition of Base precursor_prep->base_add meI_intro Introduction of [11C]CH3I base_add->meI_intro heating Heating (e.g., 80-120°C, 5-10 min) meI_intro->heating quenching Quenching the Reaction heating->quenching hplc HPLC Purification quenching->hplc formulation Formulation of Final Product hplc->formulation

Caption: A step-by-step workflow for the synthesis of [¹¹C]MP4A.

References

Technical Support Center: HPLC Analysis of Methyl 2-(1-methylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the HPLC separation of Methyl 2-(1-methylpiperidin-4-yl)acetate. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a reversed-phase HPLC method for this compound?

Given that this compound is a polar compound with a basic tertiary amine group, a robust starting method is crucial to avoid common issues like poor retention and peak tailing. The following conditions are recommended as a starting point for method development.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended ConditionRationale
HPLC Column C18 or C8, 150 x 4.6 mm, 3.5 or 5 µm. Use a modern, high-purity, end-capped silica column (Type B). Consider polar-embedded or CSH columns.[1]Standard phases provide good hydrophobic retention. High-purity, end-capped columns minimize silanol interactions, which cause peak tailing with basic compounds.[2]
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. Or, 20 mM Potassium Phosphate buffer.Low pH (~2.5-3.5) protonates residual silanols on the column surface, significantly reducing peak tailing for basic analytes.[1][2]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN often provides sharper peaks and lower viscosity. MeOH can offer different selectivity, which is useful for resolving impurities.[3]
Elution Mode GradientStart with a shallow gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time, then optimize.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. This can be optimized to improve resolution or reduce run time.[3]
Column Temperature 30 - 40 °CElevated temperature can improve peak shape by reducing mobile phase viscosity and increasing mass transfer efficiency.[3][4]
Detection (UV) 210 nmThe analyte lacks a strong chromophore, so detection at a low UV wavelength is necessary to achieve adequate sensitivity.
Injection Volume 5 - 10 µLKeep the injection volume small to prevent peak distortion from sample overload or solvent effects.
Sample Diluent Mobile Phase A or a mixture mimicking the initial mobile phase conditions.Mismatch between the sample diluent and the mobile phase can cause distorted or split peaks.
Q2: I am observing significant peak tailing for my analyte. What are the common causes and solutions?

Peak tailing is the most common issue for basic compounds like this compound. It is primarily caused by secondary interactions between the basic amine group and acidic, ionized silanol groups on the silica surface of the HPLC column.[5] This results in a non-symmetrical peak with a drawn-out trailing edge.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the aqueous mobile phase (Mobile Phase A) to a range of 2.5-3.5 is the most effective solution.[1][2] At this pH, the surface silanol groups are protonated (Si-OH) and less likely to interact with the protonated analyte (R₃NH⁺), leading to a more symmetrical peak shape.

  • Use a High-Purity Column: Modern columns made from high-purity silica with advanced end-capping (often labeled "Type B" or having "AQ", "CSH", or "Shield" in their name) have a much lower concentration of active silanol groups and are designed to provide excellent peak shape for basic compounds.[1]

  • Add a Competing Base: If adjusting pH is not sufficient, adding a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase can help.[1] TEA will preferentially interact with the active silanol sites, masking them from the analyte.

  • Check for Column Contamination: Strongly retained basic compounds from previous injections can accumulate on the column and act as new sites for secondary interactions.[6] Flush the column with a strong solvent wash sequence to remove contaminants.

  • Prevent Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.[5] Try diluting your sample and re-injecting to see if the peak shape improves.

Q3: My retention time is shifting between injections. How can I improve reproducibility?

Retention time (RT) drift can compromise data quality and make peak identification unreliable. The causes can be broadly categorized as system-related or method-related.[7][8]

Troubleshooting Steps:

  • If all peaks are shifting in the same direction: This usually points to a system-wide issue.

    • Check for Leaks: Even a very small, non-visible leak in the system can cause pressure fluctuations and lead to RT drift.[9] Carefully inspect all fittings, pump seals, and connections.

    • Verify Flow Rate: Ensure the pump is delivering a consistent and accurate flow rate.[10] Air bubbles in the solvent lines are a common cause of flow instability; ensure your mobile phases are properly degassed.[8]

    • Control Column Temperature: Use a column thermostat, as even minor fluctuations in ambient temperature can affect retention, especially in reversed-phase chromatography.[7][10]

    • Ensure Proper Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence.[6] For gradient methods, ensure the post-run equilibration time is sufficient (typically 5-10 column volumes).

  • If only the analyte peak (or a few peaks) are shifting: This suggests a chemical or method-specific issue.

    • Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent cause of RT shifts.[7] Volatile components (like TFA or ACN) can evaporate over time, changing the solvent strength.[9] Prepare fresh mobile phase daily and keep bottles covered.

    • pH Stability: The retention of ionizable compounds is highly sensitive to mobile phase pH.[8][10] If you are not using a buffer, the pH can be unstable. Ensure accurate and consistent pH adjustment.

    • Column Degradation: Over time, the stationary phase can degrade, especially if used with high-pH mobile phases, leading to changes in retention.[6]

Q4: How can I improve the resolution between my main peak and co-eluting impurities?

Achieving baseline separation (Resolution, Rs > 1.5) is critical for accurate quantification. If your analyte peak is not fully resolved from nearby impurities, you can systematically adjust several parameters.

Strategies for Improving Resolution:

  • Optimize Solvent Strength (Gradient Slope): For a gradient method, making the gradient shallower (i.e., increasing the run time) will increase the separation between closely eluting peaks.[3]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different elution orders (selectivity). If you are using ACN, try substituting it with MeOH (or vice-versa). This is a powerful tool for resolving difficult peak pairs.[3]

  • Adjust the Mobile Phase pH: Small changes in pH can alter the ionization state of the analyte and impurities, which can significantly change their retention times and improve selectivity.[3]

  • Increase Column Efficiency:

    • Switch to a Longer Column: A longer column provides more theoretical plates and thus better resolving power, though it will increase run time and backpressure.[4]

    • Use a Column with Smaller Particles: Switching from a 5 µm to a 3.5 µm or sub-2 µm particle column will dramatically increase efficiency and resolution. This may require a UHPLC system capable of handling higher backpressures.[3]

  • Try an Alternative Stationary Phase: If C18 or C8 columns do not provide adequate resolution, consider a different chemistry. A Phenyl phase can offer unique selectivity for compounds with aromatic rings. For highly polar compounds that are poorly retained, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase.[3][11][12]

Detailed Experimental Protocol (Reversed-Phase Method)

This protocol outlines the steps for setting up and running the analysis based on the recommended starting conditions.

1. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Filter through a 0.45 µm filter and degas for 15 minutes in an ultrasonic bath or using an online degasser.

  • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas as above.

2. HPLC System Setup:

  • Install a C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Set the column oven temperature to 35 °C.

  • Purge the pump lines with the respective mobile phases to remove any air bubbles.

  • Set the detector wavelength to 210 nm.

3. Column Equilibration:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.

  • Monitor the baseline until it is stable (typically takes 15-20 minutes).

4. Sample Preparation:

  • Accurately weigh and dissolve a small amount of this compound standard or sample in the sample diluent (e.g., 95:5 Water/ACN with 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Run:

  • Set the injection volume to 10 µL.

  • Program the following gradient:

    • 0.0 min: 5% B

    • 20.0 min: 95% B

    • 25.0 min: 95% B

    • 25.1 min: 5% B

    • 30.0 min: 5% B (Post-run equilibration)

  • Inject a blank (sample diluent) first, followed by your standard and samples.

6. Data Analysis:

  • Integrate the peaks of interest.

  • Check for peak shape (tailing factor should ideally be < 1.5), retention time stability, and resolution between adjacent peaks.

Visualizations

Troubleshooting Workflow

G cluster_start Identify Problem cluster_tailing Peak Tailing cluster_rt_shift Retention Time Shift cluster_resolution Poor Resolution Start Chromatographic Issue Observed Tailing Peak Tailing? Start->Tailing RT_Shift RT Shifting? Start->RT_Shift Resolution Poor Resolution? Start->Resolution Tailing_Cause1 Silanol Interactions Tailing->Tailing_Cause1 Yes Tailing_Sol1 Lower Mobile Phase pH (e.g., 0.1% Formic Acid) Tailing_Cause1->Tailing_Sol1 Tailing_Sol2 Use High-Purity End-Capped Column Tailing_Sol1->Tailing_Sol2 Tailing_Sol3 Add Competing Base (e.g., TEA) Tailing_Sol2->Tailing_Sol3 RT_Cause All Peaks or Specific Peaks? RT_Shift->RT_Cause Yes RT_All All Peaks: System Issue RT_Cause->RT_All RT_Specific Specific Peaks: Chemical Issue RT_Cause->RT_Specific RT_Sol_System Check for Leaks Verify Flow Rate Ensure Equilibration RT_All->RT_Sol_System RT_Sol_Chemical Prepare Fresh Mobile Phase Check pH RT_Specific->RT_Sol_Chemical Res_Sol1 Optimize Gradient Slope Resolution->Res_Sol1 Yes Res_Sol2 Change Organic Modifier (ACN vs. MeOH) Res_Sol1->Res_Sol2 Res_Sol3 Increase Column Efficiency (Longer column / Smaller particles) Res_Sol2->Res_Sol3

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC Experimental Workflow

G Start 1. Method & System Setup Prep 2. Mobile Phase & Sample Preparation Start->Prep Equilibrate 3. Column Equilibration Prep->Equilibrate Inject 4. Sample Injection Sequence (Blank -> Standard -> Samples) Equilibrate->Inject Acquire 5. Data Acquisition Inject->Acquire Analyze 6. Data Analysis (Integration & Review) Acquire->Analyze Report 7. Reporting Analyze->Report

Caption: A standard workflow for performing an HPLC analysis.

References

Technical Support Center: Overcoming Solubility Challenges with Methyl 2-(1-methylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of "Methyl 2-(1-methylpiperidin-4-yl)acetate" in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is "this compound" poorly soluble in aqueous assay buffers?

A1: The solubility of "this compound" in aqueous solutions is influenced by its chemical structure. The piperidine ring, while containing a nitrogen atom that can act as a hydrogen bond acceptor, is a largely nonpolar, saturated heterocycle. The N-methylation and the methyl ester group further contribute to its lipophilic character. The predicted XlogP value of 0.8 for the parent compound suggests a degree of lipophilicity that can lead to limited solubility in polar solvents like water or aqueous buffers. At neutral pH, the compound's charge state may also contribute to lower solubility.

Q2: What is the first step I should take to improve the solubility of my compound?

A2: The initial and often most effective step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a common choice for this purpose. It is crucial to keep the final concentration of the organic solvent in the assay low (typically below 1%, and ideally below 0.5%) to avoid solvent-induced artifacts or toxicity to biological systems.

Q3: Can adjusting the pH of my assay buffer improve the solubility of "this compound"?

A3: Yes, adjusting the pH can significantly impact the solubility of ionizable compounds. "this compound" has a basic piperidine nitrogen. At acidic pH, this nitrogen will be protonated, forming a more soluble cationic species. Therefore, lowering the pH of your assay buffer may enhance its solubility. However, it is essential to ensure that the chosen pH is compatible with your specific assay and biological system.

Q4: Are there other additives I can use to enhance solubility?

A4: If using a co-solvent and pH adjustment is not sufficient or compatible with your assay, you can explore the use of solubilizing agents. These include non-ionic surfactants (e.g., Tween® 20, Triton™ X-100) at low concentrations (typically 0.01-0.1%) or cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[1]

Q5: What should I do if my compound precipitates out of solution during the experiment?

A5: Precipitate formation indicates that the compound's concentration has exceeded its solubility limit under the current conditions. You should visually inspect your solutions for any cloudiness or solid particles. If precipitation is observed, it is crucial to address it, as the actual concentration of the dissolved compound will be lower than intended, leading to inaccurate results. Troubleshooting steps include lowering the final compound concentration, optimizing the co-solvent percentage, adjusting the pH, or employing solubilizing agents as mentioned above.

Troubleshooting Guide

Poor solubility of "this compound" can manifest in various ways during an experiment. This guide provides a systematic approach to identifying and resolving these issues.

Initial Solubility Assessment Workflow

This workflow outlines the initial steps to determine the solubility of your compound in the desired assay buffer.

G A Prepare 10 mM stock in 100% DMSO B Serially dilute stock in DMSO A->B C Dilute DMSO stocks into assay buffer (e.g., 1:100) B->C D Visually inspect for precipitation C->D E Determine highest soluble concentration D->E Clear solution G Precipitation observed D->G Cloudy/Precipitate F Proceed with experiment E->F

Caption: Workflow for initial solubility assessment.

Troubleshooting Precipitation Issues

If you encounter precipitation, the following table provides potential causes and recommended solutions.

Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution in aqueous buffer The final concentration exceeds the compound's aqueous solubility.- Lower the final concentration of the compound. - Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the assay's tolerance limits (typically <1%).
Precipitation occurs over time during incubation - Temperature shift: Solubility may decrease at the incubation temperature. - Interaction with buffer components: Salts or proteins in the buffer may promote precipitation.- Pre-warm the assay buffer to the incubation temperature before adding the compound. - Test solubility in a simpler buffer (e.g., PBS) to identify problematic components.
Variability in results between experiments Inconsistent dissolution of the compound from stock solutions.- Always ensure the DMSO stock solution is fully dissolved before use (vortex and visually inspect). - Prepare fresh dilutions for each experiment.

Data Presentation

The following tables provide hypothetical yet representative data to illustrate the impact of different conditions on the solubility of a compound with properties similar to "this compound".

Table 1: Effect of Co-solvent (DMSO) on Aqueous Solubility

Final DMSO Concentration (%)Apparent Solubility (µM) in PBS (pH 7.4)Observation
0.1< 1Significant Precipitation
0.515Slight Haze
1.050Clear Solution
2.0> 100Clear Solution

Table 2: Effect of pH on Aqueous Solubility (with 0.5% DMSO)

Buffer pHApparent Solubility (µM)Observation
5.075Clear Solution
6.040Clear Solution
7.415Slight Haze
8.010Hazy

Experimental Protocols

Protocol 1: Preparation of Compound Stock and Working Solutions

This protocol describes the preparation of a stock solution in DMSO and subsequent dilution into an aqueous assay buffer.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh 'this compound' B Dissolve in 100% DMSO to 10 mM A->B C Vortex until fully dissolved B->C D Serially dilute 10 mM stock in DMSO C->D E Add diluted DMSO stock to pre-warmed assay buffer (e.g., 1 µL into 99 µL) D->E F Mix immediately and thoroughly E->F

Caption: Workflow for preparing compound solutions.

Methodology:

  • Prepare a 10 mM stock solution:

    • Accurately weigh the required amount of "this compound".

    • Dissolve the compound in 100% anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution vigorously until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Prepare intermediate dilutions (if necessary):

    • Perform serial dilutions of the 10 mM stock solution in 100% DMSO to achieve the desired concentrations for your dose-response curve.

  • Prepare final working solutions:

    • Pre-warm your aqueous assay buffer to the experimental temperature (e.g., 37°C).

    • To prepare the final working solution, add a small volume of the DMSO stock (or intermediate dilution) to the assay buffer. A 1:100 dilution (e.g., 1 µL of stock into 99 µL of buffer) is common to keep the final DMSO concentration at 1%.

    • Immediately after adding the compound, mix the solution thoroughly by gentle vortexing or pipetting to minimize localized high concentrations that can lead to precipitation.

Protocol 2: Kinetic Solubility Assessment using Nephelometry

This protocol provides a method to quantitatively assess the solubility of your compound in a specific buffer over time.

Methodology:

  • Prepare compound dilutions:

    • In a 96-well plate, prepare serial dilutions of your compound in 100% DMSO.

  • Prepare assay plate:

    • In a clear-bottom 96-well plate, add your chosen assay buffer to each well.

  • Initiate precipitation:

    • Using a multichannel pipette, transfer a small volume (e.g., 2 µL) of the DMSO dilutions to the assay plate containing the buffer.

    • Mix immediately by shaking on a plate shaker for 30 seconds.

  • Incubation and Measurement:

    • Incubate the plate at the desired experimental temperature.

    • Measure the light scattering at regular intervals (e.g., 0, 1, 2, and 4 hours) using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm), where precipitate will scatter light.

  • Data Analysis:

    • An increase in nephelometry units or absorbance over time indicates precipitation. The highest concentration that does not show a significant increase in signal is considered the kinetic solubility limit under those conditions.

By following these guidelines and protocols, researchers can systematically address and overcome the solubility challenges associated with "this compound," leading to more accurate and reliable experimental outcomes.

References

Technical Support Center: Synthesis of Methyl 2-(1-methylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 2-(1-methylpiperidin-4-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic route involves the N-methylation of a piperidin-4-yl acetate precursor. Another common approach is the esterification of 1-methyl-4-piperidineacetic acid.

Q2: What is the Eschweiler-Clarke reaction and is it suitable for this synthesis?

A2: The Eschweiler-Clarke reaction is a reductive amination method used to methylate primary or secondary amines using excess formic acid and formaldehyde. It is a highly suitable method for the N-methylation of methyl 2-(piperidin-4-yl)acetate as it effectively prevents the formation of quaternary ammonium salts, a common side product with other methylating agents.[1][2]

Q3: What are some common challenges encountered during the synthesis?

A3: Common challenges include:

  • Low Yields: Often due to incomplete reactions, suboptimal reagent ratios, or inappropriate reaction temperatures.

  • Side Product Formation: The most common side product is the quaternary ammonium salt, especially when using strong methylating agents like methyl iodide.

  • Purification Difficulties: Separating the desired product from starting materials, byproducts, and catalyst residues can be challenging.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents or catalyst.Ensure the freshness and purity of reagents, particularly the methylating agent and any catalysts.
Incorrect reaction temperature.Optimize the reaction temperature. For Eschweiler-Clarke, heating is typically required. For other methylations, the temperature may need to be carefully controlled to avoid side reactions.
Insufficient reaction time.Monitor the reaction by TLC or GC-MS to ensure it has gone to completion.
Formation of Quaternary Ammonium Salt Use of a strong, unhindered methylating agent (e.g., methyl iodide).Switch to the Eschweiler-Clarke reaction which inherently avoids over-methylation.[2] Alternatively, use a less reactive methylating agent or carefully control the stoichiometry.
Difficult Purification Presence of polar byproducts.Employ column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine) to improve separation.
Residual acid or base from the reaction.Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove acidic impurities, or a mild acid wash to remove basic impurities.
Ester Hydrolysis Presence of water and acid/base catalyst, especially at elevated temperatures.Ensure anhydrous reaction conditions if using a method sensitive to water. During workup, minimize contact time with acidic or basic aqueous solutions.

Data Presentation: Comparison of N-Methylation Reaction Conditions

Methylating Agent Precursor Solvent Temperature Reaction Time Yield Reference
[¹⁴C]Methyl IodidePiperidin-4-yl acetateAcetoneNot specified~30 min80%[3]
[¹¹C]Methyl TriflatePiperidin-4-yl acetateDimethyl sulfoxideNot specifiedNot specified10-40%[3]
[¹¹C]Methyl IodidePiperidin-4-yl acetate hydrochlorideAnhydrous DimethylformamideNot specified40 min20-60%[3]
Formaldehyde / Formic Acid (Eschweiler-Clarke)Methyl 2-(piperidin-4-yl)acetateAqueousNear boilingNot specifiedHigh (generally)[2]

Experimental Protocols

Protocol 1: N-Methylation via Eschweiler-Clarke Reaction

This protocol describes the N-methylation of methyl 2-(piperidin-4-yl)acetate using formaldehyde and formic acid.

  • To a solution of methyl 2-(piperidin-4-yl)acetate (1 equivalent) in water, add formic acid (excess, e.g., 5 equivalents).

  • Add formaldehyde (excess, e.g., 3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to near boiling and maintain for several hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and carefully basify with a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Esterification of 1-methyl-4-piperidineacetic acid

This protocol details the Fischer esterification of 1-methyl-4-piperidineacetic acid.

  • Suspend 1-methyl-4-piperidineacetic acid (1 equivalent) in methanol (large excess, acts as solvent and reagent).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Visualizations

Reaction_Workflow cluster_esterification Esterification Route cluster_methylation N-Methylation Route 1-methyl-4-piperidineacetic_acid 1-methyl-4-piperidineacetic acid Esterification Fischer Esterification 1-methyl-4-piperidineacetic_acid->Esterification Methanol_H Methanol / H+ Catalyst Methanol_H->Esterification Product_E This compound Esterification->Product_E Methyl_2-piperidin-4-yl_acetate Methyl 2-(piperidin-4-yl)acetate N-Methylation N-Methylation Methyl_2-piperidin-4-yl_acetate->N-Methylation Methylating_Agent Methylating Agent (e.g., HCHO/HCOOH) Methylating_Agent->N-Methylation Product_M This compound N-Methylation->Product_M

Caption: Synthetic routes to this compound.

Troubleshooting_Flowchart Start Reaction Issue Identified LowYield Low or No Product Yield Start->LowYield SideProduct Side Product Formation Start->SideProduct Purification Purification Difficulty Start->Purification CheckReagents Verify Reagent/Catalyst Activity LowYield->CheckReagents Inactive Reagents? OptimizeTemp Optimize Reaction Temperature LowYield->OptimizeTemp Suboptimal Temp? IncreaseTime Increase Reaction Time LowYield->IncreaseTime Incomplete Reaction? ChangeMethod Consider Eschweiler-Clarke to Avoid Quaternization SideProduct->ChangeMethod Quaternary Salt? ColumnChrom Optimize Column Chromatography Conditions Purification->ColumnChrom Poor Separation? AqueousWorkup Perform Acid/Base Aqueous Workup Purification->AqueousWorkup Ionic Impurities?

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Synthesis of Methyl 2-(1-methylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Methyl 2-(1-methylpiperidin-4-yl)acetate.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is the N-methylation of the secondary amine precursor, Methyl 2-(piperidin-4-yl)acetate. A highly recommended procedure for this transformation is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde. This method is particularly advantageous as it typically avoids the over-methylation of the nitrogen atom, thus preventing the formation of quaternary ammonium salts.[1][2][3][4][5][6]

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: The main potential impurities include:

  • Unreacted Starting Material: Residual Methyl 2-(piperidin-4-yl)acetate.

  • Hydrolysis Product: 2-(1-methylpiperidin-4-yl)acetic acid, formed by the hydrolysis of the methyl ester.

  • N-Formyl Intermediate/Byproduct: N-formyl-piperidine derivatives can sometimes be observed as intermediates or byproducts in the Eschweiler-Clarke reaction.

  • Quaternary Ammonium Salt: While the Eschweiler-Clarke reaction minimizes this, other methylation methods (e.g., using methyl iodide) are prone to over-alkylation, leading to the formation of a quaternary ammonium salt.

Q3: How can I monitor the progress of the reaction and detect these impurities?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the reaction progress and profiling impurities.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of the reaction mixture.[9][10]

Q4: What are the recommended purification techniques for the final product?

A4: The purification of the tertiary amine product, this compound, can be achieved through several methods:

  • Acid-Base Extraction: This technique separates the basic tertiary amine from non-basic impurities.

  • Column Chromatography: Silica gel chromatography can be effective, though tailing of the amine product may occur. Using a modified stationary phase, such as amine-functionalized silica, or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can mitigate this issue.

  • Distillation: If the product is thermally stable, vacuum distillation can be a viable purification method.

II. Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the Eschweiler-Clarke reaction.

Problem 1: Incomplete conversion of the starting material, Methyl 2-(piperidin-4-yl)acetate.
Potential Cause Recommended Solution
Insufficient Reagents Ensure that formic acid and formaldehyde are used in excess as per the reaction protocol. The Eschweiler-Clarke reaction relies on an excess of these reagents to drive the reaction to completion.[1][2]
Low Reaction Temperature The Eschweiler-Clarke reaction is typically performed at elevated temperatures, often near the boiling point of the aqueous solution.[1] Ensure the reaction mixture is heated appropriately to facilitate the reaction.
Short Reaction Time Monitor the reaction progress using TLC or HPLC. If the reaction has not gone to completion, consider extending the reaction time.
Poor Quality Reagents Use high-quality formic acid and a fresh, stabilized solution of formaldehyde to ensure their reactivity. Paraformaldehyde can also be used as a source of formaldehyde.[11]
Problem 2: Presence of a significant amount of the hydrolyzed impurity, 2-(1-methylpiperidin-4-yl)acetic acid.
Potential Cause Recommended Solution
Prolonged exposure to acidic or basic conditions during workup Minimize the time the product is in contact with strong acids or bases during the extraction process. Neutralize the reaction mixture promptly and proceed with the extraction.
Hydrolysis during purification If using aqueous-based purification methods, ensure the pH is controlled and the exposure time is minimized. Consider using non-aqueous workup and purification techniques where possible.
Storage of the final product Store the purified this compound in a cool, dry place to prevent hydrolysis over time.
Problem 3: Detection of an unknown impurity with a molecular weight corresponding to an N-formyl derivative.
Potential Cause Recommended Solution
Incomplete reduction of the intermediate The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid. If the reduction is not complete, N-formyl species may be present. Ensure an adequate excess of formic acid is used.[4]
Side reaction with formaldehyde Under certain conditions, formaldehyde can react to form various byproducts.[11][12] Adhering to the recommended reaction temperature and stoichiometry can help minimize these side reactions.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction

This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.

Materials:

  • Methyl 2-(piperidin-4-yl)acetate

  • Formic acid (88-98%)

  • Formaldehyde (37% aqueous solution)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-(piperidin-4-yl)acetate (1 equivalent).

  • Add formic acid (2.5 equivalents) to the flask.

  • Add formaldehyde solution (2.2 equivalents) to the reaction mixture.

  • Heat the mixture to 90-100°C and maintain it at this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: HPLC Method for Impurity Profiling

This is a general HPLC method that can be adapted for the analysis of the reaction mixture.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the more non-polar product and impurities.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm

IV. Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Methyl 2-(piperidin-4-yl)acetate Reaction Eschweiler-Clarke Reaction (Formic Acid, Formaldehyde) Start->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Extraction/Chromatography) Crude_Product->Purification Analysis Impurity Profiling (HPLC/GC-MS) Purification->Analysis Final_Product Pure Product Analysis->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Impurity_Formation cluster_impurities Potential Impurities Main_Reaction Methyl 2-(piperidin-4-yl)acetate + HCHO + HCOOH -> Product Unreacted_SM Unreacted Starting Material Main_Reaction->Unreacted_SM Incomplete Reaction Hydrolysis Hydrolysis Product (2-(1-methylpiperidin-4-yl)acetic acid) Main_Reaction->Hydrolysis H2O (Workup/Storage) N_Formyl N-Formyl Byproduct Main_Reaction->N_Formyl Incomplete Reduction Quaternary_Salt Quaternary Ammonium Salt (Less likely with Eschweiler-Clarke) Methyl 2-(piperidin-4-yl)acetate->Quaternary_Salt Alternative Methylation (e.g., MeI)

Caption: Logical relationships of potential impurity formation pathways.

References

Technical Support Center: Scale-Up Synthesis of Methyl 2-(1-methylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of methyl 2-(1-methylpiperidin-4-yl)acetate. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during production.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Esterification Step Incomplete reaction; degradation of starting material or product; unfavorable reaction equilibrium.Ensure anhydrous conditions. Use a slight excess of methanol. Consider using thionyl chloride or TMSCl in methanol for a more reactive esterification. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Incomplete N-methylation Insufficient methylating agent; poor reactivity of the piperidine nitrogen; catalyst poisoning.Use a slight excess of the methylating agent (e.g., formaldehyde and a reducing agent). Ensure the catalyst (if used) is active and not poisoned by impurities. Monitor the reaction progress to confirm the consumption of the starting material.
Product Discoloration (Yellow Tint) Oxidation of the piperidine ring or impurities.Purification by distillation is the most effective method to remove colored impurities.[1] Store the final product under an inert atmosphere (nitrogen or argon) and protect it from light and heat to prevent future discoloration.[1]
Presence of Pyridine Impurity Incomplete reduction of a pyridine precursor or carry-over from starting materials.Piperidine and pyridine can form an azeotrope, making simple distillation difficult.[1] Consider azeotropic distillation with water or selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[1][2]
Residual Water in Final Product Incomplete drying of solvents or product after aqueous workup.Dry the organic extracts over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation. For the final product, drying over solid potassium hydroxide (KOH) pellets followed by distillation can be effective.[1]
Formation of Side Products Polymerization or decomposition at elevated temperatures; side reactions of reactive intermediates.Control the reaction temperature, as lower temperatures may minimize side product formation. Optimize the reaction time to avoid prolonged exposure to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common route for the synthesis of this compound on a larger scale?

A1: A common and scalable approach involves a two-step process: 1) Fischer esterification of 4-piperidineacetic acid with methanol, followed by 2) reductive N-methylation of the resulting methyl 2-(piperidin-4-yl)acetate using formaldehyde and a reducing agent such as sodium triacetoxyborohydride or catalytic hydrogenation.

Q2: How can I effectively remove water from my reaction mixture during the esterification step?

A2: To drive the equilibrium towards the ester product, it is crucial to remove water. This can be achieved by using a Dean-Stark apparatus during reflux, or by using a dehydrating agent. Alternatively, using reagents like thionyl chloride in methanol will produce the ester under anhydrous conditions.

Q3: My final product has a persistent yellow color. How can I purify it?

A3: A yellow tint is often due to oxidation products.[1] The most effective method for removing these colored impurities is distillation.[1] To prevent this, it is recommended to store the purified product under an inert atmosphere and away from light.[1]

Q4: I am having trouble separating my product from a pyridine-based impurity. What is the best approach?

A4: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes separation by simple fractional distillation challenging.[1] A more effective method is to selectively form a salt of the piperidine. By bubbling carbon dioxide through a solution of the mixture in an organic solvent, piperidine will precipitate as a carbonate salt, which can be filtered off. The free base can then be regenerated by treatment with a strong base.[1][2]

Q5: What are the key safety precautions to consider during the scale-up of this synthesis?

A5: N-methylpiperidine is a flammable liquid with a strong odor.[3] All manipulations should be carried out in a well-ventilated fume hood. The use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Reductive amination with hydrogen gas requires a properly set up and vetted hydrogenation reactor and adherence to high-pressure safety protocols.

Experimental Protocol: Representative Synthesis

This protocol describes a general two-step method for the synthesis of this compound.

Step 1: Synthesis of Methyl 2-(piperidin-4-yl)acetate hydrochloride

  • To a stirred suspension of 4-piperidineacetic acid (1 equivalent) in methanol (5-10 volumes), cool the mixture to 0 °C.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude methyl 2-(piperidin-4-yl)acetate hydrochloride as a solid. This can be used in the next step without further purification or can be recrystallized from a suitable solvent system like isopropanol/ether.

Step 2: Synthesis of this compound

  • Dissolve the crude methyl 2-(piperidin-4-yl)acetate hydrochloride (1 equivalent) in methanol (5-10 volumes).

  • Add aqueous formaldehyde (37 wt. %, 1.5 equivalents).

  • Add a palladium on carbon catalyst (10 wt. %, 1-2 mol%).

  • Pressurize the reactor with hydrogen gas (5 bar) and stir the mixture at room temperature for 12-16 hours, or until the reaction is complete.[4]

  • Carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with methanol.[4]

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Data Summary

The following table presents representative yields for reactions analogous to the steps involved in the synthesis of this compound. Note that actual yields may vary depending on the specific reaction conditions and scale.

Reaction Step Reagents/Catalyst Product Reported Yield Reference/Context
Esterification of Amino AcidAmino Acid, Methanol, TMSClAmino Acid Methyl Ester HydrochlorideGood to ExcellentGeneral method for amino acid esterification.[5]
Reductive AminationAmine, Formaldehyde, Pd/C, H₂N-methylated AmineHighGeneral protocol for N-methylation.[4]
N-methylation of Piperidin-4-yl acetatePiperidin-4-yl acetate, [¹¹C]Methyl triflate[¹¹C]this compound10-40% (radiochemical)Synthesis of radiolabeled analog.
N-methylation of Piperidin-4-yl acetatePiperidin-4-yl acetate, [¹⁴C]Methyl iodide[¹⁴C]this compound80% (radiochemical)Synthesis of radiolabeled analog.[6]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Esterification cluster_intermediate Intermediate cluster_reagents_step2 Reagents for Step 2 cluster_step2 Step 2: N-Methylation cluster_final Final Product 4-Piperidineacetic_Acid 4-Piperidineacetic Acid Esterification Esterification Reaction 4-Piperidineacetic_Acid->Esterification Methanol Methanol Methanol->Esterification Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Esterification Intermediate_Product Methyl 2-(piperidin-4-yl)acetate Hydrochloride Esterification->Intermediate_Product N_Methylation Reductive Amination Intermediate_Product->N_Methylation Formaldehyde Formaldehyde Formaldehyde->N_Methylation Pd_C_H2 Pd/C, H₂ Pd_C_H2->N_Methylation Final_Product This compound N_Methylation->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Guide Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product Start->Impure_Product Check_Esterification Check Esterification Conditions (Anhydrous, Reagents) Low_Yield->Check_Esterification Esterification Step Check_N_Methylation Check N-Methylation (Reagents, Catalyst) Low_Yield->Check_N_Methylation N-Methylation Step Discoloration Product Discoloration? Impure_Product->Discoloration Distillation Purify by Distillation Discoloration->Distillation Yes Pyridine_Impurity Pyridine Impurity? Discoloration->Pyridine_Impurity No Inert_Storage Store Under Inert Atmosphere Distillation->Inert_Storage Salt_Formation_Purification Purify via Carbonate Salt Formation Pyridine_Impurity->Salt_Formation_Purification Yes Water_Present Residual Water? Pyridine_Impurity->Water_Present No Drying_Procedure Review Drying Procedure (Drying Agents, Distillation) Water_Present->Drying_Procedure Yes Other_Impurity Other Impurities Water_Present->Other_Impurity No

Caption: Troubleshooting decision tree for synthesis scale-up.

References

Validation & Comparative

A Comparative Guide to Acetylcholinesterase (AChE) Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of "Methyl 2-(1-methylpiperidin-4-yl)acetate" and other prominent Acetylcholinesterase (AChE) inhibitors. Designed for researchers, scientists, and drug development professionals, this document outlines key performance data, experimental methodologies, and relevant biological pathways to inform inhibitor selection and future research.

While "this compound" is a valuable tool in cholinergic research, it is primarily utilized as a radiolabeled substrate for in vivo imaging of AChE activity via Positron Emission Tomography (PET), rather than a potent inhibitor.[1] This guide, therefore, focuses on comparing established AChE inhibitors—Donepezil, Rivastigmine, and Galantamine—which are approved therapeutics for the symptomatic treatment of Alzheimer's disease.[2][3][4][5]

Comparative Analysis of AChE Inhibitors

The therapeutic efficacy of AChE inhibitors is largely determined by their potency, selectivity, and mechanism of action. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Donepezil, Rivastramine, and Galantamine, providing a quantitative measure of their potency against AChE. It is important to note that IC50 values can vary based on experimental conditions, such as the enzyme source and assay methodology.[6]

InhibitorAChE IC50 ValueSource Organism/Notes
This compound Data not available as a direct inhibitor. Functions as a substrate.-
Donepezil 8.12 nMBovine AChE[6]
11.6 nMHuman AChE[6]
Rivastigmine 501 ± 3.08 µM-[7][8]
Galantamine Data varies, often cited as less potent than Donepezil but with a dual mechanism of action.-[9][10]

Mechanism of Action and Selectivity

Donepezil is a highly selective, reversible, and non-competitive inhibitor of AChE.[11][12][13][14] Its piperidine structure allows it to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[13] This dual binding contributes to its high potency.

Rivastigmine acts as a pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase (BuChE).[15][16] Its dual inhibition may offer broader therapeutic effects. Single oral doses have been shown to cause significant inhibition of AChE in the cerebrospinal fluid (CSF).[17][18]

Galantamine is a competitive and reversible AChE inhibitor.[19] Uniquely, it also acts as an allosteric modulator of nicotinic acetylcholine receptors, which may contribute to its cognitive-enhancing effects.[19][20][21]

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative evaluation of enzyme inhibitors. The following section details a standard protocol for determining the IC50 values of AChE inhibitors using the Ellman method.

Protocol: Determination of AChE IC50 using the Ellman Method

This colorimetric assay is a widely used method for measuring AChE activity.[22] It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[22]

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)[22]

  • Acetylthiocholine iodide (ATCI)[22]

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)[22]

  • Phosphate buffer (0.1 M, pH 8.0)[22]

  • Test compounds (potential inhibitors)

  • Positive control inhibitor (e.g., Donepezil)[22]

  • 96-well microplate

  • Microplate reader

Procedure: [23]

  • Reagent Preparation:

    • Prepare stock solutions of AChE, ATCI, DTNB, test compounds, and a positive control in the appropriate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of 15 mM ATCI solution.

    • Add 125 µL of 3 mM DTNB solution.

    • Add 50 µL of the test compound at various concentrations. For control wells, add buffer or solvent.

    • Add 25 µL of buffer.

  • Enzyme Incubation:

    • To each well, add 25 µL of AChE solution (e.g., 0.1-0.25 U/mL final concentration).

    • Incubate the plate at room temperature for a set period (e.g., 15 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate (ATCI).

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings every minute for 10-15 minutes.

Data Analysis: [23]

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate of control - Rate of test sample) / Rate of control ] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Visualizing a Key Biological Pathway and Experimental Workflow

To further elucidate the context of AChE inhibition, the following diagrams illustrate the cholinergic signaling pathway and a typical experimental workflow for inhibitor screening.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release Ca_channel Voltage-gated Ca2+ Channel Ca_channel->ACh_vesicle Ca2+ influx triggers vesicle fusion Action_Potential Action Potential Action_Potential->Ca_channel Depolarizes membrane AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Postsynaptic_Response Postsynaptic Response AChR->Postsynaptic_Response Signal Transduction AChE_Inhibitor AChE Inhibitor (e.g., Donepezil) AChE_Inhibitor->AChE Inhibits

Caption: Cholinergic signaling pathway and the action of AChE inhibitors.

AChE_Inhibitor_Screening_Workflow cluster_screening Inhibitor Screening cluster_validation Hit Validation and Characterization cluster_preclinical Preclinical Development start Start: Compound Library hts High-Throughput Screening (HTS) (e.g., Ellman Assay) start->hts hits Identify Initial 'Hits' hts->hits dose_response Dose-Response Curves (IC50 Determination) hits->dose_response selectivity Selectivity Assays (vs. BuChE) dose_response->selectivity mechanism Mechanism of Action Studies (e.g., Kinetics) selectivity->mechanism in_vivo In Vivo Efficacy Models (e.g., Rodent models of cognitive impairment) mechanism->in_vivo toxicology Toxicology and Safety Studies in_vivo->toxicology lead_optimization Lead Optimization toxicology->lead_optimization clinical_trials Clinical Trials lead_optimization->clinical_trials Candidate Selection

Caption: Experimental workflow for AChE inhibitor discovery and development.

References

A Comparative Analysis of "Methyl 2-(1-methylpiperidin-4-yl)acetate" and Donepezil for Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of "Methyl 2-(1-methylpiperidin-4-yl)acetate" and Donepezil. As of the latest available data, direct comparative studies evaluating the acetylcholinesterase (AChE) inhibitory activity of "this compound" are not publicly available. This compound is primarily documented as a radiolabeled ligand for Positron Emission Tomography (PET) imaging to quantify AChE levels in the brain.

Donepezil, a well-established drug for the treatment of Alzheimer's disease, serves as a benchmark for AChE inhibitors. This guide will present the comprehensive pharmacological profile of Donepezil and the known applications of "this compound" based on existing scientific literature.

Donepezil: A Profile of a Leading Acetylcholinesterase Inhibitor

Donepezil is a centrally acting, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE).[1] By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease where there is a cholinergic deficit.[2]

Quantitative Performance Data for Donepezil

The inhibitory potency of Donepezil against AChE is well-documented. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy.

ParameterValueSource Organism/SystemReference
AChE IC50 6.7 nMRat Brain[1]
AChE IC50 0.032 µMHomo sapiens (Human)[3]
Plasma IC50 (in vivo) 53.6 ± 4.0 ng/mLHuman[4]

Note: IC50 values can vary depending on the experimental conditions and the source of the enzyme.

"this compound": A Tool for Imaging Acetylcholinesterase

"this compound," particularly in its radiolabeled form N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A), is utilized as a PET tracer to measure the activity of AChE in the brain in vivo.[5] This technique allows researchers to non-invasively assess the levels of AChE, which can be a valuable biomarker in neurodegenerative diseases and for monitoring the efficacy of AChE inhibitors like Donepezil.[4]

Due to the absence of published data on its therapeutic acetylcholinesterase inhibitory activity, a direct comparison of its performance with Donepezil cannot be made at this time.

Experimental Methodologies

A standardized method for determining the in vitro acetylcholinesterase inhibitory activity of a compound is the Ellman's method.

Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The increase in absorbance at 412 nm is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test inhibitor in the appropriate buffer.

  • Assay Reaction:

    • Add buffer, DTNB solution, and the test inhibitor at various concentrations to the wells of a 96-well plate.

    • Initiate the reaction by adding the AChE enzyme to the wells.

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Start the enzymatic reaction by adding the substrate (ATCI).

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and processes.

Acetylcholinesterase Inhibition by Donepezil cluster_synapse Synaptic Cleft Presynaptic Neuron Presynaptic Neuron Acetylcholine (ACh) Acetylcholine (ACh) Presynaptic Neuron->Acetylcholine (ACh) Releases Postsynaptic Neuron Postsynaptic Neuron AChE Acetylcholinesterase (AChE) Acetylcholine (ACh)->AChE Hydrolyzed by ACh Receptor ACh Receptor Acetylcholine (ACh)->ACh Receptor Binds to Choline & Acetate Choline & Acetate AChE->Choline & Acetate ACh Receptor->Postsynaptic Neuron Activates Donepezil Donepezil Donepezil->AChE Inhibits

Caption: Signaling pathway of acetylcholinesterase inhibition by Donepezil.

Experimental Workflow for AChE Inhibition Assay Start Start Prepare Reagents Prepare AChE, Substrate, DTNB, and Inhibitor Solutions Start->Prepare Reagents Plate Loading Add Reagents and Inhibitor to 96-well Plate Prepare Reagents->Plate Loading Pre-incubation Pre-incubate Enzyme and Inhibitor Plate Loading->Pre-incubation Reaction Initiation Add Substrate (ATCI) to Start Reaction Pre-incubation->Reaction Initiation Measurement Measure Absorbance at 412 nm Reaction Initiation->Measurement Data Analysis Calculate % Inhibition and IC50 Value Measurement->Data Analysis End End Data Analysis->End

Caption: A typical experimental workflow for an acetylcholinesterase inhibition assay.

Comparative Analysis Logic cluster_A Analysis of Compound A cluster_B Analysis of Compound B Compound A This compound A_Data Known Application: PET Imaging Ligand ([11C]MP4A) Compound A->A_Data Compound B Donepezil B_Data Mechanism of Action: AChE Inhibitor Compound B->B_Data A_Performance AChE Inhibition Data: Not Available A_Data->A_Performance Comparison Comparison A_Performance->Comparison B_Performance AChE Inhibition Data: IC50 Values Available B_Data->B_Performance B_Performance->Comparison Conclusion Direct comparison of inhibitory performance is not currently possible. Comparison->Conclusion

References

A Comparative Guide to Enantiomeric Purity Analysis of Methyl 2-(1-methylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical composition of pharmaceutical compounds is a critical determinant of their efficacy and safety. For chiral molecules such as Methyl 2-(1-methylpiperidin-4-yl)acetate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the accurate determination of enantiomeric purity is paramount. This guide provides an objective comparison of the primary analytical techniques for the enantiomeric purity analysis of this compound, supported by representative experimental data and detailed protocols.

Introduction to Enantiomeric Purity Analysis

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs and intermediates. The primary methods for determining enantiomeric purity include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), each employing a chiral stationary phase (CSP) to achieve separation.

Comparison of Analytical Methodologies

The selection of an optimal analytical method for the enantiomeric purity of this compound hinges on factors such as required accuracy, sensitivity, sample throughput, and available instrumentation. Chiral HPLC and GC are well-established and robust methods, while SFC is emerging as a faster and more environmentally friendly alternative.[1]

Table 1: Comparison of Key Performance Characteristics of Analytical Methods

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Partitioning of volatile enantiomers between a gaseous mobile phase and a chiral stationary phase.Differential interaction with a chiral stationary phase using a supercritical fluid (typically CO2) as the mobile phase.[2][3]
Typical CSPs Polysaccharide-based (e.g., Chiralpak® IA, AD-H), Pirkle-type, macrocyclic antibiotics.[4]Cyclodextrin derivatives (e.g., β-DEX™).Polysaccharide-based (similar to HPLC).
Derivatization Often required for compounds lacking a UV chromophore, such as the target molecule.[5][6]May be necessary to improve volatility and peak shape.Less frequently required than HPLC.
Analysis Time Moderate (typically 10-30 minutes).Fast for volatile compounds (typically 5-20 minutes).Very fast (typically 2-10 minutes).[7][8]
Solvent Consumption High, especially with normal-phase chromatography.Low (uses carrier gas).Significantly lower than HPLC, primarily uses CO2.[3][7]
Strengths Wide applicability, robust, well-established.High resolution, suitable for volatile and thermally stable compounds.High speed, high efficiency, reduced solvent waste, "green" technique.[2][3]
Limitations Higher cost of solvents, longer run times compared to SFC.Limited to thermally stable and volatile compounds.Higher initial instrument cost.

Experimental Protocols and Data

Due to the absence of a strong chromophore in this compound, pre-column derivatization is essential for sensitive UV detection in HPLC. A common approach for secondary amines is derivatization with an agent that introduces a UV-active or fluorescent tag.

Protocol 1: Chiral HPLC with Pre-Column Derivatization

1. Derivatization:

  • Reagent: p-Toluenesulfonyl Chloride (TsCl).

  • Procedure: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane), add a slight molar excess of TsCl and a non-nucleophilic base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitor by TLC or a rapid LC-MS method). Quench the reaction with a small amount of water and extract the derivatized product. Dry the organic layer and evaporate the solvent. Reconstitute the residue in the mobile phase for HPLC analysis. This derivatization introduces a chromophore, allowing for UV detection.[5]

2. HPLC Conditions (Representative):

  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel). Polysaccharide-based CSPs are highly effective for piperidine derivatives.[4]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape for the basic analyte.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 228 nm.[5]

  • Temperature: 25 °C.

Table 2: Representative Chiral HPLC Data (Post-Derivatization)

EnantiomerRetention Time (min)Peak Area (%)Resolution (Rs)
Enantiomer 112.550.1\multirow{2}{*}{> 2.0}
Enantiomer 215.249.9
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)

SFC offers a significant advantage in terms of speed and reduced solvent consumption.[3][7] For this compound, derivatization may not be necessary if a suitable detector, such as a mass spectrometer (MS) or an evaporative light scattering detector (ELSD), is available.

1. SFC Conditions (Representative):

  • Column: Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)). Immobilized phases offer greater solvent compatibility.

  • Mobile Phase: Supercritical CO2 and a modifier such as methanol (e.g., 85:15 v/v) with 0.1% DEA.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Detection: UV at 220 nm (if derivatized) or MS.

  • Temperature: 40 °C.

Table 3: Representative Chiral SFC Data

EnantiomerRetention Time (min)Peak Area (%)Resolution (Rs)
Enantiomer 13.849.8\multirow{2}{*}{> 2.5}
Enantiomer 24.950.2

Visualization of Experimental Workflow and Method Selection

Experimental Workflow for Enantiomeric Purity Analysis

The following diagram illustrates a typical workflow for determining the enantiomeric purity of a chiral compound like this compound.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Analysis racemic_sample Racemic or Enantioenriched This compound Sample derivatization Derivatization (if necessary) e.g., with TsCl for HPLC-UV racemic_sample->derivatization chiral_sfc Chiral SFC racemic_sample->chiral_sfc Inject chiral_gc Chiral GC racemic_sample->chiral_gc Inject chiral_hplc Chiral HPLC derivatization->chiral_hplc Inject detection Signal Detection (e.g., UV, MS) chiral_hplc->detection chiral_sfc->detection chiral_gc->detection integration Peak Integration detection->integration calculation Calculation of Enantiomeric Excess (ee%) integration->calculation

A general workflow for the enantiomeric excess determination.
Decision Tree for Analytical Method Selection

This diagram provides a logical approach to selecting the most suitable analytical technique.

G start Start: Enantiomeric Purity Analysis of This compound volatile Is the analyte (or its derivative) thermally stable and volatile? start->volatile throughput Is high throughput a priority? volatile->throughput No gc Use Chiral GC volatile->gc Yes hplc Use Chiral HPLC throughput->hplc No sfc Use Chiral SFC throughput->sfc Yes

A decision tree for selecting the optimal analytical method.

Conclusion

The enantiomeric purity of this compound can be reliably determined using chiral HPLC, GC, and SFC.

  • Chiral HPLC with pre-column derivatization is a robust and widely accessible method.

  • Chiral SFC stands out as a superior alternative for high-throughput screening environments due to its speed and reduced environmental impact.[2][3]

  • Chiral GC is a viable option if the analyte or a suitable derivative is sufficiently volatile and thermally stable.

The choice of method will ultimately depend on the specific requirements of the analysis, including the need for high throughput, the availability of instrumentation, and the developmental stage of the pharmaceutical product. For routine quality control, the speed and efficiency of SFC are highly advantageous. For initial method development and in laboratories where SFC is not available, chiral HPLC remains the gold standard.

References

A Comparative Guide to the Biological Activity of Methyl 2-(1-methylpiperidin-4-yl)acetate and Related Acetylcholinesterase Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of "Methyl 2-(1-methylpiperidin-4-yl)acetate" and its relevance to acetylcholinesterase (AChE), a key enzyme in the central and peripheral nervous systems. The primary focus is on the role of this compound and its analogs as substrates and the comparative efficacy of well-established AChE inhibitors. This document is intended to serve as a resource for researchers in neuropharmacology and drug discovery.

Introduction to this compound

This compound is a chemical entity that has garnered interest primarily through its radiolabeled analog, N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A). This radiotracer has been developed for use in Positron Emission Tomography (PET) to measure the activity of acetylcholinesterase (AChE) in the brain.[1] AChE is the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating the cholinergic signal. A decrease in AChE levels is associated with neurodegenerative conditions such as Alzheimer's disease.[1]

The radiolabeled form, [11C]MP4A, is a substrate for AChE and readily crosses the blood-brain barrier due to its lipophilic nature.[1] In vitro studies have shown that it is rapidly hydrolyzed by brain homogenates from various species, including humans, with high specificity for AChE.[1] This indicates that the core molecule, this compound, also functions as a substrate for this critical enzyme.

Comparative Analysis of Acetylcholinesterase Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of several established AChE inhibitors. A lower IC50 value indicates a higher potency.

CompoundIC50 (AChE)Organism/Enzyme SourceReference
Donepezil6.7 nMNot Specified[2]
Donepezil5.7 nMNot Specified[3]
Galantamine1.27 µMNot Specified[4]
Rivastigmine4.15 µMNot Specified[5]
Rivastigmine4.3 nMRat Brain[6]

Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the assay methodology.

Experimental Protocols

The biological activity of acetylcholinesterase and the inhibitory potential of compounds are commonly assessed using the Ellman's assay. This colorimetric method is a reliable and widely used technique in pharmacology and biochemistry.

Ellman's Assay for Acetylcholinesterase Activity

Principle: This assay is based on the measurement of the rate of formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine. Thiocholine is generated from the hydrolysis of acetylthiocholine (ATC) by acetylcholinesterase. The production of TNB is monitored spectrophotometrically at 412 nm, and the rate of its formation is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATC) iodide (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

    • Dissolve ATC in deionized water to a final concentration of 10 mM. Prepare this solution fresh daily.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dilute the AChE enzyme to the desired concentration in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation:

    • Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells.

    • Mix gently and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • To all wells except the blank, add 10 µL of the 14 mM ATC solution to start the reaction.

    • For the blank, add 10 µL of deionized water.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Subtract the rate of the blank from the rates of the control and test samples to correct for non-enzymatic hydrolysis.

    • The percentage of inhibition is calculated as: (1 - (Rate of test sample / Rate of control)) * 100.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Biological Processes

To better understand the biological context, the following diagrams illustrate the mechanism of acetylcholine hydrolysis by AChE and a typical workflow for an AChE inhibition assay.

Acetylcholine_Hydrolysis cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Binds to Choline Choline AChE->Choline Hydrolyzes into Acetate Acetate AChE->Acetate

Caption: Mechanism of Acetylcholine Hydrolysis by AChE.

AChE_Inhibition_Workflow A Prepare Reagents (AChE, Substrate, DTNB, Inhibitor) B Dispense into 96-well Plate (Enzyme, Inhibitor, DTNB) A->B C Pre-incubate B->C D Add Substrate (ATC) to Initiate Reaction C->D E Kinetic Measurement (Absorbance at 412 nm) D->E F Data Analysis (Calculate % Inhibition and IC50) E->F

Caption: Experimental Workflow for an AChE Inhibition Assay.

References

Comparative Binding Analysis of Methyl 2-(1-methylpiperidin-4-yl)acetate Analogues as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of synthetic analogues of Methyl 2-(1-methylpiperidin-4-yl)acetate, a scaffold of interest in the development of acetylcholinesterase (AChE) inhibitors. The data and protocols presented herein are intended to support research and development efforts in neurodegenerative diseases, particularly Alzheimer's disease, where the inhibition of AChE is a key therapeutic strategy.

Introduction to Acetylcholinesterase and its Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate.[1][2] This enzymatic degradation terminates the nerve impulse at cholinergic synapses. In conditions such as Alzheimer's disease, there is a decline in cholinergic neurons, leading to cognitive impairment.[3] By inhibiting AChE, the concentration and duration of action of ACh in the synaptic cleft are increased, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.[3] The piperidine scaffold is a common feature in many potent AChE inhibitors, including the well-known drug Donepezil.[4][5]

Comparative Binding Affinities of Analogues

While direct, head-to-head comparative studies of a broad series of this compound analogues are not extensively published, structure-activity relationship (SAR) studies of similar piperidine-based AChE inhibitors allow for the construction of a representative dataset. The following table summarizes the inhibitory potency (IC50) of the parent compound and several notional analogues against human acetylcholinesterase (hAChE). The variations in the ester and N-methyl functionalities are key modifications known to influence binding affinity.

Compound IDR Group (Ester)R' Group (Piperidine Nitrogen)IC50 (nM) for hAChE
Parent Compound -CH₃ (Methyl)-CH₃ (Methyl)85
Analogue 1-CH₂CH₃ (Ethyl)-CH₃ (Methyl)72
Analogue 2-CH(CH₃)₂ (Isopropyl)-CH₃ (Methyl)110
Analogue 3-C₆H₅ (Phenyl)-CH₃ (Methyl)45
Analogue 4-CH₃ (Methyl)-H (Hydrogen)150
Analogue 5-CH₃ (Methyl)-CH₂C₆H₅ (Benzyl)30

Note: The IC50 values presented are illustrative and based on established SAR trends for piperidine-based AChE inhibitors. Actual experimental values may vary.

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity is commonly performed using the Ellman's method, a robust and widely accepted spectrophotometric assay.[2][6]

Protocol: Determination of IC50 for AChE Inhibition using Ellman's Method

1. Materials and Reagents:

  • Human recombinant acetylcholinesterase (hAChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound and its analogues) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

2. Preparation of Solutions:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic until the desired pH is reached.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.

  • ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.

  • hAChE Solution: Prepare a stock solution of hAChE in phosphate buffer to a desired concentration (e.g., 0.1 U/mL).

  • Test Compound Solutions: Prepare serial dilutions of the test compounds in the appropriate solvent to cover a range of concentrations (e.g., from 1 nM to 100 µM).

3. Assay Procedure (96-well plate format):

  • Plate Setup:

    • Blank wells: 190 µL of phosphate buffer + 10 µL of solvent.

    • Control wells (100% activity): 140 µL of phosphate buffer + 20 µL of hAChE solution + 20 µL of solvent + 10 µL of DTNB.

    • Test wells: 140 µL of phosphate buffer + 20 µL of hAChE solution + 20 µL of test compound solution at various concentrations + 10 µL of DTNB.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: To all wells except the blank, add 10 µL of the ATCI solution to start the reaction. The final volume in each well should be 200 µL.

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway of Acetylcholinesterase

The primary role of acetylcholinesterase is not to initiate a signaling cascade but to terminate one by hydrolyzing acetylcholine. This action is crucial for maintaining normal cholinergic neurotransmission.

Acetylcholinesterase_Pathway cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_released Presynaptic->ACh_released Action Potential Ca2+ Influx Postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_receptor ACh Receptor ACh_released->ACh_receptor Binding AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor->Postsynaptic Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Choline_uptake Choline Uptake Choline_Acetate->Choline_uptake Choline_uptake->Presynaptic

Caption: Cholinergic neurotransmission and the role of Acetylcholinesterase.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in determining the IC50 value of a test compound for acetylcholinesterase inhibition using the Ellman's assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, DTNB, ATCI) C Dispense Reagents, Enzyme, and Test Compounds into 96-well Plate A->C B Prepare Enzyme (AChE) and Test Compound Dilutions B->C D Pre-incubate at 37°C C->D E Initiate Reaction with ATCI D->E F Kinetic Measurement (Absorbance at 412 nm) E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Caption: Workflow for determining AChE inhibitor IC50 values.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 2-(1-methylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Methyl 2-(1-methylpiperidin-4-yl)acetate, a key intermediate in pharmaceutical synthesis. The selection of a robust and validated analytical method is critical for ensuring the quality, safety, and efficacy of drug products. This document summarizes the performance characteristics of common analytical techniques and provides detailed experimental protocols to assist researchers in selecting and implementing the most appropriate method for their needs.

While direct comparative studies on this compound are not extensively published, this guide draws upon established validation principles and data from structurally similar piperidine derivatives to provide a reliable framework for method selection and cross-validation.[1][2] The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Methods

The choice of an analytical method is dependent on several factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the data. HPLC is a versatile technique suitable for a wide range of analytes and is often used for purity and stability testing. GC-MS offers high sensitivity and selectivity, making it ideal for the identification and quantification of volatile and semi-volatile compounds, including residual solvents and impurities. NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis without the need for a reference standard of the analyte.

The following table summarizes the typical performance characteristics of these methods for the analysis of piperidine derivatives, which can be considered representative for this compound.

ParameterHPLC-UVGC-MSQuantitative NMR (qNMR)
**Linearity (R²) **> 0.999> 0.995> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL - µg/mL rangepg/mL - ng/mL rangeµg/mL range
Selectivity GoodExcellentExcellent
Sample Throughput HighMediumLow
Primary Application Purity, Assay, StabilityImpurity Profiling, Trace AnalysisStructural Elucidation, Absolute Quantification

Experimental Workflows and Relationships

The diagrams below illustrate a general workflow for the cross-validation of analytical methods and the logical relationship between the compared techniques.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion DefinePurpose Define Purpose and Acceptance Criteria SelectMethods Select Analytical Methods for Comparison DefinePurpose->SelectMethods PrepareSamples Prepare Standard and QC Samples SelectMethods->PrepareSamples AnalyzeSamples Analyze Samples by Each Method PrepareSamples->AnalyzeSamples CompareData Compare Quantitative Results AnalyzeSamples->CompareData StatisticalAnalysis Perform Statistical Analysis (e.g., Bland-Altman, Deming Regression) CompareData->StatisticalAnalysis AssessValidation Assess Against Acceptance Criteria StatisticalAnalysis->AssessValidation Report Document and Report Findings AssessValidation->Report

A typical workflow for the cross-validation of analytical methods.

LogicalRelationships cluster_techniques Analytical Techniques cluster_applications Primary Applications Analyte This compound HPLC HPLC-UV (Quantitative Analysis) Analyte->HPLC GCMS GC-MS (Impurity Identification & Quantification) Analyte->GCMS NMR qNMR (Structural Confirmation & Absolute Quantification) Analyte->NMR Purity Purity & Assay HPLC->Purity Impurity Impurity Profiling GCMS->Impurity NMR->Purity Structure Structural Elucidation NMR->Structure

Logical relationship between analytical techniques for the analyte.

Detailed Experimental Protocols

The following are representative methodologies for the analysis of piperidine derivatives, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification and purity determination of the target compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.01M potassium dihydrogen orthophosphate, pH adjusted to 3.5).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 210 nm (or a more suitable wavelength determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly sensitive and selective, making it ideal for identifying and quantifying trace impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[3][4]

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Source Temperature: 230 °C.[3]

    • Scan Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR allows for the direct quantification of the analyte without the need for a specific reference standard of the same compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the analyte is soluble and stable (e.g., Chloroform-d, Methanol-d4).

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Experimental Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculation: The concentration of the analyte is calculated using the following formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Conclusion

The cross-validation of analytical methods is a crucial step in ensuring the reliability and consistency of data in pharmaceutical development.[5][6][7] This guide provides a framework for comparing HPLC, GC-MS, and qNMR for the analysis of this compound. The selection of the most appropriate method will depend on the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample. It is imperative to perform a full method validation for any new analytical procedure to ensure data of the highest quality and integrity.[2]

References

In vitro vs. in vivo efficacy of "Methyl 2-(1-methylpiperidin-4-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

A Fictitious Guide for Drug Development Professionals

Disclaimer: The following guide is a hypothetical comparison created to demonstrate a structured format for presenting preclinical efficacy data. The compound "Methyl 2-(1-methylpiperidin-4-yl)acetate" is used as a placeholder; to date, there is no publicly available efficacy data for this specific molecule. The experimental data, protocols, and alternative compounds presented herein are illustrative and based on common practices in preclinical oncology research.

This guide provides a comparative overview of the in vitro and in vivo efficacy of a hypothetical therapeutic agent, Compound-X, against a standard-of-care alternative, Pazopanib, in the context of renal cell carcinoma (RCC).

Executive Summary

This document details the preclinical evaluation of Compound-X, a novel small molecule inhibitor targeting the MAPK/ERK signaling pathway. Head-to-head comparisons with Pazopanib, a multi-targeted tyrosine kinase inhibitor, were conducted to assess relative potency and anti-tumor activity. In vitro assays demonstrate Compound-X possesses potent single-digit nanomolar efficacy in inhibiting cell viability in RCC cell lines. These findings are corroborated by in vivo studies in a xenograft mouse model, where Compound-X treatment resulted in significant tumor growth inhibition.

In Vitro Efficacy

The anti-proliferative activity of Compound-X and Pazopanib was assessed against the A-498 human renal cell carcinoma cell line using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability. [1][2][3][4]

Data Summary
CompoundTarget Cell LineIC50 (nM)
Compound-X A-4988.5
Pazopanib A-49845.2

Table 1: Comparative In Vitro Potency of Compound-X and Pazopanib against A-498 Renal Cell Carcinoma Cells.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Culture: A-498 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of Compound-X and Pazopanib was prepared in culture medium. The existing medium was removed from the wells and 100 µL of the compound dilutions were added. Plates were then incubated for 72 hours.

  • MTT Addition: 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS was added to each well, and the plates were incubated for an additional 4 hours. [1]5. Formazan Solubilization: The medium containing MTT was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals. The plate was shaken for 15 minutes to ensure complete solubilization. [2]6. Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves using non-linear regression analysis.

In Vivo Efficacy

The anti-tumor efficacy of Compound-X and Pazopanib was evaluated in an A-498 renal cell carcinoma xenograft model in immunocompromised mice. [5][6]

Data Summary
Treatment GroupDosingTumor Growth Inhibition (%)
Vehicle Control Daily0
Compound-X 10 mg/kg, daily78
Pazopanib 40 mg/kg, daily65

Table 2: In Vivo Anti-Tumor Efficacy of Compound-X and Pazopanib in an A-498 Xenograft Model.

Experimental Protocol: A-498 Xenograft Mouse Model
  • Animal Housing: Athymic nude mice (6-8 weeks old) were used for the study and housed in specific-pathogen-free conditions.

  • Tumor Cell Implantation: A-498 cells (5 x 10⁶ cells in a 1:1 mixture of PBS and Matrigel) were subcutaneously injected into the right flank of each mouse. [5]3. Tumor Growth and Grouping: Tumors were allowed to grow to an average volume of 100-150 mm³. Mice were then randomized into three groups (n=8 per group): Vehicle Control, Compound-X, and Pazopanib.

  • Treatment Administration: Treatments were administered daily via oral gavage for 21 days.

  • Tumor Measurement: Tumor volume was measured twice weekly using digital calipers, and calculated using the formula: Volume = (Width² x Length) / 2. [5]Body weight was also monitored as an indicator of toxicity.

  • Efficacy Endpoint: The study was concluded after 21 days of treatment, and the percentage of tumor growth inhibition was calculated for each treatment group relative to the vehicle control.

Signaling Pathway and Experimental Workflow

Targeted Signaling Pathway: MAPK/ERK

Compound-X is designed to inhibit key kinases within the MAPK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. [7][8][9]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2/SOS RTK->GRB2 Growth Factor Ras Ras GRB2->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CompoundX Compound-X CompoundX->MEK Inhibition Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: The MAPK/ERK signaling pathway with the inhibitory action of Compound-X on MEK1/2.

Experimental Workflow

The following diagram illustrates the workflow for the in vivo xenograft study.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_monitoring Monitoring & Endpoint start Start: Athymic Nude Mice implant Subcutaneous Implantation of A-498 Cells start->implant growth Tumor Growth to 100-150 mm³ implant->growth randomize Randomize into Treatment Groups growth->randomize treat Daily Oral Gavage randomize->treat measure Tumor & Body Weight Measurement (2x/week) treat->measure endpoint Endpoint: Tumor Growth Inhibition Calculation treat->endpoint measure->treat finish End of Study endpoint->finish

Caption: The experimental workflow for the in vivo xenograft efficacy study.

References

"Methyl 2-(1-methylpiperidin-4-yl)acetate" selectivity against other esterases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of "Methyl 2-(1-methylpiperidin-4-yl)acetate" and other key compounds against various esterases, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carboxylesterases (CES). The data presented herein is intended to assist researchers in selecting appropriate molecular tools for their studies on esterase function and for the development of novel therapeutics.

Introduction to Esterase Selectivity

Esterases are a broad class of enzymes that catalyze the hydrolysis of esters. Within this superfamily, acetylcholinesterase, butyrylcholinesterase, and carboxylesterases play critical roles in neurotransmission, xenobiotic metabolism, and prodrug activation. The selective modulation of these enzymes is a key strategy in the treatment of various diseases, including Alzheimer's disease and certain cancers. Understanding the selectivity profile of a compound is therefore crucial for predicting its therapeutic efficacy and potential side effects.

"this compound": A Selective Substrate for Acetylcholinesterase

"this compound" is primarily recognized not as an inhibitor, but as a highly specific substrate for acetylcholinesterase. Its radiolabeled form, [¹¹C]this compound ([¹¹C]MP4A), is extensively used as a tracer in Positron Emission Tomography (PET) imaging to quantify AChE activity in the brain. In vitro studies have demonstrated that [¹¹C]MP4A is hydrolyzed with 94-99% specificity by AChE, making it an invaluable tool for neurological research. Due to its nature as a substrate rather than an inhibitor, quantitative inhibitory data such as IC50 or Ki values are not applicable for comparison in the same manner as for the inhibitors discussed below.

Comparative Analysis of Esterase Inhibitors

To provide a clear perspective on esterase selectivity, the following table summarizes the inhibitory potency (IC50/Ki) of several well-characterized inhibitors against AChE, BChE, and CES.

CompoundTarget EsteraseIC50 / Ki (nM)Selectivity
Donepezil Acetylcholinesterase (AChE)6.7[1]Highly selective for AChE over BChE[1]
Butyrylcholinesterase (BChE)7,400[2]
Rivastigmine Acetylcholinesterase (AChE)4.3[1]Dual inhibitor of AChE and BChE[2]
Butyrylcholinesterase (BChE)31[2]
Galantamine Acetylcholinesterase (AChE)350[3]Selective for AChE over BChE[3]
Butyrylcholinesterase (BChE)>10,000
Benzil Carboxylesterase 1 (CES1)45 (Ki)[4]Pan-CES inhibitor with no activity against AChE or BChE[5]
Intestinal Carboxylesterase (hiCE)15 (Ki)[4]
Loperamide Carboxylesterase 2 (CES2)1,500 (Ki)[6]Selective inhibitor of CES2[7]
Carboxylesterase 1 (CES1)440,000 (IC50)[7]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of esterase inhibition. Below are the standard protocols for determining the inhibitory activity against AChE, BChE, and CES.

Protocol for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is the most common method for measuring AChE and BChE activity.

1. Principle: The assay measures the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme activity.

2. Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes.

  • Butyrylcholinesterase (BChE) from equine serum or human plasma.

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Phosphate buffer (0.1 M, pH 8.0).

  • Test inhibitor compound.

  • 96-well microplate.

  • Microplate reader.

3. Procedure:

  • Prepare stock solutions of the enzyme, substrate, DTNB, and test inhibitor in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test inhibitor at various concentrations.

  • Add 50 µL of the enzyme solution (AChE or BChE) to each well.

  • Incubate for 15 minutes at 25°C.

  • Add 50 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

  • Immediately measure the absorbance at 412 nm every 15 seconds for 5 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for Carboxylesterase (CES) Inhibition Assay

A common method for measuring CES activity involves a fluorometric assay using a suitable substrate.

1. Principle: This assay utilizes a non-fluorescent substrate, such as 4-methylumbelliferyl acetate (4-MUA), which is hydrolyzed by CES to produce the highly fluorescent product 4-methylumbelliferone. The rate of increase in fluorescence is proportional to the CES activity.

2. Materials:

  • Human liver microsomes or recombinant human CES1 or CES2.

  • 4-Methylumbelliferyl acetate (4-MUA).

  • Tris-HCl buffer (50 mM, pH 7.4).

  • Test inhibitor compound.

  • 96-well black microplate.

  • Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm).

3. Procedure:

  • Prepare stock solutions of the enzyme, substrate, and test inhibitor in Tris-HCl buffer.

  • In a 96-well black plate, add 10 µL of the test inhibitor at various concentrations.

  • Add 80 µL of the enzyme solution (human liver microsomes or recombinant CES) to each well.

  • Pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the 4-MUA substrate solution.

  • Immediately measure the fluorescence intensity every minute for 20 minutes using a fluorescence microplate reader.

  • Calculate the rate of reaction (change in fluorescence units per minute).

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100.

  • The IC50 or Ki value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the molecular interactions, the following diagrams have been generated using Graphviz.

Esterase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Preparation Prepare Enzyme, Substrate, Inhibitor & Buffer Solutions Plate_Setup Add Inhibitor & Enzyme to 96-well Plate Reagent_Preparation->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Reaction_Initiation Add Substrate to Initiate Reaction Pre_incubation->Reaction_Initiation Data_Acquisition Measure Absorbance/ Fluorescence over Time Reaction_Initiation->Data_Acquisition Calculate_Rates Calculate Reaction Rates Data_Acquisition->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50/Ki Calculate_Inhibition->Determine_IC50 Esterase_Signaling_Pathway cluster_cholinergic Cholinergic Synapse cluster_xenobiotic Xenobiotic Metabolism ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis BChE BChE ACh->BChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate BChE->Choline_Acetate Neuronal_Signal Neuronal Signal ACh_Receptor->Neuronal_Signal Ester_Prodrug Ester-containing Prodrug CES Carboxylesterase (CES) Ester_Prodrug->CES Hydrolysis Active_Drug Active Drug CES->Active_Drug Inhibitor Esterase Inhibitor Inhibitor->AChE Inhibitor->BChE Inhibitor->CES

References

Head-to-head comparison of "Methyl 2-(1-methylpiperidin-4-yl)acetate" PET tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate PET tracer is critical for the accurate in vivo quantification of biological targets. This guide provides a comprehensive, data-driven comparison of prominent PET tracers targeting the sigma-1 (σ1) receptor, a protein implicated in a range of neurological and psychiatric disorders.

The σ1 receptor's role in neuroprotection and cellular stress responses has made it an attractive target for therapeutic intervention and in vivo imaging.[1][2] Several PET radioligands have been developed to visualize and quantify σ1 receptor density in the brain. This guide focuses on a head-to-head comparison of three leading tracers: [¹¹C]SA4503, [¹⁸F]Fluspidine, and [¹⁸F]FTC-146, all of which share structural motifs related to the piperidine scaffold.

Comparative Analysis of Tracer Performance

The ideal PET tracer for neuroimaging should exhibit high binding affinity and selectivity for its target, favorable pharmacokinetic properties allowing for clear imaging, and metabolic stability to ensure the detected signal originates from the parent compound. The following table summarizes the key quantitative data for [¹¹C]SA4503, [¹⁸F]Fluspidine, and [¹⁸F]FTC-146, compiled from various preclinical and clinical studies.

Parameter [¹¹C]SA4503 [¹⁸F]Fluspidine [¹⁸F]FTC-146
Binding Affinity (Ki for σ1) 4.0 - 4.6 nM[3]0.59 nM[4]~2.5 pM[5]
Selectivity (σ2/σ1 Ki ratio) 13.3 - 55.0[3]>800[6]>145,000[7][8]
Radionuclide Half-life 20.4 minutes[8]109.8 minutes[8]109.8 minutes[8]
Brain Uptake Kinetics Slow uptake, peaking at 30-60 min[9]Fast uptake and washout[10]Rapid uptake within 3 min[11]
Metabolism No labeled metabolites in the brain at 30 min[12]No radiometabolites found in the brain[13][14]Only intact tracer in the brain[5]
Clinical Studies Used in human studies[3][9][15]Tested in healthy human subjects[4]First-in-human studies successful[4]

In-depth Tracer Profiles

[¹¹C]SA4503

As one of the earliest and most extensively studied σ1 receptor PET tracers, [¹¹C]SA4503 has served as a benchmark in the field.[8] It demonstrates high and selective affinity for the σ1 receptor.[3] Studies in rats have shown high brain uptake which can be blocked by co-injection of other σ1 receptor ligands like haloperidol, confirming its specific binding.[12] While successful in visualizing σ1 receptors in the human brain, its relatively slow kinetics and the short half-life of Carbon-11 can be limitations for quantitative studies requiring a longer scan duration.[3][9]

[¹⁸F]Fluspidine

Developed to overcome the short half-life of ¹¹C-labeled tracers, [¹⁸F]Fluspidine exhibits sub-nanomolar affinity for the σ1 receptor and excellent selectivity over the σ2 subtype.[6][7] Its favorable pharmacokinetic properties, including fast uptake and clearance from the brain, make it a promising candidate for clinical applications.[6][10] The longer half-life of Fluorine-18 allows for more flexible experimental designs and potential for distribution to centers without a cyclotron.[8]

[¹⁸F]FTC-146

[¹⁸F]FTC-146 stands out due to its exceptionally high picomolar affinity and remarkable selectivity for the σ1 receptor.[5][11] Preclinical studies have demonstrated its rapid brain uptake and specific binding to σ1 receptors.[5][11] This tracer has shown significant potential for imaging σ1 receptor upregulation in preclinical models of neuropathic pain.[16][17] Successful first-in-human studies have been conducted, indicating its safety and acceptable radiation dosimetry.[4]

Experimental Methodologies

The data presented in this guide are derived from a variety of experimental protocols. Below are generalized methodologies for key experiments used in the evaluation of these PET tracers.

Radiosynthesis

The production of these PET tracers involves complex radiochemical procedures.

G cluster_11C [¹¹C]SA4503 Synthesis cluster_18F [¹⁸F]Fluspidine & [¹⁸F]FTC-146 Synthesis c11_prod ¹¹C Production (Cyclotron) c11_meI [¹¹C]CH₃I Synthesis c11_prod->c11_meI c11_label ¹¹C-methylation of precursor c11_meI->c11_label c11_purify HPLC Purification c11_label->c11_purify f18_prod ¹⁸F Production (Cyclotron) f18_activate ¹⁸F Activation (e.g., K₂₂₂/K₂CO₃) f18_prod->f18_activate f18_label Nucleophilic Substitution on Tosylate Precursor f18_activate->f18_label f18_purify HPLC Purification f18_label->f18_purify

General radiosynthesis workflows for ¹¹C and ¹⁸F-labeled PET tracers.
In Vitro Binding Assays

Binding affinity (Ki) and selectivity are determined through competitive radioligand binding assays using cell membrane homogenates expressing σ1 and σ2 receptors.

In Vivo PET Imaging

The general workflow for preclinical and clinical PET imaging studies is outlined below.

G cluster_workflow In Vivo PET Imaging Workflow tracer_admin Radiotracer Administration (Intravenous Injection) pet_scan Dynamic PET Scan (e.g., 60-90 min) tracer_admin->pet_scan art_blood Arterial Blood Sampling (for input function) tracer_admin->art_blood kinetic_model Kinetic Modeling (e.g., 2-TC, MA1) pet_scan->kinetic_model metabolite Metabolite Analysis art_blood->metabolite metabolite->kinetic_model

A simplified workflow for in vivo PET imaging and data analysis.

For blocking studies to confirm specific binding, a high-affinity σ1 receptor ligand (e.g., haloperidol or unlabeled tracer) is administered before the radiotracer.[12] A significant reduction in the PET signal in target regions compared to baseline scans indicates specific binding.

Signaling Context: The Sigma-1 Receptor

The σ1 receptor is a unique intracellular protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that acts as a molecular chaperone. It is involved in regulating a variety of cellular processes, including calcium signaling, ion channel function, and neuronal survival. Its upregulation in response to cellular stress makes it a valuable biomarker for various pathologies.

cluster_cell Cellular Environment cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion s1r Sigma-1 Receptor ip3r IP3 Receptor s1r->ip3r modulates vdac VDAC s1r->vdac modulates ca_homeo Ca²⁺ Homeostasis ip3r->ca_homeo vdac->ca_homeo stress Cellular Stress stress->s1r upregulates neuroprotection Neuroprotection ca_homeo->neuroprotection

The role of the sigma-1 receptor in cellular stress and neuroprotection.

Conclusion

The choice of a PET tracer for imaging the σ1 receptor depends on the specific research question. [¹¹C]SA4503, as a well-characterized tracer, remains a valuable tool, particularly in research settings with an on-site cyclotron. For studies requiring longer scan times, multi-center trials, or improved quantitative accuracy, the ¹⁸F-labeled tracers, [¹⁸F]Fluspidine and [¹⁸F]FTC-146, offer significant advantages. [¹⁸F]FTC-146, with its superior affinity and selectivity, represents the current state-of-the-art for high-contrast imaging of the σ1 receptor. Researchers should carefully consider the trade-offs between these tracers in terms of their pharmacokinetic profiles, the logistics of radiosynthesis, and the specific requirements of their imaging protocol.

References

Safety Operating Guide

Navigating the Disposal of Methyl 2-(1-methylpiperidin-4-yl)acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the known hazards of similar compounds, Methyl 2-(1-methylpiperidin-4-yl)acetate should be handled as a hazardous substance. Piperidine derivatives can be corrosive, toxic, and irritants, while methyl acetate is flammable and can cause eye irritation and drowsiness[1][2][3]. Therefore, stringent safety precautions are mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical splash goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber). Always check the glove manufacturer's compatibility chart.
Body Protection A flame-retardant laboratory coat should be worn. For significant spill risks, a chemical-resistant apron is also recommended.
Respiratory All work should be conducted in a certified chemical fume hood.
Footwear Closed-toe, chemical-resistant shoes.

II. Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate risks.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill. Do not use combustible materials like paper towels.

  • Neutralization (for small, manageable spills): Due to the basic nature of the piperidine moiety, a weak acid can be used for neutralization. Cautiously apply a solution of sodium bisulfate or a commercial acid neutralizer.

  • Cleanup: Once absorbed and neutralized, carefully collect the material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

III. Disposal Procedures

Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain[4][5]. All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Guide:

  • Waste Segregation: Segregate waste containing this compound from other waste streams. This includes contaminated labware, PPE, and spill cleanup materials.

  • Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid[5].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the appropriate hazard pictograms (e.g., flammable, corrosive, toxic)[5].

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from ignition sources, and in secondary containment[5].

  • Request for Pickup: Once the container is full (not exceeding 90% capacity to allow for expansion), or on a regular schedule, contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor[5].

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Unused or Waste This compound assess_hazards Assess Hazards (Flammable, Corrosive, Toxic) start->assess_hazards spill Spill or Leak? assess_hazards->spill spill_protocol Follow Spill Management Protocol (Evacuate, Contain, Neutralize, Clean) spill->spill_protocol Yes no_spill Routine Disposal spill->no_spill No segregate_waste Segregate as Hazardous Waste spill_protocol->segregate_waste no_spill->segregate_waste select_container Select Appropriate Container (HDPE, labeled) segregate_waste->select_container store_safely Store in Satellite Accumulation Area (Ventilated, Secondary Containment) select_container->store_safely request_pickup Contact EHS for Pickup by Licensed Contractor store_safely->request_pickup end End: Proper Disposal request_pickup->end

Caption: Disposal Workflow for this compound.

V. Regulatory Compliance

It is imperative to consult and adhere to all federal, state, and local regulations concerning hazardous waste disposal[4]. Chemical waste generators are responsible for the correct classification and disposal of their waste[6]. This guide provides a framework for safe handling and disposal, but it does not supersede institutional protocols or regulatory requirements. Always confirm and follow your organization's specific procedures for hazardous waste management.

References

Personal protective equipment for handling Methyl 2-(1-methylpiperidin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-(1-methylpiperidin-4-yl)acetate was not publicly available. The following guidance is based on the known hazards of its structural components, piperidine and methyl acetate, as well as safety data for structurally related compounds. Researchers should always handle new or uncharacterized substances with caution and perform a thorough risk assessment before beginning work.

This compound is a chemical compound that requires careful handling to minimize risks to laboratory personnel. Based on the hazard profiles of its constituent functional groups, this substance should be treated as potentially flammable, corrosive, and toxic. The following information provides essential safety and logistical protocols for its use and disposal.

Immediate Safety and Personal Protective Equipment (PPE)

Immediate and appropriate use of Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields, lab coat, nitrile gloves, and closed-toe shoes.For handling small quantities in a well-ventilated area or a chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-gloving with nitrile gloves.Recommended when transferring, heating, or agitating the substance, where the risk of splashes or aerosol generation is increased.
Emergency Situations (e.g., Spills) Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves.For responding to significant spills or uncontrolled releases of the compound.

Operational Plan: Step-by-Step Handling and Storage

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

Preparation:

  • Consult Safety Information: Before beginning any work, review all available safety information for the compound and its structural analogs.

  • Ensure Proper Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Gather Materials: Assemble all necessary equipment and reagents before introducing the chemical to the workspace.

  • Inspect PPE: Check all personal protective equipment for integrity and proper fit.

Handling:

  • Grounding: To prevent static discharge, which could ignite flammable vapors, ensure that all metal containers and equipment are properly grounded.[1][2]

  • Avoid Inhalation and Contact: Use caution to avoid inhaling vapors or allowing the liquid to come into contact with skin or eyes.

  • Use of Tools: Employ non-sparking tools when handling the container.[2]

  • Measurement and Transfer: Use appropriate and calibrated equipment for measuring and transferring the liquid to minimize the risk of spills.

Storage:

  • Container: Store the compound in a tightly sealed, properly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[1][3]

  • Incompatibilities: Store separately from strong oxidizing agents, acids, and bases.[3]

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

Waste Collection:

  • Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Type: Use a container that is chemically resistant to the compound and any solvents used.

Waste Storage:

  • Designated Area: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Final Disposal:

  • Licensed Disposal Service: Arrange for the disposal of the chemical waste through a licensed and reputable hazardous waste disposal company.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.

Experimental Workflow Diagram

The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling & Disposal a Review Safety Data b Prepare Work Area in Fume Hood a->b c Don Appropriate PPE b->c d Ground Equipment c->d Enter Handling Phase e Transfer and Use Chemical d->e f Securely Close Container e->f g Clean Work Area f->g Complete Handling h Dispose of Waste in Labeled Container g->h i Remove and Dispose of Contaminated PPE h->i j Wash Hands Thoroughly i->j

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.